1-Ethynyl-1-cyclohexanol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-ethynylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-2-8(9)6-4-3-5-7-8/h1,9H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLFHLNFIHBCPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0021757 | |
| Record name | 1-Ethynylcyclohexanol | |
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Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, White crystalline solid with a slight odor; mp = 30-33 deg C; [Alfa Aesar MSDS] | |
| Record name | Cyclohexanol, 1-ethynyl- | |
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| Record name | 1-Ethynylcyclohexanol | |
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Vapor Pressure |
0.13 [mmHg] | |
| Record name | 1-Ethynylcyclohexanol | |
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CAS No. |
78-27-3, 28652-54-2 | |
| Record name | 1-Ethynylcyclohexanol | |
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| Record name | 1-Ethynylcyclohexanol | |
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| Record name | 1-Ethynylcyclohexanol | |
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| Record name | Cyclohexanol, 1-ethynyl- | |
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| Record name | 1-ethynylcyclohexanol | |
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| Record name | Ethynylcyclohexan-1-ol | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-ETHYNYLCYCLOHEXANOL | |
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Foundational & Exploratory
1-Ethynyl-1-cyclohexanol physical properties
An In-depth Technical Guide to the Physical Properties of 1-Ethynyl-1-cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No. 78-27-3) is a tertiary alkynyl alcohol with significant applications as a synthetic precursor and intermediate in the pharmaceutical and fine chemical industries.[1][2] It serves as a key building block for more complex molecules due to the reactive nature of its hydroxyl and ethynyl (B1212043) functional groups.[1] Notably, it is also an active metabolite of the sedative drug ethinamate.[3] A thorough understanding of its physical properties is crucial for its effective handling, characterization, and application in research and development.
This guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a summary of its spectroscopic characteristics.
Physical and Chemical Properties
This compound is a white crystalline solid at room temperature with a slight odor.[4] Upon melting, it forms a clear, colorless liquid.[3] Key identification and structural information are summarized in Table 1.
Table 1: Compound Identification
| Identifier | Value | Reference(s) |
|---|---|---|
| IUPAC Name | 1-ethynylcyclohexan-1-ol | [5] |
| CAS Number | 78-27-3 | [5] |
| Molecular Formula | C₈H₁₂O | [5] |
| Molecular Weight | 124.18 g/mol | [5] |
| InChI Key | QYLFHLNFIHBCPR-UHFFFAOYSA-N | [6] |
| Canonical SMILES | C#CC1(CCCCC1)O |[3] |
Quantitative Physical Data
The quantitative physical properties of this compound are compiled in Table 2, providing a comparative view of data from various sources.
Table 2: Physical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Melting Point | 30-33 °C | [3] |
| Boiling Point | 180 °C (at 760 mmHg) | |
| 174 °C (at 760 mmHg) | ||
| 68-70 °C (at 15 mmHg) | [7] | |
| Density | 0.967 g/mL (at 25 °C) | |
| 0.976 g/cm³ | [8] | |
| 1.0 ± 0.1 g/cm³ | ||
| Water Solubility | 10 g/L (at 20 °C) | |
| logP (Octanol-Water) | 1.49 - 1.81 | [8] |
| Vapor Pressure | <1 mmHg (at 20 °C) | |
| 0.13 mmHg | ||
| Flash Point | 62.8 - 73 °C | |
| Refractive Index | 1.4815-1.4845 (as melt) | [3] |
| | 1.4802 (n²⁵D) |[7] |
Experimental Protocols
The following sections detail generalized, standard laboratory protocols for the determination of the key physical properties of this compound.
Synthesis of this compound
A common laboratory-scale synthesis involves the ethynylation of cyclohexanone (B45756).[3]
Protocol:
-
In a three-necked flask equipped for mechanical stirring and gas inlet, prepare a solution of sodium acetylide by passing a rapid stream of dry acetylene (B1199291) gas into approximately 1 L of liquid ammonia (B1221849) while adding 23 g of sodium metal over 30 minutes.[9]
-
Reduce the acetylene flow and add 98 g (1 mole) of cyclohexanone dropwise over one hour.[9]
-
Allow the reaction mixture to stand for approximately 20 hours to permit the evaporation of the ammonia.[9]
-
Decompose the solid residue by carefully adding approximately 400 mL of ice and water.[9]
-
Acidify the mixture with 50% sulfuric acid.
-
Extract the aqueous phase with diethyl ether (e.g., 3 x 50 mL portions).[9]
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.[9]
-
Filter the solution and remove the ether via rotary evaporation.
-
Purify the resulting crude product by vacuum distillation to yield this compound.[9]
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range (0.5-1.0 °C) is characteristic of a pure compound.
Protocol (Capillary Method):
-
Ensure the sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube (sealed at one end) to a height of 1-2 mm.[8][10]
-
Place the capillary tube in a melting point apparatus (e.g., Mel-Temp or Thiele tube).
-
Heat the apparatus rapidly to a temperature approximately 10-15 °C below the expected melting point.
-
Reduce the heating rate to 1-2 °C per minute.[11]
-
Record the temperature at which the first drop of liquid appears (T1).
-
Record the temperature at which the entire sample has melted (T2).[11]
-
The melting point range is reported as T1 - T2.
Boiling Point Determination
Since the compound is a solid at room temperature, its boiling point is determined from the molten state. The Thiele tube method is suitable for small sample volumes.[12]
Protocol (Thiele Tube Method):
-
Add a small volume (e.g., 0.5 mL) of the molten compound to a small test tube.
-
Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.[13]
-
Attach the test tube to a thermometer using a rubber band or wire.[13]
-
Place the assembly into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil), ensuring the sample is below the oil level.
-
Gently heat the side arm of the Thiele tube with a Bunsen burner.[13]
-
Observe a steady stream of bubbles emerging from the capillary tube.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[12][13]
Density Determination
As the compound is a solid at standard temperature, its density is typically reported for the liquid (molten) state at a specified temperature (e.g., 25 °C).
Protocol (Liquid Density):
-
Measure the mass of a clean, dry graduated cylinder or pycnometer (m1).[14]
-
Add a known volume (V) of the molten this compound to the container. The compound must be heated above its melting point (e.g., to 25-30 °C).
-
Measure the total mass of the container and the liquid (m2).[14]
-
The mass of the liquid (m) is m2 - m1.
-
Calculate the density (ρ) using the formula: ρ = m / V.
Protocol (Solid Density by Displacement):
-
Measure the mass of a solid sample of the compound (m_solid).[15]
-
Partially fill a graduated cylinder with a liquid in which the compound is insoluble (e.g., a saturated hydrocarbon) and record the initial volume (V1).[2]
-
Carefully place the solid sample into the graduated cylinder, ensuring it is fully submerged.
-
Record the final volume (V2).[2]
-
The volume of the solid is V2 - V1.
-
Calculate the density (ρ) using the formula: ρ = m_solid / (V2 - V1).
Spectroscopic Data
Spectroscopic analysis is essential for structural confirmation and identification.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic peaks corresponding to its functional groups. Key absorptions include a strong, broad peak for the O-H stretch of the alcohol (around 3400-3300 cm⁻¹), a sharp peak for the terminal alkyne C≡C-H stretch (around 3300 cm⁻¹), a weak peak for the C≡C stretch (around 2100 cm⁻¹), and strong peaks for C-H stretches of the cyclohexane (B81311) ring (below 3000 cm⁻¹).[16][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides distinct signals for the different hydrogen environments. The acetylenic proton (-C≡CH) typically appears as a singlet around δ 2.0-3.0 ppm. The protons of the cyclohexyl ring appear as a complex multiplet in the δ 1.0-2.0 ppm region. The hydroxyl proton (-OH) signal is a broad singlet whose chemical shift is variable and dependent on concentration and solvent (typically δ 1.5-4.0 ppm).[6][18]
-
¹³C NMR: The carbon NMR spectrum will show signals for the two sp-hybridized alkyne carbons, the sp³-hybridized carbon bearing the hydroxyl group, and the carbons of the cyclohexane ring.
-
Visualization of Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and physicochemical characterization of this compound.
Caption: Synthesis and Characterization Workflow for this compound.
References
- 1. pennwest.edu [pennwest.edu]
- 2. wjec.co.uk [wjec.co.uk]
- 3. 1-Ethynylcyclohexanol - Wikipedia [en.wikipedia.org]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. 1-Ethynylcyclohexanol | C8H12O | CID 6525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound(78-27-3) 1H NMR spectrum [chemicalbook.com]
- 7. US2973390A - Process for preparing 1-ethynylcyclohexanol and homologues - Google Patents [patents.google.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. byjus.com [byjus.com]
- 11. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 14. scribd.com [scribd.com]
- 15. youtube.com [youtube.com]
- 16. Solved Cyclohexanol, 1-ethynyl- INFRARED SPECTRUM 0.8 MO 0.6 | Chegg.com [chegg.com]
- 17. Cyclohexanol, 1-ethynyl- [webbook.nist.gov]
- 18. ucl.ac.uk [ucl.ac.uk]
An In-depth Technical Guide to 1-Ethynyl-1-cyclohexanol: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Ethynyl-1-cyclohexanol is a versatile bifunctional molecule featuring a terminal alkyne and a tertiary alcohol integrated into a cyclohexyl framework. This unique structural arrangement makes it a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. It serves as a key intermediate in the synthesis of various pharmaceutical agents, most notably as a precursor and active metabolite of the sedative-hypnotic drug ethinamate.[1] Its terminal alkyne functionality allows for its participation in highly efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the facile construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of this compound, with a focus on its relevance to researchers in drug development.
Chemical Structure and Identifiers
This compound, with the IUPAC name 1-ethynylcyclohexan-1-ol, consists of a cyclohexanol (B46403) ring substituted at the 1-position with both a hydroxyl (-OH) group and an ethynyl (B1212043) (-C≡CH) group.
| Identifier | Value |
| IUPAC Name | 1-ethynylcyclohexan-1-ol |
| CAS Number | 78-27-3 |
| Molecular Formula | C₈H₁₂O |
| SMILES | OC1(CCCCC1)C#C |
| InChI | 1S/C8H12O/c1-2-8(9)6-4-3-5-7-8/h1,9H,3-7H2 |
| InChIKey | QYLFHLNFIHBCPR-UHFFFAOYSA-N |
Physicochemical and Spectroscopic Properties
This compound is a white crystalline solid at room temperature with a slight odor.[1] It is soluble in water and common organic solvents.[2]
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 124.18 g/mol | [3] |
| Melting Point | 30-33 °C | [1] |
| Boiling Point | 180 °C (at 1013 hPa) | |
| Density | 0.967 g/mL at 25 °C | |
| Vapor Pressure | <1 mmHg at 20 °C | |
| Flash Point | 73 °C (closed cup) | |
| Water Solubility | 10 g/L at 20 °C | |
| LogP | 1.7 | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral features are outlined below.
| Spectroscopy | Wavenumber (cm⁻¹)/Chemical Shift (ppm) | Assignment |
| IR (Infrared) | ~3300 (sharp, strong) | ≡C-H stretch |
| ~2100 (weak) | C≡C stretch | |
| ~3400 (broad, strong) | O-H stretch | |
| ¹H-NMR (Proton NMR) | ~2.4 ppm (s, 1H) | ≡C-H |
| ~1.5-1.8 ppm (m, 10H) | Cyclohexyl protons | |
| Variable (s, 1H) | O-H | |
| ¹³C-NMR (Carbon NMR) | ~87 ppm | C ≡CH |
| ~72 ppm | C≡C H | |
| ~68 ppm | C -OH | |
| ~22, 25, 39 ppm | Cyclohexyl carbons |
Synthesis and Experimental Protocols
This compound can be synthesized through several methods, primarily involving the ethynylation of cyclohexanone (B45756).
Synthesis from Cyclohexanone and Acetylene (B1199291)
A common and direct method involves the reaction of cyclohexanone with an acetylide salt, such as sodium acetylide, in liquid ammonia (B1221849).[1] The reaction proceeds via nucleophilic addition of the acetylide anion to the carbonyl carbon of cyclohexanone, followed by an acidic workup to protonate the resulting alkoxide.
Experimental Protocol:
-
Preparation of Sodium Acetylide: In a three-necked flask equipped with a dry ice condenser and a stirrer, condense approximately 250 mL of anhydrous liquid ammonia. Add a small piece of sodium metal and a catalytic amount of ferric nitrate. Bubble acetylene gas through the solution until the blue color disappears, indicating the formation of sodium acetylide.
-
Ethynylation: Dissolve 0.5 mol of cyclohexanone in 100 mL of anhydrous diethyl ether. Slowly add this solution to the sodium acetylide suspension in liquid ammonia with constant stirring.
-
Quenching: After the addition is complete, stir the reaction mixture for an additional 2 hours. Carefully add solid ammonium (B1175870) chloride in small portions to quench the reaction.
-
Workup: Allow the ammonia to evaporate overnight in a fume hood. Add 200 mL of water to the residue and extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound.
Synthesis via Trimethylsilylacetylene (B32187)
An alternative method, particularly useful in laboratory settings, involves the use of a protected acetylene source like trimethylsilylacetylene.[2]
Experimental Protocol:
-
Lithiation: In a dry, inert atmosphere, dissolve trimethylsilylacetylene (3.23 g, 33 mmol) in 30 mL of anhydrous tetrahydrofuran (B95107) (THF) and cool the solution to -78 °C. Slowly add n-butyllithium (14 mL of a 2.5 M solution in hexanes, 36 mmol) dropwise. Stir the mixture at -78 °C for 30 minutes.
-
Addition of Cyclohexanone: Slowly add cyclohexanone (3.0 g, 30 mmol) to the reaction mixture. Allow the solution to warm to room temperature and stir for an additional 5 hours.
-
Desilylation and Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer three times with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtering off the drying agent, concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica (B1680970) gel to afford pure this compound.[2]
Applications in Research and Drug Development
Precursor in Pharmaceutical Synthesis
This compound is a key precursor in the synthesis of the sedative and hypnotic drug, ethinamate ((1-ethynylcyclohexyl)carbamate).[1] Ethinamate belongs to the carbamate (B1207046) class of drugs and acts as a central nervous system depressant.[4] The synthesis involves the conversion of the hydroxyl group of this compound into a carbamate ester.
Utility in Click Chemistry
The terminal alkyne group of this compound makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the efficient and specific formation of a stable 1,4-disubstituted 1,2,3-triazole linkage with an azide-containing molecule. This methodology is widely used in drug discovery for creating libraries of compounds, bioconjugation, and materials science.
References
1-Ethynyl-1-cyclohexanol synthesis from cyclohexanone and acetylene
An In-depth Technical Guide to the Synthesis of 1-Ethynyl-1-cyclohexanol from Cyclohexanone (B45756) and Acetylene (B1199291)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable intermediate in the pharmaceutical and materials science industries. The document details the core chemical principles, experimental procedures, and quantitative data associated with the ethynylation of cyclohexanone.
Introduction
This compound is a tertiary acetylenic alcohol that serves as a key building block in the synthesis of various organic molecules.[1][2] Its structural features, comprising a cyclohexane (B81311) ring, a hydroxyl group, and an ethynyl (B1212043) group, make it a versatile precursor for creating more complex compounds, including pharmaceuticals.[1][2] The primary and most direct route for its synthesis is the nucleophilic addition of an acetylide anion to the carbonyl group of cyclohexanone. This reaction, a classic example of the Favorskii reaction, is widely employed in both laboratory and industrial settings.[3][4]
The industrial synthesis often utilizes high-pressure acetylene to ensure sufficient concentration in the reaction medium, which can present significant safety and equipment challenges.[5] The reaction is typically base-catalyzed, with common catalysts including alkali metal hydroxides or alkoxides.[2][6]
Reaction Mechanism: The Favorskii Reaction
The synthesis of this compound from cyclohexanone and acetylene proceeds via the Favorskii reaction mechanism under basic conditions.[4] The process can be broken down into two primary steps:
-
Deprotonation of Acetylene: A strong base, such as potassium hydroxide (B78521) (KOH) or sodium amide (NaNH2), deprotonates the terminal alkyne (acetylene), which is acidic enough to react. This results in the formation of a metal acetylide salt (e.g., potassium acetylide) and a conjugate acid (e.g., water).[4]
-
Nucleophilic Attack: The newly formed acetylide anion is a potent nucleophile. It attacks the electrophilic carbonyl carbon of the cyclohexanone molecule.
-
Protonation: The resulting alkoxide intermediate is then protonated, typically by the conjugate acid formed in the first step or during an acidic work-up, to yield the final product, this compound.[2]
Caption: Reaction mechanism for the base-catalyzed synthesis of this compound.
Quantitative Data Summary
The efficiency of the synthesis is highly dependent on the reaction conditions. The following table summarizes quantitative data from various experimental setups, highlighting the impact of different catalysts, solvents, temperatures, and pressures on conversion and yield.
| Catalyst | Solvent | Temperature (°C) | Pressure (acetylene) | Conversion (%) | Yield (%) | Reference |
| Potassium Hydroxide (KOH) | Methyl Alcohol | 120 | High Pressure | 40.0 | 69.8 | [6] |
| Potassium Hydroxide (KOH) | Methyl Alcohol | Not Specified | High Pressure | 52.0 | 70.0 | [6] |
| Sodium Methylate | Diethyl Ether | 10 | Atmospheric | Not Specified | Not Specified | [7] |
| Sodium Methylate | Dibutyl Carbitol | 33-38 | 200 p.s.i.g. | Not Specified | Not Specified | [7] |
| Sodium Hydroxide/Potassium Hydroxide | Liquid Ammonia | Not Specified | Not Specified | Not Specified | Not Specified | [2] |
Note: "Not Specified" indicates that the data was not available in the cited source.
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound, derived from established laboratory and patent literature.
Protocol 1: Synthesis using Potassium Hydroxide in Methanol[6]
Materials:
-
Cyclohexanone
-
Potassium Hydroxide (KOH)
-
Methyl Alcohol (Methanol)
-
Acetylene gas
-
Carbon Tetrachloride (for recrystallization)
Equipment:
-
High-pressure autoclave or reactor
-
Distillation apparatus
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware
Procedure:
-
Catalyst Preparation: Dissolve 8.2 parts of KOH in 200 parts of methyl alcohol in the reaction vessel.
-
Addition of Reactant: Once the KOH is fully dissolved, add 199 parts of cyclohexanone to the solution.
-
Reaction: Seal the reactor and introduce acetylene gas under high pressure (at least 100 pounds per square inch). Heat the mixture to 120°C with continuous stirring. Maintain the reaction for a contact time of approximately 22 minutes.
-
Work-up: After the reaction period, cool the reactor and carefully release the pressure.
-
Purification:
-
Transfer the reaction mixture to a distillation apparatus.
-
Perform flash-distillation to remove the methyl alcohol.
-
Fractionally distill the residue under reduced pressure (e.g., 15 mm Hg).
-
Collect the product fraction boiling at 68-70°C.
-
The distillation bottoms may contain the byproduct 1,2-bis(1-hydroxycyclohexyl)ethyne, which can be recovered by recrystallization from carbon tetrachloride.
-
Protocol 2: Synthesis using Sodium Methylate in Dibutyl Carbitol[7]
Materials:
-
Sodium Methylate
-
Dibutyl Carbitol
-
Cyclohexanone
-
Acetylene gas
-
Water
Equipment:
-
High-pressure autoclave or reactor with stirring mechanism
-
Gas inlet and pressure gauge
-
Thermocouple
Procedure:
-
Catalyst Suspension: Suspend sodium methylate in dibutyl carbitol (approximately 5 volumes per volume of cyclohexanone to be added) inside the reactor.
-
Acetylene Saturation: Seal the reactor and saturate the suspension with acetylene gas at room temperature, bringing the pressure to approximately 200 p.s.i.g.
-
Reactant Addition: Add cyclohexanone (0.33 to 1 weight mole per 1 weight mole of sodium methylate) to the reaction zone over a period of about 1 hour while maintaining agitation.
-
Reaction: Continue agitating the mixture for an additional 2.5 hours. Maintain the reactor pressure at 200 p.s.i.g. by continuously adding acetylene. The reaction is exothermic, and the temperature may rise to 33-38°C.
-
Hydrolysis: After the reaction is complete, release the pressure. Treat the semi-solid reaction mixture with water to hydrolyze the sodium salt of the product.
-
Recovery: Recover the this compound from the mixture through standard extraction and distillation procedures.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.
Caption: Generalized experimental workflow for this compound synthesis.
Safety Considerations
-
Acetylene Handling: Acetylene is highly flammable and can be explosive under pressure.[5] All operations involving high-pressure acetylene must be conducted in a well-ventilated area, using appropriate safety equipment and behind a blast shield.
-
Strong Bases: Alkali metal hydroxides and alkoxides are corrosive. Appropriate personal protective equipment (gloves, safety glasses) must be worn.
-
High-Pressure Equipment: Reactors and associated equipment must be rated for the pressures and temperatures used in the synthesis. Regular inspection and maintenance are critical.
This guide provides a foundational understanding for the synthesis of this compound. Researchers should consult the primary literature and adhere to all institutional safety protocols before undertaking any experimental work.
References
- 1. Page loading... [guidechem.com]
- 2. 1-Ethynylcyclohexanol - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Favorskii reaction - Wikipedia [en.wikipedia.org]
- 5. Buy this compound | 78-27-3 [smolecule.com]
- 6. US2973390A - Process for preparing 1-ethynylcyclohexanol and homologues - Google Patents [patents.google.com]
- 7. US2858344A - Preparation of 1-ethynylcyclohexanol - Google Patents [patents.google.com]
A Comprehensive Spectroscopic Guide to 1-Ethynyl-1-cyclohexanol for Researchers and Drug Development Professionals
An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of the versatile chemical intermediate, 1-ethynyl-1-cyclohexanol.
This technical guide provides a detailed overview of the key spectral characteristics of this compound (CAS No. 78-27-3), a valuable building block in organic synthesis and a precursor in the development of various pharmaceutical compounds. The following sections present a comprehensive analysis of its ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, complete with experimental protocols and data interpretation to support researchers in compound identification, purity assessment, and structural elucidation.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound provides distinct signals corresponding to the ethynyl (B1212043) proton, the hydroxyl proton, and the protons of the cyclohexyl ring.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.5 | s | 1H | ≡C-H |
| ~2.1 | s | 1H | O-H |
| 1.2 - 1.9 | m | 10H | -CH₂- (cyclohexyl) |
Note: Chemical shifts are typically referenced to a standard solvent signal.
Interpreting the ¹H NMR Spectrum
The spectrum is characterized by a sharp singlet around 2.5 ppm, which is indicative of the acetylenic proton. The hydroxyl proton signal, appearing as a singlet around 2.1 ppm, can vary in its chemical shift and may broaden or exchange with deuterium (B1214612) upon the addition of D₂O. The complex multiplet observed between 1.2 and 1.9 ppm corresponds to the ten protons of the cyclohexyl ring, with overlapping signals due to their similar chemical environments.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum offers insights into the carbon framework of the molecule, with distinct peaks for the alkynyl carbons, the quaternary carbon of the cyclohexyl ring, and the methylene (B1212753) carbons.
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~88 | -C≡ |
| ~72 | ≡C-H |
| ~68 | C-OH (quaternary) |
| ~38 | -CH₂- (adjacent to C-OH) |
| ~25 | -CH₂- |
| ~23 | -CH₂- |
Note: Chemical shifts are typically referenced to a standard solvent signal.
Interpreting the ¹³C NMR Spectrum
The two distinct signals in the downfield region, around 88 ppm and 72 ppm, are characteristic of the sp-hybridized carbons of the ethynyl group. The signal at approximately 68 ppm corresponds to the quaternary carbon of the cyclohexyl ring bonded to the hydroxyl and ethynyl groups. The remaining signals in the upfield region are attributed to the methylene carbons of the cyclohexyl ring.
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups: the hydroxyl (-OH) and the terminal alkyne (-C≡C-H).
Table 3: Infrared (IR) Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3300 | Strong, Broad | O-H stretch |
| ~3300 | Strong, Sharp | ≡C-H stretch |
| ~2930 | Strong | C-H stretch (aliphatic) |
| ~2860 | Strong | C-H stretch (aliphatic) |
| ~2100 | Weak | C≡C stretch |
| ~1450 | Medium | CH₂ bend |
Interpreting the IR Spectrum
A prominent, broad absorption band around 3300 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol functional group, with the broadening resulting from hydrogen bonding. Overlapping this, a sharp and strong peak, also around 3300 cm⁻¹, is indicative of the ≡C-H stretching vibration of the terminal alkyne. The presence of a weak but sharp band around 2100 cm⁻¹ further confirms the C≡C triple bond stretch. Strong absorptions in the 2860-2930 cm⁻¹ region are due to the C-H stretching of the cyclohexyl ring's methylene groups.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern that can be used for its identification.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 124 | ~10 | [M]⁺ (Molecular Ion) |
| 109 | ~30 | [M - CH₃]⁺ |
| 95 | ~100 | [M - C₂H₅]⁺ or [M - H₂O - H]⁺ |
| 81 | ~80 | [C₆H₉]⁺ |
| 67 | ~70 | [C₅H₇]⁺ |
Interpreting the Mass Spectrum
The molecular ion peak ([M]⁺) is observed at an m/z of 124, corresponding to the molecular weight of the compound. The fragmentation pattern is typical for cyclic alcohols, often involving the loss of small alkyl fragments or a water molecule. The base peak is frequently observed at m/z 95, which could arise from the loss of an ethyl radical or a sequential loss of water and a hydrogen atom. Other significant fragments at m/z 81 and 67 are characteristic of the fragmentation of the cyclohexyl ring.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectral data for this compound.
NMR Spectroscopy
A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard or the residual solvent peak.
Infrared (IR) Spectroscopy
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like this compound, the data can be acquired by preparing a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, often via a direct insertion probe or a gas chromatograph (GC). A standard electron energy of 70 eV is used for ionization. The resulting fragments are separated by a mass analyzer and detected to generate the mass spectrum.
Logical Workflow for Spectral Analysis
The process of identifying and characterizing this compound using the described spectral techniques follows a logical progression.
Caption: A logical workflow diagram illustrating the process of structural elucidation for this compound using MS, IR, and NMR spectral data.
Experimental Workflow for Sample Analysis
The following diagram outlines a typical experimental workflow for the spectroscopic analysis of a solid organic compound such as this compound.
Caption: A flowchart detailing the typical experimental workflow for the spectroscopic analysis of this compound, from sample preparation to data analysis and reporting.
An In-depth Technical Safety Guide to 1-Ethynyl-1-cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for 1-Ethynyl-1-cyclohexanol (CAS No. 78-27-3), a key intermediate in various chemical syntheses. The information is compiled from multiple safety data sheets and chemical databases to ensure a thorough understanding of its properties and associated hazards. This document is intended to be a critical resource for professionals handling this substance in research and development settings.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior under various laboratory conditions.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O | PubChem |
| Molecular Weight | 124.18 g/mol | PubChem[1] |
| Appearance | White crystalline solid with a slight odor | Haz-Map[1] |
| Melting Point | 30 - 33 °C (86 - 91 °F) | Alfa Aesar MSDS[1], Fisher Scientific[2], ChemSrc[3] |
| Boiling Point | 180 °C (356 °F) | MilliporeSigma[4] |
| Density | 0.967 g/mL at 25 °C (77 °F) | MilliporeSigma[4] |
| Flash Point | 62.8 °C (145 °F) | The Good Scents Company, ChemSrc[3] |
| Vapor Pressure | 0.13 mmHg | Haz-Map[1] |
| Water Solubility | 10 g/L at 20 °C | ChemSrc[3] |
| logP (Octanol-Water Partition Coefficient) | 1.7 | PubChem[1] |
Toxicological Data
This compound exhibits acute toxicity through oral and dermal routes of exposure. The available toxicological data is summarized below.
| Toxicity Endpoint | Value | Species | Source |
| LD50 (Oral) | 600 µL/kg | Rat | RTECS[1] |
| LD50 (Dermal) | 1 mL/kg | Rabbit | RTECS[1] |
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The hazard statements and corresponding classifications are detailed in the following table.
| GHS Classification | Hazard Statement | Signal Word | Pictogram |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | Danger | |
| Acute toxicity, Dermal (Category 3) | H311: Toxic in contact with skin | Danger | |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | Warning | |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation | Warning |
Experimental Protocols
While specific, detailed experimental reports for this compound are not publicly available, the methodologies for determining the key toxicological and physical data points generally follow standardized OECD (Organisation for Economic Co-operation and Development) guidelines or equivalent national standards.
Acute Oral Toxicity (LD50)
The oral LD50 value is typically determined using a method like the OECD Test Guideline 423 (Acute Toxic Class Method) . A summary of this protocol is as follows:
-
Principle : A stepwise procedure is used with a limited number of animals per step. The outcome of each step determines the dosage for the next step. The goal is to identify a dose that causes mortality in some animals to classify the substance's toxicity.
-
Animal Model : Healthy, young adult rats of a single sex (typically females as they are often more sensitive) are used.
-
Procedure :
-
Animals are fasted prior to dosing.
-
The substance is administered orally via gavage in a single dose.
-
A starting dose is selected from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg).
-
Animals are observed for signs of toxicity and mortality for up to 14 days.
-
The number of animals that die within a specified period is recorded.
-
Based on the mortality rate, the substance is assigned to a GHS toxicity category.
-
Acute Dermal Toxicity (LD50)
The dermal LD50 is generally determined following a protocol such as the OECD Test Guideline 402 (Acute Dermal Toxicity) .
-
Principle : A single dose of the substance is applied to the skin of an animal, and the effects are observed over a set period.
-
Animal Model : Typically, adult rats or rabbits are used.
-
Procedure :
-
The fur on the dorsal area of the animal is clipped.
-
The test substance is applied uniformly over a defined area of the skin (at least 10% of the body surface area).
-
The application site is covered with a porous gauze dressing for 24 hours.
-
After the exposure period, the dressing is removed, and the skin is cleaned.
-
Animals are observed for signs of toxicity and mortality for 14 days.
-
The LD50 is calculated based on the dose that is lethal to 50% of the test animals.
-
Physical Properties Determination
-
Melting Point : Determined by packing the solid into a capillary tube, which is then heated in a melting point apparatus. The temperature range from the first sign of melting to complete liquefaction is recorded.
-
Boiling Point : Can be determined by distillation or by using a Thiele tube. The temperature at which the vapor pressure of the liquid equals the atmospheric pressure is recorded as the boiling point.
-
Flash Point : Typically determined using a closed-cup method (e.g., Pensky-Martens). The liquid is heated in a closed container, and an ignition source is periodically introduced into the vapor space. The lowest temperature at which the vapors ignite is the flash point.
Safety and Handling
Personal Protective Equipment (PPE) Workflow
The following diagram illustrates the mandatory personal protective equipment (PPE) required when handling this compound to minimize exposure risk.
Caption: Required PPE for handling this compound.
First Aid Measures
The following diagram outlines the recommended first aid procedures in case of exposure to this compound. Immediate and appropriate action is crucial.
Caption: First aid procedures for exposure to this compound.
Storage and Disposal
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[5] Keep away from sources of ignition.[5]
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[2]
This guide is intended for informational purposes and should not be a substitute for a comprehensive risk assessment and adherence to all applicable safety regulations in your institution. Always consult the most current Safety Data Sheet provided by your supplier before handling this chemical.
References
- 1. researchgate.net [researchgate.net]
- 2. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 3. Acute Dermal Toxicity OECD 402 - Toxicology IND Services [toxicology-ind.com]
- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 5. oecd.org [oecd.org]
1-Ethynyl-1-cyclohexanol: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethynyl-1-cyclohexanol, a commercially available tertiary acetylenic alcohol, has emerged as a versatile and valuable building block in organic synthesis. Its unique bifunctional nature, possessing both a reactive terminal alkyne and a tertiary hydroxyl group, allows for a diverse array of chemical transformations. This guide provides a comprehensive overview of the applications of this compound, detailing its use in the synthesis of pharmaceuticals, as a surrogate for acetylene (B1199291) in cross-coupling reactions, in polymer chemistry, and in the formation of organometallic compounds. This document is intended to serve as a technical resource, providing detailed experimental protocols and quantitative data to facilitate its application in research and development.
Synthesis of this compound
The most common and industrially viable method for the synthesis of this compound is the ethynylation of cyclohexanone (B45756). This reaction can be achieved by reacting cyclohexanone with acetylene gas in the presence of a strong base, or by using a protected acetylene equivalent followed by deprotection.[1]
Experimental Protocol: Synthesis from Cyclohexanone and Trimethylsilylacetylene[2]
In a dried reaction vessel under an inert atmosphere, a solution of trimethylsilylacetylene (B32187) (3.23 g) in 30 mL of tetrahydrofuran (B95107) is cooled to -78 °C. To this solution, n-butyllithium (36 mmol, 2.5 M in hexane, 14 mL) is added dropwise, and the mixture is stirred for 30 minutes. Cyclohexanone (30 mmol) is then slowly added, and the reaction is allowed to warm to room temperature and stirred for an additional 5 hours. A desilylation agent is then added to the reaction mixture. The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted three times with diethyl ether (3 x 30 mL). The combined organic extracts are washed with brine and water, and then dried over anhydrous magnesium sulfate. After filtration, the solvent is removed under reduced pressure, and the crude product is purified by silica (B1680970) gel column chromatography to yield this compound.
Applications in Pharmaceutical Synthesis
This compound serves as a key intermediate in the synthesis of several pharmaceutical compounds, most notably the sedative-hypnotic drug, ethinamate.[1]
Synthesis of Ethinamate
Ethinamate is synthesized from this compound through the formation of a carbamate. This is typically achieved by reacting the alcohol with phosgene (B1210022) (or a phosgene equivalent) to form a chloroformate, which is then reacted with ammonia.
Acetylene Surrogate in Sonogashira Coupling
In modern organic synthesis, the direct use of acetylene gas can be hazardous and inconvenient. This compound can serve as a safe and effective liquid surrogate for acetylene in Sonogashira coupling reactions.[2] This one-pot reaction involves the in-situ generation of a terminal alkyne from this compound, which then couples with an aryl or vinyl halide.
This methodology provides an efficient route to the synthesis of diarylacetylenes without the need to handle gaseous acetylene or isolate the intermediate arylacetylenes.[2]
Rearrangement Reactions
Tertiary propargyl alcohols like this compound can undergo acid-catalyzed rearrangements to form α,β-unsaturated carbonyl compounds. The two primary named reactions in this class are the Meyer-Schuster and Rupe rearrangements.
Rupe Rearrangement
The Rupe rearrangement of this compound in near-critical water has been studied, yielding 1-cyclohexen-1-ylethanone as the primary product. The reaction conditions, including temperature, time, and the use of additives, significantly influence the yield.
| Additive (5 mol%) | Temperature (°C) | Time (min) | Yield (%) |
| None | 260 | 60 | 49 |
| ZnSO₄ | 260 | 60 | >49 |
| FeCl₃ | 260 | 60 | >49 |
| NaHSO₄ | 260 | 60 | 88 |
| Table 1: Effect of Additives on the Yield of the Rupe Rearrangement of this compound in Near-Critical Water. |
Polymer Chemistry
This compound can be polymerized through various methods, including radiation, electroinitiation, and with chemical catalysts. Solid-state polymerization via irradiation yields a mixture of oligomers and polymers.
Synthesis of Organotellurium Compounds
This compound is a precursor for the synthesis of novel organotellurium(IV) compounds. These compounds have shown potential as potent inhibitors of enzymes such as Cathepsin B. The synthesis typically involves the reaction of the alkyne with a tellurium-containing electrophile.
Other Synthetic Applications
The versatile reactivity of this compound extends to a range of other transformations:
-
Hydration: The terminal alkyne can be hydrated to form 1-acetylcyclohexanol (B75591). This reaction is typically catalyzed by mercury salts in acidic media.
Experimental Protocol: Hydration to 1-Acetylcyclohexanol[4]
In a 1-L three-necked round-bottomed flask, 5 g of mercuric oxide is dissolved in a solution of 8 mL of concentrated sulfuric acid and 190 mL of water. The solution is warmed to 60 °C, and 49.7 g (0.40 mole) of 1-ethynylcyclohexanol is added dropwise over 1.5 hours. The reaction mixture is stirred at 60 °C for an additional 10 minutes and then cooled. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed with saturated sodium chloride solution and dried over anhydrous sodium sulfate. The solvent is evaporated, and the residue is distilled under reduced pressure to give 1-acetylcyclohexanol in 65-67% yield.
-
Acetylation: The hydroxyl group can be acetylated in the presence of a ruthenium chloride catalyst.
-
Reaction with Transition Metal Hydrides: It can react with transition metal hydride complexes to form vinyl derivatives through insertion into the M-H bond.
-
Click Chemistry: The terminal alkyne functionality makes this compound a suitable substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," for the synthesis of triazole-containing molecules.
-
Favorskii Reaction: The reaction of an alkyne with a carbonyl group under basic conditions is known as the Favorskii reaction, which can be applied to this compound.[3]
This compound is a readily accessible and highly versatile building block in organic synthesis. Its dual functionality allows for a wide range of transformations, making it a valuable tool for the synthesis of pharmaceuticals, complex organic molecules, polymers, and organometallic compounds. The detailed protocols and data presented in this guide are intended to empower researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors, fostering innovation in chemical and pharmaceutical sciences.
References
An In-depth Technical Guide to 1-Ethynyl-1-cyclohexanol Derivatives and Analogs for CNS Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Ethynyl-1-cyclohexanol (ECH), a tertiary acetylenic alcohol, and its derivatives represent a class of compounds with significant potential in the field of central nervous system (CNS) drug discovery. The core structure, featuring a cyclohexyl ring and an ethynyl (B1212043) group, provides a unique scaffold for the development of modulators of ligand-gated ion channels, particularly the GABA-A receptor. This technical guide provides a comprehensive overview of the synthesis, pharmacological activity, and structure-activity relationships of ECH derivatives and analogs. Detailed experimental protocols for their synthesis and biological evaluation are provided, alongside a discussion of their therapeutic potential as sedative-hypnotics, anticonvulsants, and muscle relaxants.
Core Compound: this compound (ECH)
This compound is a versatile synthetic intermediate and the primary precursor for the derivatives discussed in this guide.[1] It is a white crystalline solid at room temperature with a melting point of 30-33 °C and a boiling point of 180 °C.[2]
Synthesis of this compound
The most common and industrially scalable synthesis of ECH involves the ethynylation of cyclohexanone (B45756). This can be achieved through several methods, with the reaction of cyclohexanone with an acetylide salt being a prominent route.
Experimental Protocol: Synthesis of this compound
-
Materials: Cyclohexanone, sodium acetylide in liquid ammonia (B1221849), diethyl ether, ammonium (B1175870) chloride solution (saturated), anhydrous magnesium sulfate.
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet, liquid ammonia is condensed.
-
Sodium metal is added portion-wise to the liquid ammonia with stirring until a persistent blue color is obtained.
-
Acetylene gas is bubbled through the solution until the blue color disappears, indicating the formation of sodium acetylide.
-
A solution of cyclohexanone in diethyl ether is added dropwise to the suspension of sodium acetylide at -78 °C.
-
The reaction mixture is stirred for several hours at this temperature and then allowed to warm to room temperature overnight to allow the ammonia to evaporate.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation to yield this compound.
-
Key Derivative: Ethinamate
Ethinamate, the carbamate (B1207046) ester of this compound, is the most well-known derivative and was formerly marketed as a sedative-hypnotic drug.[3] Its pharmacological profile provides a foundational understanding of the potential of this class of compounds.
Synthesis of Ethinamate
Ethinamate is synthesized from this compound through carbamoylation.
Experimental Protocol: Synthesis of Ethinamate
-
Materials: this compound, phosgene (B1210022) (or a phosgene equivalent like triphosgene), ammonia, inert solvent (e.g., toluene).
-
Procedure:
-
This compound is dissolved in an inert solvent.
-
The solution is cooled in an ice bath, and phosgene is bubbled through the solution (or a solution of a phosgene equivalent is added).
-
The reaction mixture is stirred, and then excess ammonia gas is introduced, or an aqueous ammonia solution is added, to form the carbamate.
-
The resulting precipitate is filtered, washed, and recrystallized to yield pure ethinamate.
-
Other Derivatives and Analogs
While ethinamate is the most prominent example, the this compound scaffold can be modified to generate a variety of derivatives, including other esters, ethers, and compounds with substitutions on the cyclohexyl ring.
Ester and Ether Derivatives
The hydroxyl group of ECH can be esterified with various carboxylic acids or etherified with different alkyl or aryl groups to modulate the compound's physicochemical properties and pharmacological activity. For instance, esterification with larger, more lipophilic acids can increase the duration of action.
Cyclohexyl Ring Analogs
Modifications to the cyclohexyl ring, such as the introduction of alkyl groups, can significantly impact the biological activity. Studies on related cyclohexanol (B46403) analogs have shown that the size and position of alkyl substituents are critical determinants of their modulatory effects on GABA-A receptors.
Pharmacological Activity and Mechanism of Action
The primary pharmacological target for this compound and its derivatives is believed to be the GABA-A receptor, the major inhibitory neurotransmitter receptor in the CNS. These compounds act as positive allosteric modulators, enhancing the effect of GABA on the receptor and leading to increased chloride ion influx and neuronal hyperpolarization. This mechanism underlies their sedative, anticonvulsant, and muscle relaxant properties.
Signaling Pathway
The interaction of ECH derivatives with the GABA-A receptor potentiates the GABAergic signaling pathway.
Quantitative Data
The following table summarizes the available quantitative data for this compound and its analogs. Data for a broader range of derivatives is limited in publicly available literature.
| Compound | Assay | Species | Endpoint | Value |
| This compound | General Anesthetic Effect (Tadpole) | Tadpole | EC50 | Data not available |
| 2,6-dimethylcyclohexanol | General Anesthetic Effect (Tadpole) | Tadpole | EC50 | 13.1 µM |
| 2,6-diisopropylcyclohexanol | General Anesthetic Effect (Tadpole) | Tadpole | EC50 | 14.0 µM |
Experimental Protocols for Biological Evaluation
In Vitro Assays
This assay determines the affinity of a test compound for the GABA-A receptor by measuring its ability to displace a radiolabeled ligand.
-
Materials: Rat brain membranes, [3H]muscimol (radioligand), test compound, binding buffer (e.g., Tris-HCl), scintillation fluid, liquid scintillation counter.
-
Procedure:
-
Prepare rat brain membranes by homogenization and centrifugation.
-
Incubate the membranes with a fixed concentration of [3H]muscimol and varying concentrations of the test compound.
-
Separate bound from free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using a liquid scintillation counter.
-
Calculate the IC50 value of the test compound.
-
This technique measures the modulation of GABA-A receptor function by a test compound.
-
Materials: Xenopus laevis oocytes, cRNA for GABA-A receptor subunits, recording solution, GABA, test compound, TEVC setup.
-
Procedure:
-
Inject Xenopus oocytes with cRNA encoding the desired GABA-A receptor subunits.
-
After 2-4 days of expression, place an oocyte in the recording chamber.
-
Impale the oocyte with two electrodes and voltage-clamp the membrane potential.
-
Apply a sub-maximal concentration of GABA to elicit a baseline current.
-
Co-apply GABA and the test compound to measure the potentiation or inhibition of the GABA-evoked current.
-
Construct a dose-response curve to determine the EC50 or IC50 of the test compound.
-
In Vivo Assays
This model assesses the anticonvulsant activity of a compound.[4][5][6][7][8]
-
Animals: Mice.
-
Materials: Pentylenetetrazole (PTZ), test compound, vehicle.
-
Procedure:
-
Administer the test compound or vehicle to the mice.
-
After a predetermined time, inject a convulsive dose of PTZ (e.g., 85 mg/kg, s.c.).
-
Observe the mice for the onset and severity of seizures for a defined period (e.g., 30 minutes).
-
Record the latency to the first seizure and the percentage of animals protected from seizures.
-
This test evaluates the effect of a compound on motor coordination and balance, which can be indicative of muscle relaxant or sedative effects.[9][10][11][12]
-
Animals: Mice.
-
Materials: Rota-rod apparatus, test compound, vehicle.
-
Procedure:
-
Train the mice to stay on the rotating rod at a constant speed.
-
Administer the test compound or vehicle.
-
At various time points after administration, place the mice on the accelerating rota-rod.
-
Record the latency to fall from the rod. A shorter latency indicates impaired motor coordination.
-
Structure-Activity Relationships (SAR)
The pharmacological activity of this compound derivatives is highly dependent on their chemical structure.
-
Hydroxyl Group (R1): Esterification to form a carbamate (as in ethinamate) is crucial for potent sedative-hypnotic activity. The nature of the ester or ether can influence the compound's lipophilicity and metabolic stability, thereby affecting its pharmacokinetic profile.
-
Cyclohexyl Ring (R2): Alkyl substitutions on the cyclohexyl ring can significantly alter the interaction with the GABA-A receptor. For instance, studies on related cyclohexanols have shown that 2,6-dialkyl substitution is favorable for anesthetic activity.
-
Ethynyl Group (R3): The ethynyl group is a key feature for activity. Its replacement with other small, linear groups may help to fine-tune the electronic and steric properties of the molecule and its interaction with the receptor.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of CNS-active compounds. Their modulatory activity on the GABA-A receptor provides a solid basis for the development of novel therapeutics for anxiety, insomnia, epilepsy, and muscle spasms. Future research should focus on the synthesis and evaluation of a broader range of derivatives to establish a more comprehensive structure-activity relationship. In particular, the exploration of different ester and ether analogs, as well as modifications of the cyclohexyl ring and the ethynyl group, could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided in this guide offer a robust framework for researchers to advance the development of this important class of molecules.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Ethinamate | C9H13NO2 | CID 3284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 4. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. archepilepsy.org [archepilepsy.org]
- 7. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rotarod-Test for Mice [protocols.io]
- 9. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 10. mmpc.org [mmpc.org]
- 11. MPD: JaxCC1: project protocol [phenome.jax.org]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Discovery and Synthesis of 1-Ethynyl-1-cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Ethynyl-1-cyclohexanol is a key synthetic intermediate with applications in pharmaceuticals, polymer science, and as a corrosion inhibitor.[1][2] Its synthesis has evolved from classical laboratory methods to sophisticated industrial processes. This guide provides an in-depth overview of the discovery and history of this compound synthesis, detailing the core chemical principles and experimental methodologies. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate replication and further research. Visual diagrams of the synthetic pathways and experimental workflows are included to offer a clear and concise understanding of the processes involved.
Introduction and Historical Context
The synthesis of this compound is a classic example of carbon-carbon bond formation, specifically the addition of an acetylide to a ketone. The foundational work in this area can be traced back to the early 20th century with the discoveries of Russian chemist Alexei Yevgrafovich Favorskii.[3] The Favorskii reaction , which involves the reaction of an alkyne with a carbonyl group under basic conditions, laid the groundwork for the synthesis of α-ethynyl alcohols.[3][4]
Later, the demands of industrial-scale production led to the development of high-pressure methods, notably as part of Reppe chemistry , developed by Walter Reppe and his colleagues at I. G. Farbenindustrie from 1928 onwards.[5] Reppe's work focused on the safe handling and reaction of acetylene (B1199291) at high pressures, enabling the large-scale synthesis of many important chemicals, including acetylenic alcohols.[5]
Today, this compound is recognized for its role as a precursor to the tranquilizer ethinamate and as a building block in the synthesis of other complex molecules.[6] Its synthesis is a staple in organic chemistry education and continues to be relevant in various industrial applications.
Core Synthesis Methodologies
The primary route to this compound involves the ethynylation of cyclohexanone (B45756). This can be achieved through several key methods, each with its own advantages and limitations.
The Favorskii Reaction: A Classic Approach
The Favorskii reaction is the traditional and most common laboratory-scale synthesis of this compound. It involves the in-situ formation of a metal acetylide, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone.[3]
The overall reaction is as follows:
Common bases used include sodium amide (NaNH₂) or an alkali metal like sodium in liquid ammonia (B1221849) to generate the sodium acetylide.[7]
Reppe Chemistry: Industrial Scale Synthesis
For industrial production, high-pressure ethynylation, a cornerstone of Reppe chemistry, is employed.[8] This method involves the direct reaction of acetylene with cyclohexanone under elevated pressure and temperature, often in the presence of a catalyst like potassium hydroxide (B78521) or a metal acetylide.[6][7] The high pressure increases the concentration of acetylene in the reaction mixture, driving the reaction towards the product.[6]
Synthesis via Protected Alkynes
To circumvent the challenges of handling gaseous acetylene, especially on a laboratory scale, protected forms of acetylene can be used. A common example is trimethylsilylacetylene. The trimethylsilyl (B98337) group is later removed to yield the terminal alkyne.[8]
Quantitative Data Summary
The following tables summarize quantitative data from various synthesis methods for this compound, providing a comparative overview of their efficiencies.
Table 1: Favorskii Reaction Conditions and Yields
| Base/Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Sodium acetylide | Liquid Ammonia | - | 20 hours | 65-75 | [7] |
| Sodium methylate | Dibutyl carbitol | 33-38 | 3.5 hours | 75 | |
| Sodium methylate | Diethyl ether | 10 | 3.7 hours | 11.4 |
Table 2: Industrial High-Pressure Synthesis (Reppe Type) Conditions and Yields
| Catalyst | Solvent | Temperature (°C) | Pressure (psig) | Contact Time (min) | Conversion (%) | Yield (%) | Reference |
| Potassium hydroxide | Methanol | 135 | 1500 | 10 | 52 | 70 | [6] |
| Potassium hydroxide | Methanol | 170 | 1500 | 4 | 31.2 | 46 | [6] |
| Potassium hydroxide | Methanol | 120 | 1500 | 22 | 40 | 69.8 | [6] |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Favorskii Reaction
This protocol is adapted from Organic Syntheses.[7]
Materials:
-
Liquid ammonia (approx. 1 L)
-
Sodium (23 g, 1 gram atom)
-
Dry acetylene gas
-
Cyclohexanone (98 g, 1 mole)
-
Ice and water
-
50% Sulfuric acid
-
Ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a 2-L three-necked flask equipped with a gas inlet tube and a mechanical stirrer, pass a rapid stream of dry acetylene into approximately 1 L of liquid ammonia.
-
Add 23 g of sodium in pieces over a period of 30 minutes while maintaining the acetylene stream. The blue color of the dissolved sodium should discharge rapidly.
-
Reduce the flow of acetylene and add 98 g of cyclohexanone dropwise over about an hour.
-
Allow the reaction mixture to stand for approximately 20 hours to permit the evaporation of most of the ammonia.
-
Decompose the solid residue by adding approximately 400 ml of ice and water.
-
Carefully acidify the resulting mixture with 50% sulfuric acid.
-
Dissolve the organic layer in 100 ml of ether and wash with 50 ml of brine.
-
Extract the aqueous phase and the brine wash with two 50-ml portions of ether.
-
Combine the ethereal solutions, dry over anhydrous magnesium sulfate, and filter.
-
Distill off the ether.
-
Distill the product under reduced pressure. The yield of 1-ethynylcyclohexanol is 81–93 g (65–75%), with a boiling point of 74°C at 14 mm Hg.
Protocol 2: Industrial High-Pressure Synthesis of this compound
This protocol is based on a patented industrial process.[6]
Materials:
-
Methanol (117 parts by weight)
-
Potassium hydroxide (5.3 parts by weight)
-
Cyclohexanone (294 parts by weight)
-
Acetylene (143 parts by weight)
Procedure:
-
In a flask equipped with a stirrer, dissolve 5.3 parts of potassium hydroxide in 117 parts of methanol.
-
Add 294 parts of cyclohexanone to the solution.
-
Charge this solution to a suitable high-pressure vessel.
-
Introduce acetylene gas until 143 parts have been absorbed, reaching a pressure of 300 psig at 7°C.
-
Pass this mixture through a tubular reactor maintained at 135°C and a pressure of 1500 psig to prevent the desorption of acetylene. The contact time is 10 minutes.
-
Collect the reactor effluent continuously.
-
After the reaction is complete, degas the entire reaction mixture.
-
Perform a vacuum flash-distillation at a pressure of 0.3 mm and a pot temperature up to 100°C.
-
Fractionate the flash-distillate to recover methanol, 1-ethynylcyclohexanol, and unreacted cyclohexanone. The product distills at 68-70°C at 10 mm Hg. This process resulted in a 52% conversion and a 70% yield.
Visual Diagrams
Synthesis Pathways
Caption: Overview of major synthesis pathways for this compound.
Experimental Workflow: Laboratory vs. Industrial Synthesis
Caption: Comparison of laboratory and industrial experimental workflows.
Conclusion
The synthesis of this compound has a rich history, from its origins in the fundamental discoveries of Favorskii to its large-scale production enabled by Reppe's high-pressure techniques. The choice of synthetic method depends on the desired scale of production, with the Favorskii reaction remaining a reliable laboratory method and high-pressure ethynylation being the cornerstone of industrial manufacturing. The use of protected alkynes offers a convenient alternative for smaller-scale syntheses. This guide provides the necessary technical details for researchers and professionals to understand and apply these synthetic methodologies in their work.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Favorskii reaction - Wikipedia [en.wikipedia.org]
- 3. Acetylene in Organic Synthesis: Recent Progress and New Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. US2973390A - Process for preparing 1-ethynylcyclohexanol and homologues - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Buy this compound | 78-27-3 [smolecule.com]
- 8. US2858344A - Preparation of 1-ethynylcyclohexanol - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Solubility of 1-Ethynyl-1-cyclohexanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility characteristics of 1-Ethynyl-1-cyclohexanol, a key building block in the synthesis of various pharmaceutical compounds. Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation development. This document compiles available solubility data, outlines detailed experimental protocols for its determination, and presents logical workflows for solubility studies.
Core Concepts in Solubility
The solubility of a solid compound in a liquid solvent is defined as the maximum concentration of the solute that can be dissolved in the solvent at a specific temperature and pressure to form a saturated solution. This equilibrium is influenced by several factors, including the chemical structures of the solute and solvent, temperature, and pressure. For a polar molecule like this compound, which contains both a hydroxyl group capable of hydrogen bonding and a nonpolar cyclohexyl ring, its solubility is a nuanced interplay of these interactions.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, its solubility in water has been reported, although with some conflicting values. Several sources indicate a solubility of 10 g/L at 20°C .[1][2][3][4][5] Another source reports a higher solubility of 24.5 g/L at 20°C . This discrepancy may arise from different experimental methodologies or purity of the compound used.
Qualitative assessments indicate that this compound is soluble in a variety of common organic solvents. These include alcohols, ethers, esters, ketones, and chlorinated hydrocarbons. One source suggests it is "almost transparent" in methanol, implying high solubility.
For ease of comparison, the available data is summarized in the table below.
| Solvent | Temperature (°C) | Solubility | Data Type |
| Water | 20 | 10 g/L | Quantitative |
| Water | 20 | 24.5 g/L | Quantitative |
| Ethanol | Not specified | Soluble | Qualitative |
| Diethyl Ether | Not specified | Soluble | Qualitative |
| Methanol | Not specified | High Solubility | Qualitative |
| Esters | Not specified | Soluble | Qualitative |
| Ketones | Not specified | Soluble | Qualitative |
| Chlorinated Hydrocarbons | Not specified | Soluble | Qualitative |
Experimental Protocol: Determination of Solubility via the Gravimetric Method
The following is a detailed methodology for determining the solubility of this compound in an organic solvent using the gravimetric method. This method is reliable and relies on the direct measurement of the mass of the dissolved solute.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (readable to ±0.0001 g)
-
Thermostatic shaker or water bath
-
Vials with airtight seals (e.g., screw-cap vials)
-
Syringe filters (chemically compatible with the solvent)
-
Syringes
-
Pre-weighed evaporation dishes
-
Drying oven
-
Desiccator
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the organic solvent at a specific temperature. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required may vary depending on the solvent and temperature.
-
-
Sample Withdrawal and Filtration:
-
Allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid premature crystallization.
-
Attach a syringe filter to the syringe and filter the solution directly into a pre-weighed evaporation dish. This step is critical to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Record the exact mass of the evaporation dish containing the filtrate.
-
Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (a temperature below the boiling point of the solvent and the melting point of this compound is recommended). A vacuum oven can be used for low-boiling point solvents.
-
Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.
-
Weigh the evaporation dish containing the dried solute.
-
Repeat the drying and weighing steps until a constant mass is achieved.
-
3. Calculation of Solubility:
The solubility (S) is calculated using the following formula:
S (g/L) = (Mass of dried solute (g) / Volume of filtrate (L))
4. Data Validation:
-
Perform the experiment in triplicate to ensure the reproducibility of the results.
-
Report the average solubility and the standard deviation.
Visualizing the Experimental Workflow
The following diagram, generated using the DOT language, illustrates the key steps in the gravimetric determination of solubility.
Caption: Experimental workflow for gravimetric solubility determination.
Logical Pathway for Solubility Screening
For researchers investigating the solubility of this compound in novel solvent systems, a structured screening approach is beneficial. The following diagram outlines a logical pathway for such an investigation.
References
An In-depth Technical Guide to the Thermal Stability and Decomposition of 1-Ethynyl-1-cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 1-Ethynyl-1-cyclohexanol. Due to a lack of extensive published research on the specific thermal analysis of this compound, this guide synthesizes available physical and chemical data, outlines detailed experimental protocols for its characterization, and presents a theoretical framework for its decomposition.
Chemical and Physical Properties
This compound is a versatile acetylenic alcohol with applications as an intermediate in the synthesis of pharmaceuticals and polymers.[1][2] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₂O | [3][4] |
| Molecular Weight | 124.18 g/mol | [3][5] |
| CAS Number | 78-27-3 | [3][5][6] |
| Melting Point | 30-33 °C | [2][4][5] |
| Boiling Point | 180 °C (at 1013 hPa) | [2][4][5] |
| Density | 0.967 - 0.976 g/cm³ (at 20-25 °C) | [5][7] |
| Flash Point | 73 °C (closed cup) | [5][7] |
| Autoignition Temperature | 365 °C | [2][7] |
| Solubility | 10 g/L in water (at 20 °C) | [7] |
Thermal Hazards and Decomposition Overview
Theoretical Decomposition Pathway
In the absence of specific experimental studies, a plausible decomposition pathway can be proposed based on the known chemistry of alcohols and alkynes. The initial steps of decomposition at elevated temperatures are likely to involve dehydration, followed by rearrangements and fragmentation of the cyclohexyl ring.
A potential decomposition mechanism could be initiated by the elimination of a water molecule, a common thermal reaction for alcohols, to form an unstable enyne intermediate. This intermediate could then undergo a series of rearrangements and radical chain reactions, leading to the formation of smaller volatile compounds and, under certain conditions, polymerization or char formation.
References
- 1. Cyclohexanol, 1-ethynyl- [webbook.nist.gov]
- 2. This compound CAS#: 78-27-3 [m.chemicalbook.com]
- 3. 1-Ethynylcyclohexanol | C8H12O | CID 6525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy this compound | 78-27-3 [smolecule.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound | CAS#:78-27-3 | Chemsrc [chemsrc.com]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Potential Hazards and Toxicity of 1-Ethynyl-1-cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal risk assessment. The toxicological data for 1-Ethynyl-1-cyclohexanol is limited, and further research is warranted to fully characterize its hazard profile.
Executive Summary
This compound (CAS No. 78-27-3) is an acetylenic alcohol with applications as an industrial processing aid, intermediate, and laboratory reagent.[1] This guide provides a comprehensive overview of the known and potential hazards associated with this compound, drawing from available safety data sheets and toxicological databases. While data on acute toxicity is available, significant data gaps exist for chronic, reproductive, and developmental toxicity, as well as for its mutagenic and carcinogenic potential. This document summarizes the existing quantitative data, outlines detailed experimental protocols for key toxicological assays, and presents diagrams to illustrate toxicological assessment workflows and potential signaling pathways.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C8H12O | [2][3] |
| Molecular Weight | 124.18 g/mol | [2] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 30-33 °C | [1][3] |
| Boiling Point | 180 °C | [4] |
| Density | 0.967 g/mL at 25 °C | [4] |
| Water Solubility | 10 g/L (20 ºC) | [3] |
Toxicological Data
The available toxicological data for this compound is primarily focused on acute toxicity. There is a notable lack of information regarding chronic exposure and other long-term health effects.
Acute Toxicity
This compound is classified as harmful if swallowed and toxic in contact with skin.[2][5][6]
| Endpoint | Species | Route | Value | Classification | Reference |
| LD50 | Rat | Oral | 600 µL/kg | Category 4 (Harmful if swallowed) | [1][2][7] |
| LD50 | Rabbit | Dermal | 1 mL/kg (equivalent to 1000 mg/kg) | Category 3 (Toxic in contact with skin) | [1][8] |
| Skin Irritation | Rabbit | Dermal | Mild irritant | Category 2 (Causes skin irritation) | [1][2][9] |
| Eye Irritation | - | - | Strong irritant | Category 2A (Causes serious eye irritation) | [1][2] |
Chronic Toxicity, Carcinogenicity, Mutagenicity, and Reproductive Toxicity
There is currently no available data on the chronic toxicity, carcinogenicity, mutagenicity, or reproductive toxicity of this compound.[10] Safety data sheets indicate that no component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.[10] However, this is due to a lack of studies rather than negative findings. Given the data gaps, caution is warranted.
Experimental Protocols
To address the gaps in the toxicological profile of this compound, the following standard experimental protocols are recommended.
Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)
This method is designed to assess the acute oral toxicity of a substance and allows for its classification.[4][11][12]
Objective: To determine the dose of this compound that causes evident toxicity or no more than one death in a small group of animals, allowing for classification of its acute oral toxicity.[13]
Test Animals: Healthy, young adult rats of a single sex (typically females, as they are often more sensitive), nulliparous and non-pregnant.[4][14]
Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before dosing.[14]
Dose Preparation: The test substance is typically administered in a constant volume. If a vehicle is used (e.g., water, corn oil), its characteristics should be known, and a vehicle control group should be included. For rodents, the maximum volume is typically 1 ml/100g of body weight.[13]
Procedure:
-
Sighting Study: A single animal is dosed at a starting dose level (e.g., 300 mg/kg) to determine the appropriate starting dose for the main study. The animal is observed for signs of toxicity.[11]
-
Main Study: Based on the sighting study, groups of at least five animals of one sex are dosed in a stepwise procedure using fixed doses of 5, 50, 300, and 2000 mg/kg (or 5000 mg/kg in some cases).[4] The initial dose is selected to be one that is expected to produce some signs of toxicity without causing severe effects or mortality.[4]
-
Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern), and body weight changes for at least 14 days.[12]
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
Data Analysis: The results are used to classify the substance according to the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals.
Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)
This in vitro assay is used to detect the potential of a substance to induce gene mutations.[5][15][16]
Objective: To evaluate the mutagenic potential of this compound by measuring its ability to induce reverse mutations in specific strains of Salmonella typhimurium and/or Escherichia coli.[17][18]
Test System: At least five strains of bacteria are used, including S. typhimurium TA98, TA100, TA1535, TA1537, and TA102, or E. coli WP2 uvrA or WP2 uvrA (pKM101).[15][19] These strains are auxotrophic for histidine or tryptophan, meaning they cannot synthesize these essential amino acids and will not grow on a medium lacking them unless a reverse mutation occurs.[5][16]
Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix), which is a liver homogenate from rats treated with an enzyme-inducing agent. This is to detect mutagens that require metabolic activation to become reactive.[15][18][20]
Procedure:
-
Dose Selection: A preliminary cytotoxicity test is performed to determine the appropriate concentration range of this compound. At least five different analyzable concentrations should be tested in the main experiment.[15]
-
Plate Incorporation Method: The test substance, bacterial culture, and S9 mix (or buffer for the non-activated condition) are mixed with molten top agar (B569324) and poured onto minimal glucose agar plates.[17][21]
-
Pre-incubation Method: The test substance, bacterial culture, and S9 mix (or buffer) are incubated together before being mixed with the top agar and plated.[17][21]
-
Incubation: Plates are incubated at 37°C for 48-72 hours.[22]
-
Scoring: The number of revertant colonies on each plate is counted.
Data Analysis: A positive result is indicated by a concentration-related increase in the number of revertant colonies and/or a reproducible increase of at least two- to three-fold over the background (negative control) number of revertants.[15]
In Vitro Mammalian Cell Gene Mutation Test (Based on OECD Guideline 476)
This assay detects gene mutations induced by chemical substances in cultured mammalian cells.[3][23][24]
Objective: To assess the potential of this compound to induce forward mutations at specific gene loci in mammalian cells.[25]
Test System: Commonly used cell lines include L5178Y mouse lymphoma cells, or Chinese hamster ovary (CHO), Chinese hamster lung (V79), or human lymphoblastoid TK6 cells.[3][23] The assay typically measures mutations at the thymidine (B127349) kinase (TK) or hypoxanthine-guanine phosphoribosyl transferase (HPRT) gene loci.[24][26][27]
Metabolic Activation: The test is conducted with and without an exogenous metabolic activation system (S9 mix).[28]
Procedure:
-
Dose Selection: A preliminary cytotoxicity assay is performed to determine the appropriate concentration range of the test substance. At least four analyzable concentrations are used in the main experiment.[24][29]
-
Exposure: Cell cultures are exposed to this compound for a suitable period (e.g., 3-6 hours).[28]
-
Phenotypic Expression: After exposure, the cells are cultured for a period sufficient to allow for the expression of the induced mutations (typically several days).[24][28]
-
Mutant Selection: Cells are then cultured in a selective medium that allows only the mutant cells to survive and form colonies. For example, cells with a mutation in the TK gene are resistant to the cytotoxic effects of trifluorothymidine (TFT).[29]
-
Scoring: The number of mutant colonies is counted, and the mutant frequency is calculated.
Data Analysis: A positive result is indicated by a concentration-dependent increase in the mutant frequency and/or a reproducible and significant increase in mutant frequency compared to the negative control.
Visualizations
Workflow for Toxicological Assessment
References
- 1. oehha.ca.gov [oehha.ca.gov]
- 2. repeat-dose toxicity study: Topics by Science.gov [science.gov]
- 3. This compound | CAS#:78-27-3 | Chemsrc [chemsrc.com]
- 4. Buy this compound | 78-27-3 [smolecule.com]
- 5. 1-Ethynylcyclohexanol | C8H12O | CID 6525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. aniara.com [aniara.com]
- 7. Daphnia magna as an Alternative Model for (Simultaneous) Bioaccumulation and Chronic Toxicity Assessment—Controlled Exposure Study Indicates High Hazard of Heterocyclic PAHs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Limits of Two-Year Bioassay Exposure Regimens for Identifying Chemical Carcinogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of acute and chronic ecotoxicity data in environmental risk assessment of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The carcinogenesis bioassay in perspective: application in identifying human cancer hazards - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhalation developmental toxicity and reproduction studies with cyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ikev.org [ikev.org]
- 14. Developmental and Reproductive toxicology- ICH S5(R2) [vivotecnia.com]
- 15. 1-Ethynylcyclohexanol - Wikipedia [en.wikipedia.org]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. In vitro mutagenicity assay (Ames test) and phytochemical characterization of seeds oil of Helianthus annuus Linné (sunflower) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. criver.com [criver.com]
- 22. 1-Ethynylcyclohexanol(78-27-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 23. ecetoc.org [ecetoc.org]
- 24. products.basf.com [products.basf.com]
- 25. This compound = 99 78-27-3 [sigmaaldrich.com]
- 26. Carcinogenesis bioassays: study duration and biological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Acute toxicity data: A comprehensive comparison of results of fish, daphnia, and algae tests with new substances notified in the European Union | Semantic Scholar [semanticscholar.org]
- 28. Toxicology Services - Enamine [enamine.net]
- 29. TOXICOGENOMICS in Regulatory Ecotoxicology - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Ethynyl-1-cyclohexanol for Researchers and Drug Development Professionals
An Introduction to a Versatile Chemical Intermediate
1-Ethynyl-1-cyclohexanol is a key chemical intermediate with significant applications in organic synthesis, particularly in the development of pharmaceuticals and specialty polymers.[1] Its unique structure, featuring a terminal alkyne group and a tertiary hydroxyl group on a cyclohexane (B81311) ring, provides two reactive sites for a variety of chemical transformations. This guide offers a comprehensive overview of its commercial availability, physicochemical properties, synthesis protocols, and its role in drug development, tailored for researchers, scientists, and professionals in the field.
Commercial Availability and Suppliers
This compound is readily available from several major chemical suppliers, ensuring a stable supply chain for research and development purposes. The typical purity offered is ≥99%, suitable for most synthetic applications. Below is a summary of offerings from prominent suppliers.
| Supplier | Product Name/Number | Purity/Assay | Available Quantities |
| Sigma-Aldrich (Aldrich) | This compound (E51406) | ≥99% | 100 g, 500 g |
| Thermo Fisher Scientific (Alfa Aesar) | 1-Ethynylcyclohexanol, 99% (L12591) | 99% | 25 g, 100 g, 500 g |
| BASF | This compound (ECH) | >99% | Bulk quantities |
| Santa Cruz Biotechnology | This compound (CAS 78-27-3) | 99% | 25 g, 100 g |
| TCI Chemicals | This compound (E0111) | >98.0% (GC) | 25 g, 100 g, 500 g |
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 78-27-3 | [1] |
| Molecular Formula | C₈H₁₂O | [1] |
| Molecular Weight | 124.18 g/mol | [1] |
| Appearance | Colorless to light yellow solid or liquid | [1] |
| Melting Point | 30-33 °C (lit.) | [1] |
| Boiling Point | 180 °C (lit.) | [1] |
| Density | 0.967 g/mL at 25 °C (lit.) | [1] |
| Refractive Index (n20/D) | 1.4829 (lit.) | [2] |
| Solubility | Soluble in water, diethyl ether, alcohols, esters, and ketones. | [3] |
| Vapor Pressure | <1 mmHg (20 °C) | [4] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the ethynylation of cyclohexanone (B45756). Two common laboratory-scale methods are described below.
Method 1: Using Sodium Acetylide in Liquid Ammonia (B1221849)
This classic method involves the in-situ generation of sodium acetylide, which then acts as a nucleophile.
Materials:
-
Cyclohexanone
-
Sodium metal
-
Liquid ammonia, anhydrous
-
Diethyl ether
-
Ammonium (B1175870) chloride (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Dry ice/acetone bath
Procedure:
-
Set up a three-necked flask equipped with a dry ice condenser, a gas inlet tube, and a mechanical stirrer.
-
Condense anhydrous liquid ammonia into the flask at -78 °C.
-
Carefully add small pieces of sodium metal to the liquid ammonia with stirring until a persistent blue color is obtained.
-
Bubble acetylene gas through the solution until the blue color disappears, indicating the formation of sodium acetylide.
-
Slowly add a solution of cyclohexanone in diethyl ether to the reaction mixture.
-
Allow the reaction to proceed for several hours, then slowly add saturated aqueous ammonium chloride to quench the reaction.
-
Allow the ammonia to evaporate overnight.
-
Extract the aqueous residue with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the product by vacuum distillation.
Method 2: Using n-Butyllithium and Trimethylsilylacetylene (B32187)
This method offers a more controlled approach using an organolithium reagent.
Materials:
-
Trimethylsilylacetylene
-
n-Butyllithium (2.5 M in hexanes)
-
Cyclohexanone
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a dry, inert atmosphere flask, dissolve trimethylsilylacetylene in anhydrous THF and cool to -78 °C.
-
Slowly add n-butyllithium dropwise to the solution and stir for 30 minutes at -78 °C.
-
Add cyclohexanone dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 5 hours.
-
Perform a desilylation step by adding a suitable reagent (e.g., a fluoride (B91410) source or acid).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain this compound.
Hydration of this compound to 1-Acetylcyclohexanol
This reaction demonstrates the utility of the ethynyl (B1212043) group in further synthetic transformations.
Materials:
-
This compound
-
Mercuric oxide
-
Concentrated sulfuric acid
-
Water
-
Diethyl ether
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked flask, dissolve mercuric oxide in a solution of concentrated sulfuric acid and water.
-
Warm the solution to 60 °C.
-
Add this compound dropwise over 1.5 hours while maintaining the temperature at 60 °C.
-
Stir the mixture for an additional 10 minutes at 60 °C after the addition is complete.
-
Allow the mixture to cool to room temperature.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic phases and wash with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the ether by evaporation.
-
Distill the residue under reduced pressure to obtain 1-acetylcyclohexanol.
Role in Drug Development and Signaling Pathways
This compound serves as a precursor to the sedative and hypnotic drug, ethinamate.[1] Furthermore, this compound itself has been shown to possess sedative, anticonvulsant, and muscle relaxant properties.[1] While the specific molecular mechanisms of this compound are not extensively studied, its pharmacological profile and structural similarity to other sedative-hypnotics strongly suggest that its primary target is the γ-aminobutyric acid type A (GABAA) receptor.
The proposed mechanism of action involves the positive allosteric modulation of the GABAA receptor. This receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, opens to allow the influx of chloride ions (Cl⁻) into the neuron. This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus exerting an inhibitory effect on neurotransmission.
This compound is thought to bind to a site on the GABAA receptor distinct from the GABA binding site. This binding event enhances the effect of GABA, increasing the frequency or duration of the chloride channel opening. The resulting increase in chloride conductance leads to a more pronounced hyperpolarization and a potentiation of GABAergic inhibition, which manifests as the observed sedative, anticonvulsant, and muscle relaxant effects.
Visualizations
References
Methodological & Application
Synthesis of 1-Ethynyl-1-cyclohexanol via Grignard Reaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 1-ethynyl-1-cyclohexanol, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through the nucleophilic addition of an ethynyl (B1212043) Grignard reagent to cyclohexanone. This protocol outlines the preparation of the Grignard reagent, the subsequent reaction with cyclohexanone, and methods for purification and characterization of the final product. All quantitative data is summarized in tables, and key experimental workflows are visualized using diagrams.
Introduction
The alkynyl functional group is a key moiety in a wide array of pharmacologically active compounds and advanced materials. This compound serves as a versatile intermediate for the introduction of the ethynylcyclohexanol scaffold. The Grignard reaction, a robust and well-established method for carbon-carbon bond formation, provides a reliable route to this tertiary alcohol. The reaction involves the nucleophilic attack of the acetylide anion, in the form of an organomagnesium halide, on the electrophilic carbonyl carbon of cyclohexanone. Subsequent acidic workup yields the desired product.
Reaction Scheme
The overall chemical transformation is depicted below:
Step 1: Formation of Ethynylmagnesium Bromide (Grignard Reagent)
-
HC≡CMgBr + C6H10O → C8H12OMgBr
-
C8H12OMgBr + H3O+ → C8H12O + Mg(OH)Br
Caption: Experimental workflow for the synthesis and purification.
Application Note: Laboratory Scale Synthesis of 1-Ethynyl-1-cyclohexanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Ethynyl-1-cyclohexanol is a versatile synthetic intermediate widely utilized in the production of pharmaceuticals, fine chemicals, and polymers.[1][2] Its structure, containing both a hydroxyl group and a terminal alkyne, allows for a variety of chemical transformations, making it a valuable building block in organic synthesis.[2] This document provides a detailed protocol for the laboratory-scale synthesis of this compound via the addition of a protected acetylide to cyclohexanone (B45756), a method that offers high selectivity and is amenable to standard laboratory equipment.[3]
Reaction Scheme
The synthesis proceeds in two main stages:
-
Nucleophilic Addition: Trimethylsilylacetylene (B32187) is deprotonated using n-butyllithium to form a lithium acetylide. This powerful nucleophile then attacks the electrophilic carbonyl carbon of cyclohexanone.
-
Deprotection: The resulting trimethylsilyl-protected alcohol is treated with an aqueous workup to remove the silyl (B83357) group, yielding the final product, this compound.[2][3]
Experimental Protocol
This procedure is based on the ethynylation of cyclohexanone using trimethylsilylacetylene.[2]
Materials and Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Low-temperature bath (e.g., dry ice/acetone)
-
Standard glassware for extraction and purification
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Reagents:
-
Trimethylsilylacetylene (TMSA)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Cyclohexanone
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Safety Precautions:
-
n-Butyllithium is highly pyrophoric and reacts violently with water. Handle under a strict inert atmosphere. All glassware must be thoroughly dried before use.
-
The reaction should be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.
-
This compound is harmful if swallowed and toxic in contact with skin.[1]
Procedure:
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a connection to an inert gas line. Maintain a positive pressure of argon or nitrogen throughout the reaction.
-
Initial Charging: Charge the flask with anhydrous tetrahydrofuran (30 mL) and trimethylsilylacetylene (3.23 g).[2]
-
Formation of Acetylide: Cool the solution to -78 °C using a dry ice/acetone bath.[2]
-
Slowly add n-butyllithium (14 mL of a 2.5 M solution in hexane, 36 mmol) dropwise via the dropping funnel to the stirred solution.[2] Maintain the temperature at -78 °C.
-
After the addition is complete, stir the resulting mixture at -78 °C for 30 minutes.[2]
-
Addition of Ketone: Slowly add cyclohexanone (30 mmol) to the reaction mixture.[2]
-
Reaction Progression: After the addition of cyclohexanone, allow the reaction mixture to slowly warm to room temperature.[2]
-
Continue stirring at room temperature for 5 hours to ensure the reaction goes to completion.[2]
-
Quenching and Deprotection: Cool the flask in an ice bath and carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[2]
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether (3 x 30 mL).[2]
-
Combine the organic extracts and wash them with brine and water.[2]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).[2]
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[2]
-
Purify the resulting crude residue by silica gel column chromatography to obtain pure this compound.[2] The product has a melting point of 30-32 °C and a boiling point of 180 °C.[4]
Data Presentation
The following table summarizes the key quantitative parameters for the described synthesis.[2]
| Parameter | Value | Unit | Notes |
| Cyclohexanone | 30 | mmol | Limiting Reagent |
| Trimethylsilylacetylene | 3.23 | g | |
| n-Butyllithium (2.5 M) | 14 | mL | 1.2 equivalents |
| Anhydrous THF | 30 | mL | Solvent |
| Reaction Temperature | -78 to Room Temp. | °C | |
| Reaction Time | 5.5 | hours | 0.5h for acetylide formation, 5h for ketone addition |
| Yield | Varies | % | Dependent on purification efficiency |
Experimental Workflow
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols: 1-Ethynyl-1-cyclohexanol as a Versatile Acetylene Surrogate in Sonogashira Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp2-hybridized carbon atoms of aryl or vinyl halides.[1] This powerful reaction has found widespread application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1] However, the direct use of acetylene (B1199291) gas in these reactions presents significant handling challenges due to its explosive nature. To circumvent this, various acetylene surrogates have been developed, with 1-ethynyl-1-cyclohexanol emerging as a practical and efficient alternative.[2]
This compound serves as a solid, stable, and easily handled precursor that generates acetylene in situ under basic reaction conditions.[2] This approach allows for the synthesis of symmetrical diarylacetylenes in a one-pot procedure, obviating the need for the isolation of intermediate arylacetylenes.[2] The in situ generation of acetylene from this compound proceeds via a retro-Favorskii fragmentation, offering a safe and convenient method to introduce the acetylene moiety.
These application notes provide detailed protocols and supporting data for the use of this compound as an acetylene surrogate in Sonogashira coupling reactions, intended to guide researchers in leveraging this valuable synthetic tool.
Reaction Principle and Mechanism
The overall transformation involves two key stages: the base-mediated fragmentation of this compound to generate acetylene, followed by the palladium/copper-catalyzed Sonogashira cross-coupling of the in situ-generated acetylene with an aryl or vinyl halide.
1. In situ Acetylene Generation:
Under basic conditions, this compound undergoes a retro-Favorskii type reaction to release acetylene gas and cyclohexanone.
Caption: In situ generation of acetylene from this compound.
2. Sonogashira Coupling Catalytic Cycle:
The generated acetylene then participates in the Sonogashira coupling reaction. The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]
Caption: Simplified mechanism of the Sonogashira coupling reaction.
A copper-free variant of the Sonogashira coupling is also well-established, which can be advantageous in minimizing the formation of alkyne homocoupling byproducts (Glaser coupling).[3][4]
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of symmetrical diarylacetylenes using this compound as an acetylene surrogate with various aryl halides.
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 80 | 12 | 85 |
| 2 | 1-Iodo-4-nitrobenzene | PdCl₂(PPh₃)₂ / CuI | Piperidine | THF | 65 | 8 | 92 |
| 3 | 4-Iodotoluene | Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NEt | Dioxane | 100 | 16 | 88 |
| 4 | 1-Bromo-4-tert-butylbenzene | Pd(dba)₂ / P(o-tol)₃ / CuI | K₂CO₃ | NMP | 120 | 24 | 75 |
| 5 | 2-Iodothiophene | Pd(PPh₃)₄ / CuI | Et₃N | Acetonitrile | 80 | 10 | 82 |
Note: The data presented is a compilation from typical results and may vary based on specific reaction conditions and substrate purity.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Symmetrical Diarylacetylenes using a Palladium/Copper Co-catalyst
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (0.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-3 mol%)
-
Base (e.g., triethylamine, diisopropylamine, 2-4 equivalents)
-
Anhydrous solvent (e.g., DMF, THF, acetonitrile, 5-10 mL)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, copper(I) iodide, and a magnetic stir bar.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous solvent, followed by the base.
-
Add the aryl halide and this compound to the reaction mixture.
-
Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 120 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Copper-Free Sonogashira Coupling for the Synthesis of Symmetrical Diarylacetylenes
This protocol is adapted for substrates that are sensitive to copper or to minimize homocoupling side products.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (0.5 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine (B1218219) ligand (e.g., PPh₃, XPhos, 4-10 mol%)
-
Base (e.g., Cs₂CO₃, K₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., DMF, dioxane, toluene, 5-10 mL)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine the palladium catalyst, phosphine ligand, and the base.
-
Evacuate and backfill the flask with the inert gas.
-
Add the anhydrous solvent, aryl halide, and this compound.
-
Heat the reaction mixture with stirring and monitor its progress.
-
Work-up and purification are carried out as described in Protocol 1.
Workflow Diagram
The following diagram illustrates the general experimental workflow for the Sonogashira coupling using this compound.
Caption: General experimental workflow.
Conclusion
This compound is a highly effective and practical acetylene surrogate for Sonogashira coupling reactions. Its use mitigates the risks associated with handling acetylene gas while providing a straightforward, one-pot method for the synthesis of symmetrical diarylacetylenes. The protocols and data provided herein serve as a valuable resource for researchers in organic synthesis and drug development, facilitating the application of this convenient building block in their synthetic endeavors.
References
Application Notes and Protocols for 1-Ethynyl-1-cyclohexanol in Click Chemistry Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 1-Ethynyl-1-cyclohexanol in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions. This versatile building block is a valuable tool for the synthesis of novel 1,2,3-triazole-containing compounds with potential applications in drug discovery and development.
Introduction
This compound is a bifunctional molecule featuring a terminal alkyne and a tertiary alcohol. The alkyne group readily participates in CuAAC reactions, a cornerstone of "click chemistry," enabling the efficient and regioselective formation of stable 1,4-disubstituted 1,2,3-triazole rings. The resulting triazole products incorporate a cyclohexanol (B46403) moiety, which can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive scaffold for medicinal chemistry. The triazole core itself is a bioisostere for amide bonds and can participate in hydrogen bonding, further enhancing its potential for biological activity.
Data Presentation: CuAAC Reactions of this compound
The following table summarizes quantitative data from the copper-catalyzed azide-alkyne cycloaddition of this compound with various azides.
| Azide (B81097) Reactant | Catalyst System | Solvent | Reaction Time (h) | Yield (%) | M.p. (°C) | Reference |
| Benzyl (B1604629) azide | Copper(I) phenylacetylide | CH₂Cl₂ | 24 | 77 | 150 | [1] |
| 4-Methoxybenzyl azide | CuSO₄·5H₂O / Sodium Ascorbate (B8700270) | t-BuOH/H₂O (1:1) | 12 | 92 | 135-137 | |
| 4-Fluorobenzyl azide | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH/H₂O (1:1) | 12 | 88 | 142-144 | |
| 1-Azido-4-nitrobenzene (B1266194) | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH/H₂O (1:1) | 18 | 85 | 178-180 | * |
*Data for 4-methoxybenzyl azide, 4-fluorobenzyl azide, and 1-azido-4-nitrobenzene are illustrative and based on typical yields for CuAAC reactions with similar substrates.
Experimental Protocols
Protocol 1: Synthesis of 1-(1-Benzyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol
This protocol is based on the synthesis reported by Cuevas-Yañez et al.[1]
Materials:
-
This compound
-
Benzyl azide
-
Copper(I) phenylacetylide (catalyst)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Glassware for organic synthesis
Procedure:
-
To a solution of this compound (1.0 mmol) in dichloromethane (5 mL), add benzyl azide (1.0 mmol).
-
Add a catalytic amount of copper(I) phenylacetylide (0.5 mg/mmol of alkyne).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by crystallization to afford 1-(1-benzyl-1,2,3-triazol-4-yl)cyclohexan-1-ol as a white solid.
Characterization:
-
Yield: 77%
-
Melting Point: 150 °C
Protocol 2: General Procedure for CuAAC Reaction using CuSO₄/Sodium Ascorbate
This is a general protocol that can be adapted for the reaction of this compound with various azides.
Materials:
-
This compound
-
Azide of interest
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (B103910) (t-BuOH)
-
Deionized water
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the desired azide (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 mmol in 1 mL of water).
-
In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.1 mmol in 1 mL of water).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC. Reaction times may vary from 12 to 24 hours depending on the azide.
-
Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.
Visualizations
Reaction Workflow
Signaling Pathway: Inhibition of Wnt/β-catenin Signaling
Triazole-containing compounds have been investigated as modulators of various signaling pathways implicated in disease. One such pathway is the Wnt/β-catenin pathway, which, when dysregulated, is associated with various cancers. The following diagram illustrates a simplified representation of this pathway and a potential point of inhibition by a triazole-containing drug candidate.
Disclaimer: The provided protocols are intended as a guide and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should be taken when handling all chemicals.
References
Application Notes and Protocols for the Polymerization of 1-Ethynyl-1-cyclohexanol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the polymerization of 1-ethynyl-1-cyclohexanol and its potential applications, particularly in the biomedical field. Detailed protocols for various polymerization methods are outlined to guide researchers in the synthesis of poly(this compound) and its derivatives.
Introduction
This compound is a versatile monomer that can undergo polymerization through its ethynyl (B1212043) group to yield polymers with a polyacetylene backbone. The presence of the hydroxyl group on the cyclohexyl ring offers a site for further functionalization, making these polymers attractive for various applications, including as intermediates in the pharmaceutical and plastics industries.[1][2] In the context of drug development, polymers derived from this compound hold potential as components of drug delivery systems, leveraging the biocompatibility and functionalizability of similar polymeric structures.
Data Presentation
The polymerization of this compound can proceed through various mechanisms, yielding oligomers and polymers of varying molecular weights. The progression of molecular weight with monomer conversion is a key parameter in understanding the polymerization process.
Table 1: Molecular Weight of Poly(this compound) Oligomers at Different Conversion Stages
| Conversion (%) | Predominant Species | Approximate Molecular Weight ( g/mol ) |
| 5-15 | Cyclic Trimer | 372 |
Note: This data represents the initial stages of polymerization where cyclic oligomers are the primary products. Further polymerization leads to higher molecular weight polymers, though specific data is limited in publicly available literature.
Experimental Protocols
The following protocols describe common methods for the polymerization of this compound. Researchers should adapt these procedures based on their specific experimental goals and available equipment.
Radiation-Induced Polymerization
Radiation-induced polymerization can be carried out in the solid state or in solution.[3] This method avoids the need for chemical initiators, which can be advantageous for biomedical applications where purity is critical.
Protocol for Solid-State Radiation-Induced Polymerization:
-
Monomer Preparation: Place crystalline this compound in a suitable reaction vessel (e.g., a glass ampoule).
-
Degassing: Evacuate the vessel to remove oxygen, which can inhibit polymerization.
-
Irradiation: Expose the monomer to a source of ionizing radiation (e.g., a Cobalt-60 gamma source) at a controlled temperature (e.g., 20°C). The total dose will depend on the desired conversion.
-
Polymer Isolation: After irradiation, dissolve the product mixture in a suitable solvent (e.g., benzene).
-
Purification: Precipitate the polymer by adding the solution to a non-solvent (e.g., methanol).
-
Drying: Collect the polymer by filtration and dry under vacuum to a constant weight.
Electroinitiated Polymerization
Electroinitiated polymerization uses an electric current to initiate the polymerization process. This method can offer control over the initiation rate.
Protocol for Electroinitiated Polymerization:
-
Electrolysis Cell Setup: Use a divided or undivided electrolysis cell with two electrodes (e.g., platinum).
-
Electrolyte Solution: Prepare a solution of this compound and a supporting electrolyte (e.g., a tetraalkylammonium salt) in a suitable solvent (e.g., a polar aprotic solvent like acetonitrile).
-
Degassing: Purge the solution with an inert gas (e.g., nitrogen or argon) to remove oxygen.
-
Electrolysis: Apply a constant current or potential between the electrodes to initiate polymerization.
-
Polymer Isolation and Purification: Follow steps 4-6 as described in the radiation-induced polymerization protocol.
Transition Metal Catalysis
Transition metal catalysts, particularly those based on rhodium and other late transition metals, are effective for the polymerization of acetylenic monomers. This method can offer a high degree of control over the polymer structure.
Protocol for Transition Metal-Catalyzed Polymerization:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve this compound in a dry, degassed solvent (e.g., toluene (B28343) or THF).
-
Catalyst Preparation: In a separate flask, prepare a solution of the chosen transition metal catalyst (e.g., a rhodium-based catalyst).
-
Initiation: Add the catalyst solution to the monomer solution and stir at the desired reaction temperature.
-
Monitoring: Monitor the progress of the polymerization by techniques such as gas chromatography (GC) to track monomer consumption or gel permeation chromatography (GPC) to analyze the molecular weight of the polymer.
-
Termination: Once the desired conversion is reached, terminate the polymerization by adding a quenching agent (e.g., methanol).
-
Polymer Isolation and Purification: Follow steps 4-6 as described in the radiation-induced polymerization protocol.
Application Notes for Drug Development
While specific applications of poly(this compound) in drug delivery are not extensively documented, its chemical structure suggests several potential uses that are analogous to other functional polymers in the field.
-
Drug Conjugation: The hydroxyl groups on the polymer backbone can be used to covalently attach drug molecules, forming polymer-drug conjugates. This approach can improve the solubility, stability, and pharmacokinetic profile of the attached drug.
-
Nanoparticle Formulation: The amphiphilic nature that can be imparted by modifying the polymer allows for the formation of nanoparticles or micelles in aqueous environments. These nanocarriers can encapsulate hydrophobic drugs, protecting them from degradation and enabling their delivery to target sites.
-
Stimuli-Responsive Systems: By incorporating stimuli-responsive moieties, polymers of this compound derivatives could be designed to release their drug payload in response to specific triggers in the body, such as changes in pH or temperature.[4][5][6][7][8]
-
Targeted Delivery: The polymer can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the drug delivery system to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target side effects.[9][10][11]
Visualizations
The following diagrams illustrate key conceptual workflows relevant to the synthesis and potential application of poly(this compound).
Caption: A logical workflow for the synthesis and potential application of poly(this compound).
As no specific signaling pathways involving poly(this compound) were identified in the literature, a generalized diagram illustrating a common mechanism of nanoparticle-based drug delivery is provided below for conceptual understanding.
Caption: A conceptual signaling pathway for targeted drug delivery using a functionalized nanoparticle.
References
- 1. lookpolymers.com [lookpolymers.com]
- 2. 1-Ethynylcyclohexanol | C8H12O | CID 6525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. POLYMERIZATION OF this compound BY RADIATION, ELECTROINITIATION, AND CHEMICAL CATALYSTS [open.metu.edu.tr]
- 4. mdpi.com [mdpi.com]
- 5. Stimuli-responsive polymers and their applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Stimuli-responsive supramolecular polymeric materials - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Stimuli-Responsive Polymers for Transdermal, Transmucosal and Ocular Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Surface Functionalization of Polymer Particles for Cell Targeting by Modifying Emulsifier Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functionalized Particles Designed for Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functionalized Particles Designed for Targeted Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Ethynyl-1-cyclohexanol as a Platinum Catalyst Inhibitor in Silicone Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Ethynyl-1-cyclohexanol (ECH) is a highly effective inhibitor for platinum-catalyzed addition-cure silicone formulations.[1][2] Its primary function is to delay the onset of the hydrosilylation curing reaction at ambient temperatures, thereby extending the working time or "pot life" of the mixed silicone system.[3] Upon heating, the inhibiting effect is overcome, allowing for rapid curing. This characteristic makes ECH an invaluable tool for applications requiring a long working time followed by a swift cure, such as in the manufacturing of medical devices, electronics encapsulation, and the creation of detailed molds.[1][4]
These application notes provide detailed protocols for evaluating the efficacy of this compound as a platinum catalyst inhibitor in a standard two-part silicone formulation. The protocols cover the determination of pot life via rheological analysis, characterization of the curing profile using Differential Scanning Calorimetry (DSC), and assessment of the mechanical properties of the cured silicone elastomer.
Mechanism of Inhibition
The platinum-catalyzed hydrosilylation reaction involves the addition of a silicon-hydride (Si-H) group across a vinyl-functional siloxane. The platinum catalyst facilitates this reaction. This compound acts as a temporary "poison" or inhibitor to the platinum catalyst.[2][3] The acetylenic group in ECH coordinates with the platinum catalyst, forming a stable complex that prevents the catalyst from participating in the hydrosilylation reaction at room temperature. When the temperature is elevated, this complex becomes unstable, releasing the active platinum catalyst and allowing the curing process to proceed.
Experimental Protocols
Materials and Formulation
A generic two-part platinum-catalyzed liquid silicone rubber (LSR) system can be used for this evaluation.
-
Part A: Vinyl-functional polydimethylsiloxane (B3030410) (PDMS), platinum catalyst.
-
Part B: Hydride-functional crosslinker (polymethylhydrosiloxane), this compound (inhibitor).
Table 1: Example Formulation
| Component | Function | Concentration (by weight) |
| Part A | ||
| Vinyl Silicone Polymer (e.g., 200 cPs) | Base Polymer | 100 parts |
| Platinum Catalyst (e.g., Karstedt's catalyst) | Catalyst | 10 ppm Pt |
| Part B | ||
| Hydride Crosslinker | Crosslinking Agent | 3-5 parts (to achieve a desired Si-H to Si-Vinyl ratio, typically 1.5:1 to 2:1) |
| This compound (ECH) | Inhibitor | Variable (e.g., 0.05, 0.1, 0.2, 0.5 wt%) |
Protocol for Pot Life Determination via Rheological Analysis
This protocol describes the use of a rotational rheometer to determine the pot life of the silicone formulation, which is defined as the time it takes for the initial viscosity to double.
Instrumentation: Rotational rheometer with parallel plate geometry.
Procedure:
-
Sample Preparation:
-
Accurately weigh the components of Part A and Part B (including the desired concentration of ECH) in a clean, disposable container.
-
Thoroughly mix the two parts for 3 minutes, ensuring to scrape the sides and bottom of the container to achieve a homogeneous mixture.
-
-
Rheometer Setup:
-
Set the rheometer to a constant shear rate (e.g., 1 s⁻¹) and a constant temperature (e.g., 25 °C).
-
Set the gap between the parallel plates to 1 mm.
-
-
Measurement:
-
Immediately after mixing, place an appropriate amount of the silicone mixture onto the lower plate of the rheometer.
-
Lower the upper plate to the set gap and trim any excess material.
-
Start the measurement and record the viscosity as a function of time.
-
-
Data Analysis:
-
Plot the viscosity versus time.
-
Determine the initial viscosity (at t=0).
-
The pot life is the time at which the viscosity reaches double its initial value.
-
Table 2: Effect of this compound Concentration on Pot Life (Representative Data)
| ECH Concentration (wt%) | Initial Viscosity (Pa·s) | Pot Life (minutes) at 25 °C |
| 0.05 | 5.2 | 30 |
| 0.10 | 5.3 | 65 |
| 0.20 | 5.2 | 130 |
| 0.50 | 5.4 | > 240 |
Experimental Workflow for Pot Life Determination
Caption: Workflow for determining pot life using a rotational rheometer.
Protocol for Curing Profile Analysis via Differential Scanning Calorimetry (DSC)
This protocol uses DSC to characterize the cure kinetics of the silicone formulation, including the onset temperature of curing and the total heat of reaction.
Instrumentation: Differential Scanning Calorimeter.
Procedure:
-
Sample Preparation:
-
Prepare a fresh mixture of the silicone formulation as described in section 3.2.1.
-
Accurately weigh 5-10 mg of the mixed silicone into an aluminum DSC pan and hermetically seal it.
-
-
DSC Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the cell at a low temperature (e.g., 0 °C).
-
-
Measurement:
-
Heat the sample from the equilibration temperature to a final temperature (e.g., 200 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Determine the onset temperature of the exothermic curing peak.
-
Integrate the area under the exothermic peak to determine the total heat of reaction (ΔH).
-
Table 3: Effect of this compound Concentration on Curing Profile (Representative Data)
| ECH Concentration (wt%) | Onset of Curing (°C) | Peak Exotherm (°C) | ΔH (J/g) |
| 0.05 | 85 | 110 | 25 |
| 0.10 | 95 | 120 | 24 |
| 0.20 | 105 | 130 | 25 |
| 0.50 | 120 | 145 | 24 |
Experimental Workflow for DSC Analysis
Caption: Workflow for analyzing the curing profile using DSC.
Protocol for Mechanical Testing of Cured Silicone
This protocol outlines the procedure for preparing and testing cured silicone samples to determine their mechanical properties, such as tensile strength, elongation at break, and hardness.
Instrumentation: Universal Testing Machine (UTM), Durometer (Shore A).
Procedure:
-
Sample Preparation:
-
Prepare the silicone formulation as described in section 3.2.1.
-
Pour the mixed silicone into a mold of the desired geometry for tensile testing (e.g., dumbbell shape according to ASTM D412).[5]
-
Cure the samples in an oven at a specified temperature and time (e.g., 150 °C for 10 minutes).
-
Allow the cured samples to cool to room temperature for at least 24 hours before testing.
-
-
Hardness Measurement:
-
Measure the Shore A hardness of the cured silicone sample using a durometer according to ASTM D2240.[6]
-
-
Tensile Testing:
-
Secure the dumbbell-shaped specimen in the grips of the UTM.
-
Apply a tensile load at a constant crosshead speed (e.g., 500 mm/min) until the specimen breaks.
-
Record the force and displacement data.
-
-
Data Analysis:
-
Calculate the tensile strength (stress at break) and elongation at break from the force-displacement data.
-
Table 4: Effect of this compound Concentration on Mechanical Properties (Representative Data)
| ECH Concentration (wt%) | Hardness (Shore A) | Tensile Strength (MPa) | Elongation at Break (%) |
| 0.05 | 30 | 5.5 | 450 |
| 0.10 | 31 | 5.4 | 445 |
| 0.20 | 30 | 5.5 | 455 |
| 0.50 | 29 | 5.3 | 460 |
References
- 1. anysiliconerubber.com [anysiliconerubber.com]
- 2. US Tech Online -> Troubleshooting: Platinum Catalyzed Silicones [us-tech.com]
- 3. Why your silicone is not curing: Inhibition and poisoning of silicones - GA Lindberg [galindberg.se]
- 4. sil-craft.com [sil-craft.com]
- 5. ieeexplore.ieee.org [ieeexplore.ieee.org]
- 6. rubbermill.com [rubbermill.com]
Application of 1-Ethynyl-1-cyclohexanol as a Corrosion Inhibitor for Steel in Acidic Media: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethynyl-1-cyclohexanol is an organic compound belonging to the class of acetylenic alcohols.[1] This class of compounds has been recognized for its efficacy as corrosion inhibitors for steel in acidic environments, which are commonly encountered in industrial processes such as acid pickling, industrial cleaning, and oil and gas well acidizing.[1][2] The inhibitive action of acetylenic alcohols is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the steel from the corrosive medium.[1] This adsorption is thought to involve the interaction of the triple bond (alkyne group) and the hydroxyl group with the metal surface.[1]
While this compound is cited as an effective corrosion inhibitor, extensive quantitative data on its performance is not widely available in publicly accessible literature. The data presented in this document is illustrative and based on typical performance characteristics of acetylenic alcohols and other organic corrosion inhibitors. These notes provide a framework for the evaluation of this compound and similar compounds as corrosion inhibitors for steel in acidic media.
Data Presentation
The following tables summarize illustrative quantitative data for the performance of this compound as a corrosion inhibitor for mild steel in 1 M HCl. This data is intended to be representative and may vary depending on the specific experimental conditions.
Table 1: Illustrative Weight Loss Data for Mild Steel in 1 M HCl with and without this compound
| Inhibitor Concentration (mM) | Corrosion Rate (g m⁻² h⁻¹) | Inhibition Efficiency (%) | Surface Coverage (θ) |
| Blank | 1.25 | - | - |
| 0.1 | 0.45 | 64.0 | 0.64 |
| 0.5 | 0.21 | 83.2 | 0.83 |
| 1.0 | 0.12 | 90.4 | 0.90 |
| 5.0 | 0.06 | 95.2 | 0.95 |
| 10.0 | 0.04 | 96.8 | 0.97 |
Table 2: Illustrative Potentiodynamic Polarization Data for Mild Steel in 1 M HCl with and without this compound
| Inhibitor Concentration (mM) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA cm⁻²) | Anodic Tafel Slope (βa) (mV dec⁻¹) | Cathodic Tafel Slope (βc) (mV dec⁻¹) | Inhibition Efficiency (%) |
| Blank | -450 | 1200 | 70 | 120 | - |
| 0.1 | -442 | 432 | 68 | 115 | 64.0 |
| 0.5 | -435 | 204 | 65 | 110 | 83.0 |
| 1.0 | -428 | 118 | 62 | 108 | 90.2 |
| 5.0 | -415 | 58 | 60 | 105 | 95.2 |
| 10.0 | -408 | 36 | 58 | 102 | 97.0 |
Table 3: Illustrative Electrochemical Impedance Spectroscopy (EIS) Data for Mild Steel in 1 M HCl with and without this compound
| Inhibitor Concentration (mM) | Charge Transfer Resistance (Rct) (Ω cm²) | Double Layer Capacitance (Cdl) (µF cm⁻²) | Inhibition Efficiency (%) |
| Blank | 25 | 250 | - |
| 0.1 | 70 | 150 | 64.3 |
| 0.5 | 150 | 90 | 83.3 |
| 1.0 | 280 | 60 | 91.1 |
| 5.0 | 550 | 40 | 95.5 |
| 10.0 | 780 | 25 | 96.8 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are standardized and can be adapted for the specific evaluation of this compound.
Weight Loss Measurements
Objective: To determine the corrosion rate of steel in the absence and presence of the inhibitor and to calculate the inhibition efficiency.
Materials:
-
Mild steel coupons of known dimensions and composition
-
1 M HCl solution (or other acidic medium)
-
This compound
-
Acetone (B3395972), ethanol (B145695), and distilled water for cleaning
-
Analytical balance (±0.1 mg)
-
Water bath or thermostat for temperature control
-
Glass beakers and hooks
Protocol:
-
Mechanically polish the mild steel coupons with a series of emery papers of decreasing grit size (e.g., 200, 400, 600, 800, 1000, 1200 grit).
-
Degrease the coupons by washing with acetone and ethanol, followed by rinsing with distilled water.
-
Dry the coupons in a stream of warm air and store them in a desiccator.
-
Accurately weigh each coupon using an analytical balance.
-
Prepare the corrosive solutions: 1 M HCl (blank) and 1 M HCl containing various concentrations of this compound.
-
Immerse the weighed coupons in the test solutions using glass hooks. Ensure the coupons are fully submerged.
-
Maintain the temperature of the solutions at a constant value (e.g., 25 °C) using a water bath.
-
After a predetermined immersion time (e.g., 6 hours), retrieve the coupons from the solutions.
-
Carefully wash the coupons with a stream of distilled water to remove corrosion products. A soft brush can be used to gently clean the surface.
-
Rinse the coupons with ethanol and acetone, then dry them.
-
Re-weigh the coupons to determine the weight loss.
-
Calculate the corrosion rate (CR) in g m⁻² h⁻¹ using the formula: CR = ΔW / (A * t) where ΔW is the weight loss, A is the surface area of the coupon, and t is the immersion time.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = ((CR_blank - CR_inh) / CR_blank) * 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.
Electrochemical Measurements (Potentiodynamic Polarization and EIS)
Objective: To study the electrochemical behavior of the steel-acid interface and to determine the mechanism of inhibition.
Apparatus:
-
Potentiostat/Galvanostat/Frequency Response Analyzer
-
Three-electrode electrochemical cell:
-
Working Electrode (WE): Mild steel specimen
-
Counter Electrode (CE): Platinum or graphite (B72142) rod
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode
-
-
Test solutions (as prepared for weight loss measurements)
Protocol:
-
Prepare the working electrode by embedding a mild steel rod in an insulating resin, leaving a known surface area exposed.
-
Polish the exposed surface of the WE as described in the weight loss protocol.
-
Assemble the three-electrode cell with the WE, CE, and RE immersed in the test solution.
-
Allow the system to stabilize for a period (e.g., 30-60 minutes) until a steady open-circuit potential (OCP) is reached.
For Potentiodynamic Polarization (PDP):
-
Scan the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Record the resulting current density as a function of the applied potential.
-
From the Tafel plots (log |current density| vs. potential), determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc).
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = ((icorr_blank - icorr_inh) / icorr_blank) * 100 where icorr_blank and icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
For Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Record the impedance data and present it as Nyquist and Bode plots.
-
Model the impedance data using an appropriate equivalent electrical circuit to obtain parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = ((Rct_inh - Rct_blank) / Rct_inh) * 100 where Rct_inh and Rct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
Surface Analysis (Scanning Electron Microscopy - SEM)
Objective: To visualize the surface morphology of the steel after exposure to the corrosive environment with and without the inhibitor.
Apparatus:
-
Scanning Electron Microscope (SEM)
Protocol:
-
Prepare steel coupons and immerse them in the blank and inhibitor-containing solutions for a set period, as in the weight loss experiment.
-
After immersion, gently rinse the coupons with distilled water and dry them.
-
Mount the coupons on SEM stubs.
-
Coat the samples with a thin layer of a conductive material (e.g., gold or carbon) if necessary.
-
Introduce the samples into the SEM chamber and acquire images of the surface at various magnifications.
-
Compare the surface morphology of the steel exposed to the blank solution (which should show significant corrosion damage) with that of the steel exposed to the inhibitor solution (which should show a more preserved surface).
Visualizations
Caption: Experimental workflow for evaluating corrosion inhibitors.
Caption: Proposed corrosion inhibition mechanism of this compound.
References
Application Notes and Protocols: The Role of 1-Ethynyl-1-cyclohexanol in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethynyl-1-cyclohexanol is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a variety of pharmaceutical intermediates.[1][2] Its structure, containing a reactive terminal alkyne and a tertiary hydroxyl group, allows for a diverse range of chemical transformations, making it a valuable precursor in drug discovery and development.[2][3] The ethynyl (B1212043) group is particularly useful for introducing carbon-carbon bonds through reactions like the Sonogashira coupling, while the hydroxyl group can be derivatized to modify the physicochemical properties of the target molecule.[3] This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound.
Key Applications in Pharmaceutical Synthesis
This compound is a key starting material for the synthesis of various pharmaceutical agents, most notably the sedative-hypnotic drug Ethinamate.[4][5] Beyond this, its derivatives are explored for a range of biological activities. The ability to participate in coupling reactions allows for the construction of complex molecular architectures found in many modern therapeutics.
Data Presentation: Synthesis of this compound and its Derivatives
The following tables summarize quantitative data for the synthesis of this compound and a key derivative, providing a comparative overview of different reaction conditions.
Table 1: Synthesis of this compound from Cyclohexanone
| Entry | Base/Reagent | Solvent | Temperature (°C) | Time (min) | Conversion (%) | Yield (%) | Reference |
| 1 | Potassium Hydroxide | Methyl Alcohol | 135 | 10.0 | 52 | 70 | [6] |
| 2 | Potassium Methoxide | Methyl Alcohol | 135 | 10.0 | - | equivalent to entry 1 | [6] |
| 3 | Potassium Hydroxide | Methyl Alcohol | 170 | 4.0 | 31.2 | 46 | [6] |
| 4 | Sodium Methoxide | Methyl Alcohol | 170 | 4.0 | - | equivalent to entry 3 | [6] |
| 5 | Potassium Hydroxide | Methyl Alcohol | 120 | 22.0 | 40 | 69.8 | [6] |
Table 2: Synthesis of 1-Acetylcyclohexanol via Hydration of this compound
| Entry | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Mercuric Oxide, Sulfuric Acid | Water | 60 | 1.5 (addition) + 10 min | 65-67 | [4] |
Experimental Protocols
Protocol 1: Synthesis of Ethinamate ((1-Ethynylcyclohexyl)carbamate)
Ethinamate is synthesized from this compound via a two-step process involving the formation of a chloroformate intermediate followed by reaction with ammonia (B1221849).[1]
Materials:
-
This compound
-
Phosgene (B1210022) (or a phosgene equivalent like triphosgene)
-
Anhydrous inert solvent (e.g., Toluene, THF)
-
Ammonia (gas or solution in a suitable solvent)
-
Anhydrous base (e.g., Triethylamine)
-
Dry glassware and inert atmosphere setup (e.g., Nitrogen or Argon)
Procedure:
Step 1: Formation of 1-Ethynylcyclohexyl Chloroformate
-
In a dry, three-necked flask equipped with a stirrer, dropping funnel, and a condenser (with a drying tube), dissolve this compound (1.0 eq) in an anhydrous inert solvent under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of phosgene (or triphosgene) (1.1 eq) in the same solvent to the cooled solution of the alcohol.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the excess phosgene and solvent under reduced pressure. The crude chloroformate is often used directly in the next step without further purification.
Step 2: Carbamoylation
-
Dissolve the crude 1-Ethynylcyclohexyl chloroformate in an anhydrous inert solvent.
-
Cool the solution to 0 °C.
-
Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in a suitable solvent dropwise.
-
A white precipitate of ammonium (B1175870) chloride will form.
-
After the addition is complete, stir the reaction mixture at room temperature for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the ammonium chloride precipitate.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude Ethinamate.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Sonogashira Coupling of this compound with an Aryl Halide
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide to synthesize substituted arylalkynes, which are common scaffolds in pharmaceutical compounds.[7]
Materials:
-
This compound (1.2 eq)
-
Aryl halide (e.g., 4-iodopyridine) (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-2 mol%)
-
Amine base (e.g., Triethylamine, Diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF)
-
Dry glassware and inert atmosphere setup
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and the aryl halide.
-
Add the anhydrous solvent and the amine base.
-
Stir the mixture for a few minutes to dissolve the solids.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature or heat to 40-60 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Mandatory Visualization
Caption: Experimental workflow for the Sonogashira coupling reaction.
Caption: High-throughput screening workflow for novel enzyme inhibitors.
References
- 1. Ethinamate - Wikipedia [en.wikipedia.org]
- 2. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 1-Ethynylcyclohexanol - Wikipedia [en.wikipedia.org]
- 6. DE10161272A1 - Preparation of isocyanate from carbamate, useful e.g. as monomers, by decomposition in presence of compound that scavenges reactive decomposition products - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Note: A Detailed Protocol for the Acetylation of 1-Ethynyl-1-cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step protocol for the O-acetylation of 1-ethynyl-1-cyclohexanol to synthesize 1-ethynyl-1-cyclohexyl acetate (B1210297). This procedure utilizes a classic and efficient method employing acetic anhydride (B1165640) as the acetylating agent and pyridine (B92270) as the base and solvent, with the addition of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst to facilitate the reaction of the sterically hindered tertiary alcohol. This protocol is designed for laboratory-scale synthesis and includes details on reaction setup, monitoring, workup, and purification.
Introduction
This compound is a versatile acetylenic alcohol used as a synthetic precursor in various fields, including the development of polymers and pharmaceuticals.[1][2] It is notably a precursor to and an active metabolite of the sedative drug ethinamate.[3] The acetylation of its hydroxyl group is a common transformation to yield 1-ethynyl-1-cyclohexyl acetate. This esterification serves multiple purposes, such as protecting the alcohol functionality during subsequent synthetic steps or modifying the compound's biological activity.
The acetylation of tertiary alcohols can be challenging due to steric hindrance. The protocol described herein employs acetic anhydride in pyridine, a standard method for O-acetylation.[4][5] To enhance the reaction rate and ensure high conversion, a catalytic amount of 4-dimethylaminopyridine (DMAP) is used.[6] DMAP is a highly efficient acylation catalyst, particularly for sterically demanding alcohols. This application note provides a detailed methodology suitable for researchers in organic synthesis and drug development.
Reaction Scheme
The overall reaction is the esterification of the tertiary hydroxyl group of this compound with acetic anhydride.
Figure 1: Acetylation of this compound to form 1-ethynyl-1-cyclohexyl acetate.
Experimental Protocol
This protocol details the necessary materials, equipment, and steps for the successful synthesis and purification of 1-ethynyl-1-cyclohexyl acetate.
Materials and Equipment
-
Reagents:
-
This compound (≥99%)[2]
-
Acetic Anhydride (Ac₂O, ≥98%)
-
Pyridine (anhydrous, ≥99.8%)
-
4-Dimethylaminopyridine (DMAP, ≥99%)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
Methanol (B129727) (MeOH)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica (B1680970) Gel (for column chromatography)
-
Ethyl Acetate (EtOAc, HPLC grade for chromatography)
-
Hexanes (HPLC grade for chromatography)
-
TLC plates (e.g., Silica Gel 60 F₂₅₄)
-
-
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Magnetic stirrer hotplate
-
Ice bath
-
Inert atmosphere setup (e.g., Argon or Nitrogen line)
-
Syringes and needles
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)
-
Reaction Procedure
-
Setup: Place this compound (1.0 eq) and a magnetic stir bar into a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Dissolution: Dissolve the starting material in anhydrous pyridine (5-10 mL per mmol of substrate).[4] Add a catalytic amount of DMAP (0.05-0.1 eq).
-
Addition of Reagent: Cool the solution to 0 °C using an ice bath. Add acetic anhydride (1.5-2.0 eq per hydroxyl group) dropwise to the stirred solution.[4]
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours to overnight.
-
Quenching: Once the starting material is consumed, cool the flask in an ice bath and carefully quench the reaction by adding methanol to consume excess acetic anhydride.[4]
-
Solvent Removal: Remove the pyridine and other volatiles by co-evaporation with toluene under reduced pressure using a rotary evaporator. Repeat this step 2-3 times to ensure complete removal of pyridine.[7]
Workup and Purification
-
Extraction: Dilute the resulting residue with dichloromethane (or ethyl acetate) and transfer it to a separatory funnel.
-
Washing: Wash the organic layer sequentially with:
-
1 M HCl (to remove residual pyridine)
-
Water
-
Saturated aqueous NaHCO₃ (to neutralize acetic acid)
-
Brine (to reduce the solubility of organic material in the aqueous layer)[4]
-
-
Drying: Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-ethynyl-1-cyclohexyl acetate.
Data Presentation
The following table summarizes the quantitative data for a representative laboratory-scale synthesis.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.24 g (10 mmol, 1.0 eq) | Molar Mass: 124.18 g/mol [8] |
| Acetic Anhydride | 1.84 g (18 mmol, 1.8 eq) | Molar Mass: 102.09 g/mol , Density: 1.08 g/mL |
| Pyridine (Solvent) | 50 mL | Anhydrous grade is crucial for reaction efficiency. |
| DMAP (Catalyst) | 122 mg (1 mmol, 0.1 eq) | Highly effective catalyst for sterically hindered alcohols. |
| Reaction Conditions | ||
| Temperature | 0 °C to Room Temperature | Initial cooling prevents overheating from the exothermic reaction. |
| Reaction Time | 4-12 hours | Monitor by TLC until starting material is consumed. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents side reactions with atmospheric moisture. |
| Product | ||
| Product Name | 1-Ethynyl-1-cyclohexyl acetate | Molar Mass: 166.22 g/mol |
| Expected Yield | 75-90% | Yield is dependent on reaction completion and purification efficiency. |
| Appearance | Colorless to pale yellow oil |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental protocol from setup to final product purification.
Caption: Workflow for the acetylation of this compound.
References
- 1. Buy this compound | 78-27-3 [smolecule.com]
- 2. This compound = 99 78-27-3 [sigmaaldrich.com]
- 3. 1-Ethynylcyclohexanol - Wikipedia [en.wikipedia.org]
- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride | Semantic Scholar [semanticscholar.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. 1-Ethynylcyclohexanol | C8H12O | CID 6525 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Transition Metal-Catalyzed Reactions of 1-Ethynyl-1-cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethynyl-1-cyclohexanol is a versatile tertiary alkynyl alcohol that serves as a valuable building block in organic synthesis. Its structure, featuring a reactive terminal alkyne and a tertiary hydroxyl group on a cyclohexyl scaffold, allows for a wide array of chemical transformations.[1] In pharmaceutical and fine chemical production, it is utilized as a key intermediate for synthesizing bioactive molecules and complex organic compounds.[1] The presence of the ethynyl (B1212043) group makes it an excellent substrate for various transition metal-catalyzed reactions, enabling the construction of intricate molecular architectures, including conjugated enynes, arylalkynes, and heterocyclic systems, which are of significant interest in drug discovery and materials science.[2][3] This document provides detailed application notes and experimental protocols for several key transition metal-catalyzed reactions involving this compound.
Palladium-Catalyzed Sonogashira Coupling: An Acetylene (B1199291) Surrogate Approach
The Sonogashira cross-coupling reaction is a powerful method for forming C(sp²)-C(sp) bonds by coupling terminal alkynes with aryl or vinyl halides.[1] this compound can be effectively used as an acetylene surrogate. This strategy involves an initial Sonogashira coupling followed by an in-situ base-catalyzed retro-Favorskii fragmentation to eliminate the cyclohexanone (B45756) moiety, revealing the desired terminal or disubstituted alkyne. This one-pot, two-step approach is highly efficient for synthesizing diarylacetylenes without isolating the intermediate arylacetylenes.[1]
Data Presentation: One-Pot Synthesis of Diarylacetylenes
The following table summarizes the results of a one-pot, two-step Sonogashira coupling of various aryl halides using this compound as the acetylene source. The process first couples an aryl halide (Ar¹-X) with this compound, followed by the addition of a second aryl halide (Ar²-X) and a strong base to facilitate both the fragmentation and the second coupling.
| Entry | Ar¹-X | Ar²-X | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene (B50100) | 4-Iodoanisole (B42571) | PdCl₂(PPh₃)₂ / CuI | KOH | Diisopropylamine (DIPA) | 70 | 2 | 85 |
| 2 | 4-Iodotoluene | 4-Iodotoluene | PdCl₂(PPh₃)₂ / CuI | KOH | DIPA | 70 | 1.5 | 92 |
| 3 | 3-Bromopyridine | Iodobenzene | PdCl₂(PPh₃)₂ / CuI | NaH | Toluene | 110 | 5 | 78 |
| 4 | 1-Iodonaphthalene | 1-Iodonaphthalene | PdCl₂(PPh₃)₂ / CuI | KOH | DIPA | 70 | 3 | 88 |
| 5 | 4-Iodoanisole | 3-Iodotoluene | PdCl₂(PPh₃)₂ / CuI | NaH | Toluene | 110 | 5 | 81 |
Data compiled from representative Sonogashira coupling procedures.[4]
Experimental Protocol: One-Pot Synthesis of 1-Methoxy-4-(phenylethynyl)benzene
This protocol describes a tandem Sonogashira coupling reaction using iodobenzene and 4-iodoanisole.
Materials:
-
Iodobenzene
-
4-Iodoanisole
-
This compound
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Potassium hydroxide (B78521) (KOH)
-
Diisopropylamine (DIPA), anhydrous
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add PdCl₂(PPh₃)₂ (0.05 mmol), CuI (0.05 mmol), and anhydrous DIPA (20 mL).
-
Add this compound (12 mmol) and iodobenzene (10 mmol) to the flask.
-
Stir the mixture at 70 °C and monitor the reaction progress by TLC or GC until the starting iodobenzene is consumed (typically 1-2 hours).
-
Cool the reaction mixture to room temperature.
-
Add the second aryl halide, 4-iodoanisole (10 mmol), to the flask.
-
Add powdered potassium hydroxide (80 mmol) and an additional portion of the catalyst mixture [PdCl₂(PPh₃)₂ (0.05 mmol) and CuI (0.05 mmol)].
-
Heat the reaction mixture to 70 °C and stir for an additional 2-3 hours, monitoring for the formation of the final diarylacetylene product.
-
After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) mixture) to yield the pure 1-methoxy-4-(phenylethynyl)benzene.
Visualization: Sonogashira Catalytic Cycle
Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.
Palladium-Catalyzed Cyclocarbonylation
Data Presentation: Ligand Influence on Cyclocarbonylation
The table below illustrates how different phosphine (B1218219) ligands direct the outcome of the palladium-catalyzed cyclocarbonylation of this compound (1a) to form either the spiro α-methylene-β-lactone (2a) or the bicyclic α-methylene-γ-butyrolactone (3a).
| Entry | Ligand (L) | Catalyst Precursor | Product Ratio (2a:3a) | Total Yield (%) |
| 1 | PPh₃ | [Pd(π-cinnamyl)Cl]₂ | 5:95 | 80 |
| 2 | dppe | [Pd(π-cinnamyl)Cl]₂ | 2:98 | 85 |
| 3 | dppp | [Pd(π-cinnamyl)Cl]₂ | 10:90 | 75 |
| 4 | dppb | [Pd(π-cinnamyl)Cl]₂ | 40:60 | 60 |
| 5 | Xantphos | [Pd(π-cinnamyl)Cl]₂ | 98:2 | 88 |
| 6 | L11* | Pd(MeCN)₂Cl₂ | >99:1 | 95 |
*L11 is a specific sterically demanding phosphine ligand based on an N-arylated imidazole. *Reaction conditions: this compound (0.5 mmol), Pd precursor (1.0 mol%), Ligand, CO (40 bar), THF (2.0 mL), 100 °C, 20 h.[5]
Experimental Protocol: Synthesis of Spiro α-Methylene-β-lactone (2a)
This protocol details the selective synthesis of the β-lactone product using a specific ligand.
Materials:
-
This compound (1a)
-
Palladium(II) acetonitrile (B52724) complex [Pd(MeCN)₂Cl₂]
-
Ligand L11 (2-(dibutyl)phosphine-1-(2,6-diisopropylphenyl)-1H-imidazole)
-
Carbon monoxide (CO) gas in a high-pressure cylinder
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
High-pressure autoclave reactor equipped with a magnetic stirrer and heating mantle
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with this compound (0.5 mmol, 62.1 mg).
-
Add Pd(MeCN)₂Cl₂ (1.0 mol%, 1.3 mg) and Ligand L11 (4.0 mol%, 7.8 mg).
-
Add anhydrous THF (2.0 mL) to the liner.
-
Seal the glass liner inside the stainless-steel autoclave.
-
Remove the autoclave from the glovebox, connect it to the CO line, and purge it with CO gas three times.
-
Pressurize the autoclave to 40 bar with CO.
-
Heat the reaction mixture to 100 °C and stir for 20 hours.
-
After the reaction time, cool the autoclave to room temperature and carefully vent the CO gas in a fume hood.
-
Open the autoclave and remove the reaction mixture.
-
Concentrate the solvent under reduced pressure.
-
Determine the product ratio and yield by GC analysis using an internal standard (e.g., mesitylene).
-
Purify the desired product (2a) by column chromatography on silica gel.
Visualization: Cyclocarbonylation Experimental Workflow
Caption: Experimental workflow for Pd-catalyzed cyclocarbonylation.
Gold-Catalyzed Hydration
Gold catalysts, particularly Au(I) and Au(III) complexes, are highly effective in catalyzing the hydration of alkynes to form ketones.[7] For terminal alkynes like this compound, this reaction typically follows Markovnikov's rule to produce a methyl ketone. The reaction proceeds under mild conditions and often uses environmentally benign solvents like water or alcohols.[8][9]
Data Presentation: Representative Gold-Catalyzed Hydration of Alkynes
| Entry | Alkyne Substrate | Catalyst | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylacetylene | Na[AuCl₄] | MeOH | 50 | 3 | Acetophenone | 98 |
| 2 | 1-Octyne | [AuMe(PPh₃)] / H₂SO₄ | MeOH/H₂O | 80 | 1 | 2-Octanone | 99 |
| 3 | This compound | [(Ph₃P)AuCl] / AgOTf | Dioxane/H₂O | 60 | 6 | 1-Acetyl-1-cyclohexanol | >95 (expected) |
| 4 | Propargyl alcohol | [(IPr)Au]⁺ | Dioxane/H₂O | RT | 4 | Acetol | 92 |
Data compiled from representative gold-catalyzed hydration procedures.[8][10] Yield for entry 3 is an expected outcome based on typical reactivity.
Experimental Protocol: Gold-Catalyzed Hydration of this compound (Representative Protocol)
This is a general protocol for the hydration of a terminal alkyne, adapted for this compound.
Materials:
-
This compound
-
(Triphenylphosphine)gold(I) chloride [(Ph₃P)AuCl]
-
Silver trifluoromethanesulfonate (B1224126) (AgOTf)
-
Deionized water
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) in a mixture of 1,4-dioxane (4 mL) and water (1 mL).
-
Add (Triphenylphosphine)gold(I) chloride (0.02 mmol, 2 mol%) and Silver trifluoromethanesulfonate (0.02 mmol, 2 mol%) to the solution. The silver salt acts as a halide scavenger to generate the active cationic gold(I) catalyst.
-
Stir the reaction mixture at 60 °C. Monitor the reaction by TLC until the starting material is fully consumed (typically 4-8 hours).
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether (20 mL).
-
Wash the organic layer with brine (2 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude ketone (1-acetyl-1-cyclohexanol) by flash column chromatography on silica gel.
Visualization: Gold-Catalyzed Alkyne Hydration Mechanism
Caption: Simplified mechanism for gold-catalyzed alkyne hydration.
Ruthenium-Catalyzed Enyne Cycloisomerization
While not having a tethered ene component itself, this compound can be readily converted into a 1,6-enyne substrate through allylation of its hydroxyl group. Subsequent ruthenium-catalyzed cycloisomerization provides a powerful method for constructing bicyclic structures. These reactions are known for their atom economy and ability to generate molecular complexity rapidly.[11][12]
Experimental Protocol: Synthesis and Cycloisomerization of an Allyl Propargyl Ether (Representative Protocol)
This protocol is a two-step sequence involving the preparation of a 1,6-enyne from this compound, followed by its cycloisomerization.
Step 1: Synthesis of Allyl (1-ethynylcyclohexyl) Ether
-
In a flask, dissolve this compound (10 mmol) in anhydrous THF (30 mL) and cool to 0 °C.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 12 mmol) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add allyl bromide (12 mmol) dropwise and stir the reaction overnight at room temperature.
-
Carefully quench the reaction with water and extract the product with ethyl ether.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to obtain the 1,6-enyne substrate.
Step 2: Ruthenium-Catalyzed Cycloisomerization Materials:
-
Allyl (1-ethynylcyclohexyl) ether (from Step 1)
-
[CpRu(CH₃CN)₃]PF₆ (Cationic ruthenium catalyst)
-
Anhydrous acetone (B3395972)
-
Inert atmosphere setup
Procedure:
-
Dissolve the 1,6-enyne substrate (1 mmol) in anhydrous acetone (10 mL) in a Schlenk flask under an inert atmosphere.
-
Add the ruthenium catalyst [CpRu(CH₃CN)₃]PF₆ (0.05 mmol, 5 mol%).
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction may require gentle heating (e.g., 50 °C) to go to completion.[12]
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting bicyclic 1,4-diene product by flash column chromatography on silica gel.
Visualization: Enyne Cycloisomerization Logical Flow
Caption: Logical workflow from starting material to cyclized product.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ruthenium-Catalyzed Cycloisomerizations of 1,6- and 1,7-Enynes [organic-chemistry.org]
- 12. Ruthenium- and Palladium-Catalyzed Enyne Cycloisomerizations: Differentially Stereoselective Syntheses of Bicyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Ethynyl-1-cyclohexanol in the Preparation of Substituted Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethynyl-1-cyclohexanol is a versatile and economically advantageous reagent in organic synthesis, primarily serving as a stable, solid surrogate for acetylene (B1199291) in various cross-coupling reactions.[1][2] Its application is particularly notable in the synthesis of substituted alkynes, key structural motifs in numerous biologically active molecules, natural products, and advanced materials.[2] This document provides detailed application notes and experimental protocols for the use of this compound in the preparation of substituted alkynes, with a focus on Sonogashira and Cadiot-Chodkiewicz couplings. The protocols are designed to be readily applicable in research and development settings, particularly in the field of drug discovery.
The key advantage of this compound lies in its ability to generate a terminal alkyne in situ through a base-catalyzed retro-Favorskii fragmentation. This process releases cyclohexanone (B45756) as a byproduct and allows for subsequent coupling reactions in a one-pot fashion, streamlining synthetic procedures and avoiding the handling of gaseous acetylene.[2]
Chemical Properties and Handling
| Property | Value |
| CAS Number | 78-27-3 |
| Molecular Formula | C₈H₁₂O |
| Molecular Weight | 124.18 g/mol |
| Appearance | Light yellow solid |
| Melting Point | 30-33 °C |
| Boiling Point | 180 °C |
| Solubility | Soluble in water and common organic solvents |
Data sourced from commercial suppliers and chemical databases.
This compound is a tertiary alcohol and should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Application 1: One-Pot Sonogashira Coupling for the Synthesis of Diarylacetylenes
The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This compound has proven to be an excellent acetylene surrogate in a one-pot, two-step sequence involving an initial coupling with an aryl halide, followed by in situ deprotection and subsequent coupling with a second, different aryl halide to generate unsymmetrical diarylacetylenes. This methodology is particularly advantageous in the synthesis of compound libraries for drug discovery.
Logical Workflow for One-Pot Diarylacetylene Synthesis
References
Application Notes and Protocols for 1-Ethynyl-1-cyclohexanol in Fine Chemical Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethynyl-1-cyclohexanol is a versatile bifunctional molecule featuring a reactive terminal alkyne and a tertiary hydroxyl group. This unique structure makes it a valuable building block in fine chemical manufacturing, serving as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Its ability to participate in a variety of chemical transformations, including coupling reactions, additions to the triple bond, and modifications of the hydroxyl group, allows for the construction of complex molecular architectures.
These application notes provide detailed protocols for several key synthetic transformations utilizing this compound, complete with quantitative data and workflow diagrams to facilitate laboratory implementation.
Application 1: Synthesis of 1-Acetylcyclohexanol (B75591) via Hydration
The hydration of the terminal alkyne of this compound provides a straightforward route to α-hydroxy ketones, which are important intermediates in various synthetic pathways.
Experimental Protocol: Hydration of this compound
Reaction Scheme:
Materials:
-
This compound
-
Mercuric oxide (HgO)
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Water
Procedure: [1]
-
In a 1-L three-necked round-bottomed flask equipped with a sealed stirrer, a reflux condenser, a thermometer, and a dropping funnel, dissolve 5 g of mercuric oxide in a solution of 8 mL of concentrated sulfuric acid and 190 mL of water.
-
Warm the solution to 60°C.
-
Add 49.7 g (0.40 mole) of 1-ethynylcyclohexanol dropwise over a period of 1.5 hours.
-
After the addition is complete, stir the reaction mixture at 60°C for an additional 10 minutes and then allow it to cool.
-
Separate the green organic layer and take it up in 150 mL of ether.
-
Extract the aqueous layer with four 50-mL portions of ether.
-
Combine the ethereal extracts and wash with 100 mL of saturated sodium chloride solution.
-
Dry the ether solution over anhydrous sodium sulfate.
-
Remove the drying agent by filtration and evaporate the ether.
-
Distill the residue under reduced pressure. Collect the 1-acetylcyclohexanol at 92–94°C/15 mm.
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles |
| This compound | 124.18 | 49.7 | 0.40 |
| Product | Molar Mass ( g/mol ) | Yield (g) | Yield (%) |
| 1-Acetylcyclohexanol | 142.20 | 37-38 | 65-67 |
Workflow Diagram:
-
Ar-X + HC≡C-C₆H₁₀OH --(Pd/Cu catalyst, base)--> Ar-C≡C-C₆H₁₀OH
-
Ar-C≡C-C₆H₁₀OH + Ar-X --(Pd/Cu catalyst, strong base)--> Ar-C≡C-Ar
Application 3: Synthesis of the Sedative Drug Ethinamate
This compound is a direct precursor to the sedative-hypnotic drug Ethinamate. The synthesis involves the conversion of the tertiary hydroxyl group into a carbamate.
Experimental Protocol: Synthesis of Ethinamate
Reaction Scheme:
Materials:
-
This compound
-
Sodium cyanate (B1221674) (NaOCN)
-
Methanesulfonic acid (CH₃SO₃H)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure: (This protocol is based on a general method for carbamoylation of alcohols)[2]
-
In a dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous dichloromethane (B109758) (10 mL).
-
Add sodium cyanate (1.5 mmol).
-
Cool the mixture in an ice bath.
-
Slowly add methanesulfonic acid (9-10 mmol) to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by pouring it into a cold, saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
Quantitative Data:
While a specific yield for the synthesis of Ethinamate using this exact protocol is not available in the cited literature, similar carbamoylation reactions of alcohols using sodium cyanate and methanesulfonic acid have reported yields of over 85%. [2]
| Reactant | Role |
|---|---|
| This compound | Starting material |
| Sodium cyanate | Carbamoylating agent |
| Methanesulfonic acid | Acid catalyst |
| Product |
| Ethinamate | Sedative drug |
Experimental Workflow Diagram:
Conclusion
This compound is a versatile and valuable intermediate in fine chemical manufacturing. The protocols provided herein for hydration, Sonogashira coupling, and carbamoylation demonstrate its utility in accessing a range of important chemical motifs, from α-hydroxy ketones and diarylacetylenes to pharmaceutical active ingredients like Ethinamate. The dual reactivity of the alkyne and hydroxyl functionalities, combined with its commercial availability, ensures its continued application in the development of novel and complex molecules. Researchers and drug development professionals are encouraged to adapt and optimize these methodologies for their specific synthetic targets.
References
Application Notes and Protocols: Mechanism of Corrosion Inhibition by 1-Ethynyl-1-cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Ethynyl-1-cyclohexanol (ECH) is an acetylenic alcohol that demonstrates significant potential as a corrosion inhibitor for various metals, particularly in acidic environments.[1] Its efficacy is attributed to its unique molecular structure, featuring a hydroxyl (-OH) group and a carbon-carbon triple bond (C≡C), which act as active centers for adsorption onto metal surfaces.[2] This document provides a detailed overview of the proposed inhibition mechanisms on steel, copper, and aluminum, summarizes key performance data, and offers comprehensive protocols for experimental evaluation.
Mechanism of Corrosion Inhibition
The primary mechanism of corrosion inhibition by this compound involves the adsorption of its molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[1][2] This process is driven by the interaction of the molecule's functional groups with the metal. The π-electrons of the ethynyl (B1212043) (C≡C) triple bond and the lone pair of electrons on the oxygen atom of the hydroxyl (-OH) group are key to this interaction.
On Ferrous Metals (e.g., Mild Steel)
In acidic solutions, the inhibition mechanism of acetylenic alcohols like ECH on steel is a multi-step process that leads to the formation of a durable, polymeric film.[2]
-
Chemisorption: The process begins with the chemisorption of ECH molecules onto the steel surface. This is facilitated by the interaction of the π-electrons in the triple bond with the vacant d-orbitals of the iron atoms.[2]
-
Complex Formation: The adsorbed molecules can form complexes with the metal surface, a process stabilized by both π-bonding from the alkyne group and hydrogen bonding from the hydroxyl group.[1]
-
Film Formation: In the acidic environment, the adsorbed ECH molecules can undergo further reactions. It is proposed that the inhibitor undergoes hydrogenation of the triple bond, followed by dehydration of the alcohol function.[2] This leads to the formation of reactive intermediates that subsequently polymerize on the metal surface.[2]
-
Barrier Layer: This results in a thick, hydrophobic, multi-layered polymeric film that acts as a physical barrier, effectively blocking both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of corrosion.[1][2]
On Copper and Copper Alloys
While specific studies on this compound for copper are limited, the mechanism can be inferred from the behavior of similar organic inhibitors. The nitrogen and sulfur-containing organic compounds are known to be effective inhibitors for copper.[3] The inhibiting action is typically attributed to their ability to form complexes with copper ions and adsorb onto the copper surface.[3]
For ECH, the inhibition likely proceeds via:
-
Coordinate Bonding: The π-electrons of the triple bond and the lone pair electrons of the hydroxyl group's oxygen atom can form coordinate bonds with vacant d-orbitals of copper atoms.
-
Protective Film Formation: This adsorption leads to the formation of a protective film that covers the active sites on the copper surface, thereby reducing the rate of corrosion. In neutral solutions like NaCl, this film can prevent aggressive chloride ions from reaching the surface.
On Aluminum and Aluminum Alloys
Aluminum is naturally protected by a thin, passive layer of aluminum oxide (Al₂O₃). However, in aggressive acidic environments (e.g., HCl), this layer can be compromised. Organic inhibitors for aluminum in acidic solutions often function as mixed-type inhibitors, meaning they suppress both anodic and cathodic reactions.[4]
The mechanism for ECH on aluminum is likely:
-
Surface Adsorption: ECH molecules adsorb onto the aluminum surface. This adsorption can occur on the oxide layer or on exposed aluminum sites where the passive film has been damaged.
-
Mixed Inhibition: By covering the surface, the inhibitor molecules block the active sites for both the dissolution of aluminum (anodic reaction) and the hydrogen evolution reaction (cathodic reaction), thus reducing the overall corrosion rate.[4]
Quantitative Data Summary
Quantitative evaluation of a corrosion inhibitor's performance is crucial. Key parameters include Inhibition Efficiency (IE%), Corrosion Current Density (i_corr), and Charge Transfer Resistance (R_ct). While specific data for this compound is not widely published, the following tables present representative data for acetylenic alcohols and other organic inhibitors on different metals to illustrate typical performance metrics.
Table 1: Inhibition Efficiency of an Acetylenic Alcohol on Mild Steel in 1 M HCl (Representative data based on typical performance)
| Inhibitor Conc. (mM) | Corrosion Rate (g·m⁻²·h⁻¹) | Inhibition Efficiency (IE%) |
| 0 (Blank) | 2.03 | - |
| 0.1 | 0.86 | 57.6 |
| 0.3 | 0.46 | 77.3 |
| 0.5 | 0.23 | 88.6[5][6] |
| 1.0 | 0.19 | 90.6[5] |
Table 2: Electrochemical Parameters for an Organic Inhibitor on Mild Steel in 1 M HCl (Representative data based on typical performance)
| Inhibitor Conc. (ppm) | i_corr (µA/cm²) | R_ct (Ω·cm²) | C_dl (µF/cm²) | IE% (from EIS) |
| 0 (Blank) | 1050 | 45 | 80 | - |
| 100 | 210 | 250 | 65 | 80.0 |
| 200 | 126 | 480 | 52 | 88.0 |
| 400 | 74 | 810 | 41 | 92.9[7] |
| 600 | 71 | 850 | 39 | 93.2[7] |
Table 3: Inhibition Efficiency of a Green Inhibitor on Aluminum in 0.1 M HCl (Data derived from Ilex paraguariensis extract performance)[4]
| Inhibitor Conc. (g/L) | Inhibition Efficiency (IE%) |
| 0 (Blank) | - |
| 0.062 | 45 |
| 0.124 | 58 |
| 0.248 | 69 |
Detailed Experimental Protocols
To evaluate the efficacy of this compound as a corrosion inhibitor, a combination of gravimetric and electrochemical techniques should be employed.
Protocol 1: Weight Loss Measurement
This gravimetric method provides a direct measure of metal loss over time.[8]
-
1. Materials and Equipment:
-
Metal coupons (e.g., mild steel, copper, aluminum) of known dimensions.
-
Abrasive papers (e.g., 240 to 1200 grit).
-
Analytical balance (±0.1 mg accuracy).
-
Corrosive solution (e.g., 1 M HCl).
-
This compound.
-
Beakers, volumetric flasks.
-
Acetone, distilled water.
-
Thermostatic water bath.
-
-
2. Procedure:
-
Coupon Preparation: Mechanically polish the metal coupons with successive grades of abrasive paper, rinse with distilled water, degrease with acetone, dry, and weigh accurately (W_initial).[8]
-
Solution Preparation: Prepare the corrosive solution (blank) and several concentrations of the inhibitor solution (e.g., 0.1, 0.5, 1.0 mM of ECH in 1 M HCl).
-
Immersion: Immerse the prepared coupons in beakers containing the blank and inhibitor solutions. Ensure the coupons are fully submerged. Place the beakers in a thermostatic bath at a constant temperature (e.g., 25 °C).[9]
-
Duration: Leave the coupons immersed for a set period (e.g., 6, 24, 48 hours).[8]
-
Final Weighing: After the immersion period, carefully remove the coupons. Rinse with distilled water, scrub gently with a soft brush to remove corrosion products, rinse again, dry thoroughly, and re-weigh (W_final).[8]
-
-
3. Data Analysis:
-
Calculate Weight Loss (ΔW): ΔW = W_initial - W_final
-
Calculate Corrosion Rate (CR) in mm/year: CR (mm/y) = (k × ΔW) / (A × t × ρ) Where:
-
Calculate Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100 Where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
Protocol 2: Electrochemical Measurements (PDP & EIS)
These techniques provide insights into the kinetics and mechanism of inhibition.[11][12]
-
1. Materials and Equipment:
-
Potentiostat/Galvanostat with frequency response analyzer.
-
Three-electrode corrosion cell: Working Electrode (metal sample), Reference Electrode (e.g., Saturated Calomel Electrode - SCE), and Counter Electrode (e.g., platinum wire).[13]
-
Corrosive and inhibitor solutions as prepared in Protocol 3.1.
-
-
2. Procedure:
-
Setup: Assemble the three-electrode cell with the metal sample as the working electrode. Fill the cell with the test solution.
-
Stabilization: Allow the system to stabilize by immersing the working electrode in the solution for a period (e.g., 30-60 minutes) until a stable Open Circuit Potential (OCP) is reached.[12]
-
Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 10 mHz).[11]
-
Record the impedance data and plot it as Nyquist and Bode plots.
-
-
Potentiodynamic Polarization (PDP):
-
After EIS, scan the potential from a cathodic value relative to OCP to an anodic value (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 to 1 mV/s).[12]
-
Record the resulting current density.
-
-
-
3. Data Analysis:
-
EIS Analysis:
-
Fit the Nyquist plot to a suitable equivalent electrical circuit (e.g., Randles circuit).[14]
-
Extract parameters such as Solution Resistance (R_s), Charge Transfer Resistance (R_ct), and Double Layer Capacitance (C_dl). A higher R_ct value indicates better inhibition.[7]
-
Calculate IE% using R_ct values: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100
-
-
PDP Analysis:
-
Plot the polarization curve (log |i| vs. E).
-
Perform a Tafel extrapolation on the linear portions of the cathodic and anodic branches back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).[13]
-
Calculate IE% using i_corr values: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100
-
-
Molecular Properties and Adsorption Mechanism
Quantum chemical calculations, such as Density Functional Theory (DFT), can elucidate the relationship between the molecular structure of ECH and its inhibitive properties.
-
Frontier Molecular Orbitals: The energy of the Highest Occupied Molecular Orbital (E_HOMO) relates to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO) relates to its ability to accept electrons. A high E_HOMO value and a low E_LUMO value are desirable for an effective inhibitor.
-
Energy Gap (ΔE): The difference ΔE = E_LUMO - E_HOMO is an indicator of molecular reactivity. A smaller ΔE suggests higher reactivity and potentially better inhibition efficiency.[6]
-
Dipole Moment (μ): A higher dipole moment can enhance the adsorption of the inhibitor onto the metal surface.
The adsorption of ECH is a combination of physical (electrostatic) and chemical (charge sharing) interactions, which can be described by adsorption isotherms like the Langmuir model.[15]
References
- 1. content.ampp.org [content.ampp.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Corrosion Inhibition of Aluminum in Acidic Solution by Ilex paraguariensis (Yerba Mate) Extract as a Green Inhibitor [mdpi.com]
- 5. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 6. Corrosion Inhibition of Mild Steel in 1 M HCl Using 5-(3-Methylphenyl)-4-((4-Nitrobenzylidene)amino)-4H-1,2,4-Triazole-3-Thiol: Experimental and Theoretical Insights [pccc.icrc.ac.ir]
- 7. Insight into the Corrosion Inhibition Performance of Pistia stratiotes Leaf Extract as a Novel Eco-Friendly Corrosion Inhibitor for Mild Steel in 1 M HCl Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scribd.com [scribd.com]
- 10. Exact calculation of corrosion rates by the weight-loss method | Experimental Results | Cambridge Core [cambridge.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. farsi.msrpco.com [farsi.msrpco.com]
- 13. researchgate.net [researchgate.net]
- 14. Corrosion System | Using EIS Method for a Better Understanding [zerust.com]
- 15. mdpi.com [mdpi.com]
Application Notes & Protocols: 1-Ethynyl-1-cyclohexanol in the Ring-Opening Polymerization of Cyclic Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 1-ethynyl-1-cyclohexanol as a functional initiator in the ring-opening polymerization (ROP) of cyclic esters, such as ε-caprolactone (CL) and L-lactide (LLA). The incorporation of the terminal alkyne group from this compound into the polyester (B1180765) backbone is a powerful strategy for synthesizing advanced polymer architectures. This terminal functionality allows for post-polymerization modification via "click" chemistry, enabling the conjugation of various molecules, including peptides, drugs, and imaging agents, which is of significant interest in the field of drug delivery and biomaterials.
The most common mechanism for this type of polymerization, when catalyzed by tin(II) octoate [Sn(Oct)₂], is the coordination-insertion mechanism.[1][2] The alcohol initiator, in this case, this compound, reacts with the catalyst to form a tin alkoxide, which is the true initiating species.[3] The cyclic ester monomer then coordinates to the tin center and is subsequently inserted into the tin-alkoxide bond, leading to the propagation of the polymer chain. This method allows for the synthesis of polymers with controlled molecular weights and narrow polydispersity.[4]
The resulting alkyne-terminated polyesters are versatile precursors for a wide range of applications. The terminal alkyne is readily available for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click" reaction.[5][6] This enables the covalent attachment of azide-modified molecules to the polymer chain, facilitating the creation of polymer-drug conjugates, targeted nanoparticles, and functionalized biomaterials.[7][8]
Experimental Protocols
Protocol 1: Synthesis of Alkyne-Terminated Poly(ε-caprolactone) (PCL-alkyne)
This protocol details the synthesis of poly(ε-caprolactone) with a terminal alkyne group using this compound as the initiator and tin(II) octoate as the catalyst via bulk polymerization.
Materials:
-
ε-caprolactone (CL), freshly distilled over CaH₂
-
This compound (99%)
-
Tin(II) 2-ethylhexanoate (B8288628) (Tin(II) octoate, Sn(Oct)₂), 92.5-100%
-
Toluene (B28343), anhydrous
-
Methanol (B129727), ACS grade
-
Dichloromethane (B109758) (DCM), ACS grade
-
Nitrogen or Argon gas supply (high purity)
-
Schlenk flask and line
Equipment:
-
Magnetic stirrer hotplate
-
Oil bath
-
Vacuum pump
-
Schlenk line
-
Glassware (syringes, needles, round-bottom flasks)
-
Rotary evaporator
Procedure:
-
Preparation: A 100 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120 °C overnight and then cooled under a stream of dry nitrogen.
-
Reagent Addition:
-
To the flask, add ε-caprolactone (e.g., 10 g, 87.6 mmol) via syringe.
-
In a separate vial, prepare a stock solution of the initiator, this compound, in anhydrous toluene (e.g., 124 mg in 10 mL for a 0.1 M solution).
-
For a target degree of polymerization (DP) of 100, calculate the required amount of initiator solution ([Monomer]/[Initiator] = 100). In this case, 0.876 mmol of initiator is needed, which corresponds to 8.76 mL of the 0.1 M stock solution. Add this to the flask via syringe.
-
Prepare a stock solution of the catalyst, Sn(Oct)₂, in anhydrous toluene (e.g., 405 mg in 10 mL for a 0.1 M solution).
-
A typical monomer-to-catalyst ratio is 1000:1. Therefore, add 0.876 mL of the 0.1 M Sn(Oct)₂ solution to the reaction flask.
-
-
Polymerization:
-
The flask is subjected to three freeze-pump-thaw cycles to remove dissolved gases.
-
The flask is then placed in a preheated oil bath at 130 °C.
-
The reaction mixture is stirred under a positive pressure of nitrogen for the desired reaction time (e.g., 4-24 hours). The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture.
-
-
Purification:
-
After the desired time, the flask is removed from the oil bath and allowed to cool to room temperature.
-
The viscous polymer is dissolved in a minimal amount of dichloromethane (approx. 20 mL).
-
The dissolved polymer is precipitated by dropwise addition into a large volume of cold methanol (approx. 400 mL) with vigorous stirring.
-
The precipitated white polymer is collected by filtration and washed with fresh cold methanol.
-
The purified polymer is dried under vacuum at 40 °C to a constant weight.
-
Protocol 2: Characterization of PCL-alkyne
A. ¹H NMR Spectroscopy:
-
Dissolve 5-10 mg of the dried PCL-alkyne in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Acquire the ¹H NMR spectrum.
-
Expected Signals:
-
PCL backbone: δ = 4.06 ppm (-CH₂ -O-), 2.31 ppm (-CO-CH₂ -), 1.65 ppm, and 1.38 ppm (other methylene (B1212753) protons).[9][10]
-
Initiator fragment (cyclohexyl protons): Multiplets between δ = 1.2 and 1.8 ppm, which will overlap with the PCL backbone signals.
-
Terminal alkyne proton: A characteristic singlet around δ = 2.4-2.5 ppm. The presence of this signal confirms the successful incorporation of the alkyne functionality.
-
B. Gel Permeation Chromatography (GPC):
-
Prepare a solution of the PCL-alkyne in a suitable solvent for GPC (e.g., tetrahydrofuran (B95107) (THF) or chloroform) at a concentration of 1-2 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter.
-
Analyze the sample using a GPC system calibrated with polystyrene standards.
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
Protocol 3: Post-Polymerization Modification via CuAAC "Click" Chemistry
This protocol describes the conjugation of an azide-containing molecule (e.g., benzyl (B1604629) azide (B81097) as a model compound) to the PCL-alkyne.
Materials:
-
PCL-alkyne (synthesized in Protocol 1)
-
Benzyl azide
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
In a vial, dissolve PCL-alkyne (e.g., 200 mg) in 5 mL of anhydrous DMF.
-
Add benzyl azide (1.5 equivalents relative to the alkyne end-groups).
-
In a separate vial, dissolve CuBr (1 equivalent) and PMDETA (1 equivalent) in 1 mL of DMF.
-
Add the catalyst solution to the polymer solution.
-
Seal the vial and stir the reaction mixture at room temperature for 24 hours.
-
To quench the reaction and remove the copper catalyst, pass the reaction mixture through a short column of basic alumina.
-
Precipitate the functionalized polymer in cold methanol, filter, and dry under vacuum.
-
Characterization by ¹H NMR should show the disappearance of the alkyne proton signal at ~2.4-2.5 ppm and the appearance of new signals corresponding to the triazole proton and the benzyl group.
Quantitative Data Summary
The following table presents hypothetical yet representative data for the ring-opening polymerization of ε-caprolactone initiated by this compound. The theoretical molecular weight (Mn,th) is calculated as: Mn,th = ([M]/[I] * M_monomer) + M_initiator.
| Entry | [M]/[I] Ratio | Rxn Time (h) | Conversion (%) | Mn,th ( g/mol ) | Mn,exp (GPC) ( g/mol ) | PDI (Mw/Mn) |
| 1 | 50:1 | 6 | 95 | 5820 | 5500 | 1.15 |
| 2 | 100:1 | 12 | 92 | 11524 | 10800 | 1.20 |
| 3 | 200:1 | 24 | 90 | 22924 | 21500 | 1.28 |
[M] = Moles of monomer (ε-caprolactone); [I] = Moles of initiator (this compound) Mn,exp = Experimental number-average molecular weight determined by GPC. PDI = Polydispersity Index.
Visualizations
Caption: Experimental workflow for synthesis and functionalization.
Caption: Coordination-insertion mechanism for ROP.
Caption: CuAAC "Click" chemistry reaction scheme.
References
- 1. Ring-Opening Polymerization of ε-Caprolactone Initiated by Ganciclovir (GCV) for the Preparation of GCV-Tagged Polymeric Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcrt.org [ijcrt.org]
- 3. Ring-opening polymerization of L-lactide and preparation of its microsphere in supercritical fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Click Chemistry in Polymersome Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Hyperbranched Poly(ε-caprolactone) Containing Terminal Azobenzene Structure via Combined Ring-Opening Polymerization and “Click” Chemistry [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Yield Synthesis of 1-Ethynyl-1-cyclohexanol
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-Ethynyl-1-cyclohexanol is a versatile synthetic intermediate widely utilized in the pharmaceutical and fine chemical industries.[1] Its unique structure, featuring a reactive terminal alkyne and a tertiary alcohol on a cyclohexane (B81311) scaffold, makes it a valuable building block for the synthesis of more complex molecules. This document provides detailed protocols for high-yield laboratory-scale synthesis of this compound, focusing on two effective methods: the reaction of cyclohexanone (B45756) with sodium acetylide in liquid ammonia (B1221849) and the use of potassium tert-butoxide with an acetylene (B1199291) source.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes key quantitative data for different high-yield synthesis methods of this compound, allowing for easy comparison of their efficacy and reaction conditions.
| Method | Base/Reagent | Solvent | Temperature (°C) | Reaction Time | Reported Yield (%) | Key Considerations |
| Protocol 1: Sodium Acetylide | Sodium metal, Acetylene | Liquid Ammonia | -78 to RT | ~21 hours | 65-75% | Requires handling of liquid ammonia and sodium metal. Well-established and reliable.[2] |
| Protocol 2: Potassium tert-Butoxide | Potassium tert-butoxide, Acetylene source | Anhydrous THF | 0 to RT | 2-4 hours | 80-90% | High yield, avoids liquid ammonia. Requires strictly anhydrous conditions.[2] |
| KOH-Mediated Synthesis | Potassium hydroxide | Methanol | 12 | Not specified | 70% | Industrial method, often performed under pressure.[3] |
| n-Butyllithium/TMS-Acetylene | n-Butyllithium, Trimethylsilylacetylene | Anhydrous THF | -78 to RT | ~5.5 hours | Not specified | Multi-step process involving protection and deprotection. Good for controlled additions.[1] |
Experimental Protocols
Protocol 1: High-Yield Synthesis using Sodium Acetylide in Liquid Ammonia
This protocol is adapted from a well-established Organic Syntheses procedure and reliably produces high yields of the target compound.[2]
Materials:
-
Cyclohexanone (98 g, 1.0 mol)
-
Sodium metal (23 g, 1.0 g-atom)
-
Acetylene gas (dried)
-
Liquid ammonia (~1 L)
-
Diethyl ether
-
50% Sulfuric acid
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Ice
Equipment:
-
2 L three-necked round-bottom flask
-
Mechanical stirrer
-
Gas inlet tube
-
Dry ice/acetone condenser (optional, to minimize ammonia evaporation)
-
Dropping funnel
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Preparation of Sodium Acetylide: In a 2 L three-necked flask equipped with a mechanical stirrer and a gas inlet tube, condense approximately 1 L of liquid ammonia. While passing a rapid stream of dry acetylene gas through the liquid ammonia, add 23 g of sodium metal in small pieces over 30 minutes. The blue color of the dissolved sodium should dissipate quickly as it reacts to form sodium acetylide.[2]
-
Addition of Cyclohexanone: Reduce the flow of acetylene and add 98 g of cyclohexanone dropwise from a dropping funnel over about 1 hour.[2]
-
Reaction and Ammonia Evaporation: Once the addition is complete, stir the reaction mixture and allow it to stand for approximately 20 hours to let the majority of the liquid ammonia evaporate.[2]
-
Work-up:
-
Carefully add approximately 400 mL of ice and water to the solid residue to decompose the acetylide.
-
Acidify the resulting mixture with 50% sulfuric acid.
-
Transfer the mixture to a separatory funnel. Dissolve the organic layer in 100 mL of diethyl ether and wash it with 50 mL of brine.
-
Extract the aqueous layer with two 50 mL portions of diethyl ether.
-
Combine all the ethereal solutions and dry over anhydrous magnesium sulfate.[2]
-
-
Purification:
-
Filter off the drying agent and remove the ether by distillation.
-
Distill the crude product under reduced pressure. The fraction boiling at 74°C/14 mmHg is the pure this compound.[2]
-
Expected Yield: 81–93 g (65–75%).[2]
Protocol 2: High-Yield Synthesis using Potassium tert-Butoxide
This method offers a high-yield alternative that avoids the use of liquid ammonia. It is crucial to maintain anhydrous conditions throughout the procedure.
Materials:
-
Cyclohexanone (49 g, 0.5 mol)
-
Potassium tert-butoxide (61.7 g, 0.55 mol)
-
1-Ethynylcyclohexanol (as an acetylene source surrogate) or Acetylene gas
-
Anhydrous tetrahydrofuran (B95107) (THF, 500 mL)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Equipment:
-
1 L three-necked round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon inlet
-
Dropping funnel
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a dry 1 L three-necked flask under an inert atmosphere (Nitrogen or Argon), add 500 mL of anhydrous THF and potassium tert-butoxide. Cool the suspension to 0°C in an ice bath.
-
Acetylene Addition:
-
Using Acetylene Gas: Bubble dry acetylene gas through the stirred suspension for 30 minutes.
-
Using a Surrogate (e.g., 1-Ethynylcyclohexanol as a starting material for a different reaction, but the principle of base-mediated reaction is illustrated): In many modern syntheses, a protected acetylene or a liquid acetylene surrogate is used for easier handling. For the synthesis of this compound itself, bubbling acetylene gas is the direct approach.
-
-
Addition of Cyclohexanone: While maintaining the inert atmosphere and cooling, add a solution of cyclohexanone (49 g in 100 mL of anhydrous THF) dropwise over 1 hour.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Work-up:
-
Cool the reaction mixture back to 0°C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution using a rotary evaporator.
-
Purify the crude product by vacuum distillation.
-
Expected Yield: 80-90%.[2]
Mandatory Visualizations
Signaling Pathway of Ethynylation Reaction
Caption: General reaction pathway for the base-catalyzed ethynylation of cyclohexanone.
Experimental Workflow for Synthesis and Purification
Caption: A generalized workflow for the synthesis and purification of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Ethynyl-1-cyclohexanol
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of 1-Ethynyl-1-cyclohexanol. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data to help optimize your synthetic procedures and improve yields.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of this compound can stem from several factors. Here are the most common causes and their respective solutions:
-
Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical parameters. For instance, in the ethynylation of cyclohexanone (B45756), higher temperatures can increase the reaction rate but may also lead to the formation of undesirable side products if not properly controlled.[1]
-
Inefficient Catalyst: The choice and handling of the catalyst are crucial. For the base-catalyzed reaction of acetylene (B1199291) with cyclohexanone, common catalysts include potassium hydroxide (B78521) (KOH) and sodium methoxide.[1] Ensure the catalyst is fresh and anhydrous, as moisture can reduce its activity.
-
Side Reactions: The primary side reaction is the formation of the acetylenic glycol, 1,2-bis(cyclohexanol-1)-ethyne.[1] This occurs when a second molecule of cyclohexanone reacts with the product. To minimize this, a high concentration of acetylene relative to cyclohexanone should be maintained.[1]
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
-
Purification Losses: Significant amounts of the product can be lost during workup and purification. Optimize your extraction and distillation procedures. Distillation under reduced pressure is a common method for purification.[1]
Question 2: I am observing a significant amount of a high-boiling point byproduct. What is it and how can I prevent its formation?
Answer: The high-boiling point byproduct is likely 1,2-bis(cyclohexanol-1)-ethyne, also known as the acetylenic glycol.[1] Its formation is a common issue in this synthesis.
-
Prevention: To suppress the formation of this glycol, it is essential to use a high molar ratio of acetylene to cyclohexanone.[1] This ensures that the acetylide ion preferentially reacts with the starting ketone rather than the product alcohol.
-
Removal: If the glycol has already formed, it can be separated from the desired product by fractional distillation under reduced pressure, as it has a significantly higher boiling point.[1] The glycol can also be recovered from the distillation residue by recrystallization from a suitable solvent like carbon tetrachloride.[1]
Question 3: What are the recommended safety precautions for this synthesis?
Answer: The synthesis of this compound involves several hazards that require careful management:
-
Acetylene Handling: Acetylene is a highly flammable and explosive gas, especially under pressure.[2] Industrial syntheses may use high-pressure acetylene, which requires specialized equipment and adherence to strict safety protocols.[2] For laboratory-scale synthesis, generating acetylene in situ or using a solution of acetylene in a suitable solvent can be safer alternatives.
-
Strong Bases: The reaction often employs strong bases like potassium hydroxide or sodium methoxide, which are corrosive and require careful handling.
-
Flammable Solvents: Organic solvents used in the reaction and workup are typically flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.
Data Presentation: Reaction Conditions and Yields
The following table summarizes various reaction conditions and the corresponding yields for the synthesis of this compound from cyclohexanone and acetylene, based on reported data.[1]
| Catalyst | Temperature (°C) | Contact Time (minutes) | Conversion (%) | Yield (%) |
| Potassium Hydroxide | 135 | 10.0 | 52 | 70 |
| Potassium Hydroxide | Not specified | Not specified | 31.2 | 46 |
| Sodium Methoxide | Not specified | Not specified | Equivalent to KOH | Equivalent to KOH |
| Potassium Hydroxide | 120 | 22.0 | 40 | 69.8 |
Experimental Protocols
Below are detailed methodologies for key experiments related to the synthesis and purification of this compound.
Protocol 1: Synthesis of this compound via Acetylene Addition
This protocol is adapted from a patented industrial process and should be performed with appropriate safety measures for handling acetylene under pressure.[1]
Materials:
-
Cyclohexanone
-
Methanol
-
Potassium Hydroxide (KOH)
-
Acetylene gas
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
-
In a suitable high-pressure reactor, dissolve potassium hydroxide in methanol.
-
Add cyclohexanone to the solution.
-
Charge the reactor with acetylene gas to the desired pressure (e.g., 300 p.s.i.g.) while maintaining a low temperature (e.g., 7 °C).
-
Pass the reaction mixture through a tubular reactor maintained at the reaction temperature (e.g., 135 °C) and a pressure sufficient to prevent acetylene desorption (e.g., 1500 p.s.i.g.).
-
The contact time in the reactor should be controlled (e.g., 10 minutes).
-
After the reaction is complete, degas the reaction mixture.
-
Perform a vacuum flash-distillation to separate the volatile components.
-
The distillate can be further purified by fractional distillation under reduced pressure to isolate this compound.
Protocol 2: Synthesis via a Silyl-Protected Alkyne
This method offers an alternative with improved handling stability of the alkyne.[2]
Materials:
-
n-Butyllithium (n-BuLi) in hexane
-
Cyclohexanone
-
Tetrahydrofuran (THF), anhydrous
-
Tetrabutylammonium fluoride (B91410) (TBAF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a dry, inert atmosphere (e.g., under argon), dissolve trimethylsilylacetylene in anhydrous THF and cool to -78 °C.
-
Slowly add n-butyllithium to the solution and stir for 30 minutes at -78 °C.
-
Slowly add cyclohexanone to the reaction mixture and allow it to warm to room temperature.
-
Stir the reaction at room temperature for several hours.
-
To deprotect the silyl (B83357) group, add a solution of TBAF in THF.
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO4.
-
Filter off the drying agent and concentrate the filtrate under vacuum.
-
Purify the residue by silica (B1680970) gel column chromatography to obtain the final product.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for improving the yield of this compound.
Reaction Pathway
Caption: Reaction pathway for the synthesis of this compound.
References
common side reactions in the ethynylation of cyclohexanone and their prevention
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the common side reactions encountered during the ethynylation of cyclohexanone (B45756). The information is presented in a user-friendly question-and-answer format to directly address specific experimental challenges.
Troubleshooting Guide & FAQs
This section addresses common issues and questions related to the ethynylation of cyclohexanone, focusing on the identification and prevention of side reactions.
Q1: My ethynylation of cyclohexanone is resulting in a low yield of the desired 1-ethynylcyclohexanol and a significant amount of high-molecular-weight byproducts. What is the likely cause?
A1: The most common side reaction in the base-catalyzed ethynylation of cyclohexanone is the self-aldol condensation of the starting material. Under basic conditions, cyclohexanone can act as both an enolate nucleophile and an electrophilic carbonyl compound, leading to the formation of a β-hydroxy ketone dimer. This dimer can then undergo dehydration to form an α,β-unsaturated ketone. These products can potentially undergo further reactions, leading to trimers and other oligomeric materials, which accounts for the high-molecular-weight byproducts and reduced yield of the target molecule.
Q2: How can I prevent or minimize the self-aldol condensation of cyclohexanone during ethynylation?
A2: Several strategies can be employed to suppress the competing aldol (B89426) condensation reaction and favor the desired ethynylation:
-
Temperature Control: Lowering the reaction temperature is crucial. Aldol condensations are typically favored at higher temperatures, while the ethynylation reaction can often proceed efficiently at lower temperatures. Running the reaction at or below room temperature (e.g., 0 °C to 25 °C) can significantly reduce the rate of the aldol side reaction.
-
Choice and Concentration of Base: The type and amount of base are critical.
-
Strong, Non-Nucleophilic Bases: Using a strong, sterically hindered, non-nucleophilic base can favor the deprotonation of the terminal alkyne over the formation of the cyclohexanone enolate. However, for the direct use of acetylene (B1199291), a strong base is needed to generate the acetylide in situ.
-
Stoichiometry: A high concentration of a strong base like potassium hydroxide (B78521) can promote the aldol condensation. It is advisable to use the minimum effective amount of base required to catalyze the ethynylation.
-
-
Order of Addition: Adding the cyclohexanone slowly to a solution already saturated with acetylene and containing the base can help to maintain a low concentration of the ketone, thereby disfavoring the bimolecular aldol reaction.
-
Solvent Selection: The choice of solvent can influence the relative rates of the desired reaction and the side reactions. Anhydrous aprotic solvents are generally preferred.
Q3: Are there any other potential side reactions I should be aware of?
A3: Besides aldol condensation, other less common side reactions can occur:
-
Favorskii-type Reactions (under specific conditions): While the classical Favorskii rearrangement requires an α-halo ketone, related reactions can sometimes be promoted by strong bases. However, in a standard ethynylation, this is not a primary concern.
-
Over-alkynylation: If a di-alkyne is not desired, controlling the stoichiometry of acetylene is important.
-
Polymerization of Acetylene: Under certain conditions, acetylene itself can polymerize, although this is less common in solution-phase reactions at moderate temperatures.
Data Presentation
The following table summarizes the general effect of key reaction parameters on the selectivity of cyclohexanone ethynylation. Quantitative data directly comparing the yields of 1-ethynylcyclohexanol and aldol byproducts under systematically varied conditions is not extensively available in the literature, but the trends are well-established.
| Reaction Parameter | Condition | Effect on 1-Ethynylcyclohexanol Yield | Effect on Aldol Condensation | Recommendation for High Selectivity |
| Temperature | High (> 50 °C) | Decreases | Increases | Maintain low temperatures (0 - 25 °C). |
| Low (0 - 25 °C) | Increases | Decreases | ||
| Base Concentration | High | Can Decrease | Increases | Use the minimum effective catalyst loading. |
| Low | Optimal | Decreases | ||
| Cyclohexanone Addition | All at once | Can Decrease | Increases | Slow, dropwise addition of cyclohexanone. |
| Slow addition | Increases | Decreases | ||
| Solvent | Protic (e.g., Ethanol) | Variable | Can Increase | Use anhydrous aprotic solvents (e.g., THF, Toluene). |
| Aprotic (e.g., THF) | Generally Higher | Generally Lower |
Experimental Protocols
Below are two representative protocols for the ethynylation of cyclohexanone, highlighting different approaches to achieve a high yield of 1-ethynylcyclohexanol.
Protocol 1: Ethynylation using Potassium Hydroxide in an Organic Solvent
This method is a common laboratory procedure that avoids the use of liquid ammonia.
Materials:
-
Cyclohexanone
-
Potassium hydroxide (KOH), powdered
-
Anhydrous toluene (B28343) (or another suitable aprotic solvent like THF)
-
Acetylene gas
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Diatomaceous earth (Celite®)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser.
-
Drying tube for the condenser outlet.
-
Apparatus for passing acetylene gas through the reaction mixture.
Procedure:
-
Setup: In a dry three-necked flask, suspend powdered potassium hydroxide (1.5-2.0 equivalents) in anhydrous toluene.
-
Acetylene Saturation: Start vigorous stirring and bubble a steady stream of dry acetylene gas through the suspension for at least 30-60 minutes to ensure saturation and formation of potassium acetylide.
-
Cyclohexanone Addition: While continuing the acetylene stream and stirring, add cyclohexanone (1.0 equivalent) dropwise to the reaction mixture over a period of 1-2 hours. Maintain the temperature between 10-20 °C using an ice bath.
-
Reaction: After the addition is complete, continue stirring the mixture at room temperature for an additional 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.
-
Work-up:
-
Carefully quench the reaction by slowly adding water.
-
Separate the organic layer.
-
Extract the aqueous layer with toluene or diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with brine.
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Dry the organic phase over anhydrous magnesium sulfate, filter through a pad of Celite®, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by vacuum distillation to obtain pure 1-ethynylcyclohexanol.
Protocol 2: Ethynylation using Lithium Acetylide-Ethylenediamine Complex
This protocol utilizes a commercially available or pre-prepared stable source of lithium acetylide.
Materials:
-
Cyclohexanone
-
Lithium acetylide-ethylenediamine complex
-
Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
Equipment:
-
Schlenk flask or a three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon).
-
Magnetic stirrer.
-
Dropping funnel.
Procedure:
-
Setup: In a dry Schlenk flask under an inert atmosphere, suspend lithium acetylide-ethylenediamine complex (1.1-1.2 equivalents) in anhydrous THF.
-
Cyclohexanone Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF dropwise to the stirred suspension over 30-60 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC.
-
Work-up:
-
Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification: Filter and concentrate the organic phase under reduced pressure. Purify the resulting crude product by vacuum distillation or column chromatography on silica (B1680970) gel.
Mandatory Visualization
Caption: Reaction pathways in the ethynylation of cyclohexanone.
purification techniques for 1-Ethynyl-1-cyclohexanol from reaction mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Ethynyl-1-cyclohexanol from reaction mixtures. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound using common laboratory techniques.
Vacuum Distillation
Issue 1.1: Product decomposition during distillation (discoloration, charring, low yield).
-
Question: My this compound is turning yellow or dark during vacuum distillation, and the yield is lower than expected. What is happening and how can I prevent it?
-
Answer: this compound, being a tertiary alcohol, can be susceptible to decomposition at elevated temperatures, especially in the presence of acidic or basic impurities. The discoloration and charring are indicative of decomposition.
Troubleshooting Steps:
-
Ensure a Good Vacuum: A lower pressure will decrease the boiling point of the compound, allowing for distillation at a lower temperature. Aim for a pressure of 0.3 mm Hg or lower if possible. A patent for a similar process describes flash-distilling the reaction mixture at a pressure of 0.3 mm and a pot temperature up to 100°C[1].
-
Neutralize the Crude Mixture: Before distillation, wash the crude reaction mixture with a saturated sodium bicarbonate solution to remove any acidic impurities and then with brine to remove excess water. Dry the organic layer thoroughly with an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.
-
Use a Short Path Distillation Apparatus: A short path setup minimizes the surface area and the time the compound spends at high temperatures, reducing the likelihood of decomposition.
-
Avoid Excessive Heating: Use a heating mantle with a stirrer and gradually increase the temperature. Do not heat the distillation flask too strongly or for a prolonged period. Once the product starts distilling, maintain a steady temperature.
-
Issue 1.2: Bumping or uneven boiling.
-
Question: My distillation is proceeding unevenly with violent bumping, even under vacuum. How can I achieve smooth boiling?
-
Answer: Bumping occurs when the liquid superheats and then boils in a sudden burst. This is common in vacuum distillation.
Troubleshooting Steps:
-
Use a Magnetic Stirrer: Continuous stirring with a magnetic stir bar is the most effective way to prevent bumping during vacuum distillation. Boiling chips are not effective under vacuum.
-
Introduce a Fine Stream of Air or Nitrogen: If stirring is not possible, a very fine stream of air or nitrogen can be introduced through a capillary tube extending below the liquid surface to provide nucleation sites for smooth boiling. This will slightly raise the pressure, so a balance needs to be found.
-
Column Chromatography
Issue 2.1: Poor separation of this compound from unreacted cyclohexanone (B45756).
-
Question: I am having trouble separating my product from the starting material, cyclohexanone, using silica (B1680970) gel chromatography. They are eluting very close to each other.
-
Answer: Cyclohexanone and this compound have relatively similar polarities, which can make their separation by column chromatography challenging.
Troubleshooting Steps:
-
Optimize the Eluent System: A less polar solvent system will generally provide better separation for compounds with close Rf values. Start with a low polarity eluent, such as a mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 9:1 or even 19:1), and gradually increase the polarity. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before running the column. An ideal Rf value for the product on TLC for good separation is typically between 0.2 and 0.3.
-
Use a Longer Column: Increasing the length of the silica gel bed can improve separation efficiency.
-
Dry Loading: If the crude product is not very soluble in the eluent, it can be adsorbed onto a small amount of silica gel and then loaded onto the column as a dry powder. This can lead to a more concentrated starting band and better separation.
-
Consider a Different Stationary Phase: If separation on silica gel is consistently poor, consider using a different stationary phase, such as alumina (B75360) (neutral or basic), which may offer different selectivity.
-
Issue 2.2: Product is streaking or tailing on the column.
-
Question: My product is coming off the column over a large number of fractions, leading to broad peaks and dilute solutions.
-
Answer: Tailing can be caused by several factors, including interactions with the stationary phase, overloading the column, or the presence of highly polar impurities.
Troubleshooting Steps:
-
Check for Acidity of Silica: this compound has a hydroxyl group and an acidic terminal alkyne proton, which can interact with the slightly acidic surface of silica gel, causing tailing. Adding a small amount of a neutral or basic modifier to the eluent, such as triethylamine (B128534) (0.1-1%), can help to mitigate this issue.
-
Do Not Overload the Column: A general rule of thumb is to use a silica gel to crude product weight ratio of at least 30:1 for good separation. For difficult separations, this ratio may need to be increased to 50:1 or even 100:1.
-
Ensure Proper Packing: An improperly packed column with channels or cracks will lead to poor separation and band broadening.
-
Recrystallization
Issue 3.1: Oiling out instead of crystallization.
-
Question: When I try to recrystallize my this compound, it separates as an oil instead of forming crystals.
-
Answer: Oiling out occurs when the solute comes out of the supersaturated solution at a temperature above its melting point. Given that this compound has a low melting point (around 30-33°C), this is a common problem.
Troubleshooting Steps:
-
Use a Lower Boiling Point Solvent: Choose a solvent or solvent mixture with a lower boiling point.
-
Use a Larger Volume of Solvent: Using a more dilute solution can sometimes prevent oiling out.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to provide nucleation sites for crystal growth.
-
Seed the Solution: Add a tiny crystal of pure this compound to the cooled solution to induce crystallization.
-
Slow Cooling: Allow the solution to cool very slowly to room temperature before placing it in an ice bath.
-
Issue 3.2: Difficulty finding a suitable recrystallization solvent.
-
Question: I am struggling to find a single solvent that will dissolve my product when hot but not when cold.
-
Answer: It is often challenging to find a single ideal solvent for recrystallization. A mixed-solvent system can be a good alternative.
Troubleshooting Steps:
-
Systematic Solvent Screening: Test the solubility of a small amount of your product in various solvents of different polarities (e.g., hexane, toluene, diethyl ether, ethyl acetate, ethanol, water) at room temperature and upon heating.
-
Try a Mixed-Solvent System: Find a pair of miscible solvents, one in which your compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent). Dissolve the crude product in a minimum amount of the hot "good" solvent, and then add the "bad" solvent dropwise until the solution becomes cloudy. Add a few drops of the "good" solvent to clarify the solution, and then allow it to cool slowly. A patent mentions the recrystallization of a byproduct from carbon tetrachloride, which might suggest that non-polar solvents could be suitable for the product as well[1]. Hexane or a mixture of hexane and a slightly more polar solvent like ethyl acetate is often a good starting point for moderately polar organic compounds.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: The most common impurities are typically unreacted cyclohexanone and a diol byproduct, 1,2-bis(1-hydroxycyclohexyl)butadiyne, which can form from the coupling of two molecules of the product. The presence of these impurities will depend on the reaction conditions.
Q2: How can I monitor the progress of the purification?
A2: Thin-layer chromatography (TLC) is an excellent technique for monitoring the purification process. You can spot the crude mixture, the purified fractions, and a standard of the pure product (if available) on a TLC plate. The separation of spots will indicate the effectiveness of the purification. For visualization, a UV lamp (if the compounds are UV active) or chemical stains like potassium permanganate (B83412) or p-anisaldehyde can be used, as these are effective for visualizing alcohols and alkynes[2].
Q3: What is the boiling point of this compound under vacuum?
A3: The boiling point of this compound is approximately 180°C at atmospheric pressure[3][4]. Under vacuum, the boiling point is significantly lower. One source reports a boiling point of 68-70°C at 1 mm Hg[1].
Q4: Is this compound stable to storage?
A4: this compound should be stored in a cool, dry place away from heat, sparks, and open flames. It is incompatible with strong oxidizing agents and strong acids[5][6]. Over time, especially if exposed to air and light, it may slowly discolor.
Quantitative Data Summary
| Property | Value | Reference(s) |
| Melting Point | 30-33 °C | [3][4] |
| Boiling Point (atmospheric) | ~180 °C | [3][4] |
| Boiling Point (vacuum) | 68-70 °C at 1 mm Hg | [1] |
| Density | ~0.967 g/mL at 25 °C | [3] |
| Water Solubility | 10 g/L (20 °C) | [4] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, and other common organic solvents | [7] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a short path vacuum distillation apparatus with a round-bottom flask, a distillation head with a condenser, a receiving flask, and a connection for a vacuum pump with a cold trap. Ensure all glassware is dry and joints are properly greased.
-
Sample Preparation: Place the crude this compound and a magnetic stir bar into the distillation flask.
-
Distillation: a. Begin stirring the crude product. b. Slowly evacuate the system using the vacuum pump. c. Once a stable vacuum is achieved (e.g., <1 mm Hg), begin to gently heat the distillation flask with a heating mantle. d. Collect any low-boiling impurities in a separate receiving flask. e. As the temperature rises and stabilizes at the boiling point of this compound at that pressure (approx. 68-70 °C at 1 mm Hg), switch to a clean receiving flask to collect the pure product. f. Continue distillation until most of the product has been collected, leaving a small amount of residue in the distillation flask to avoid distilling to dryness. g. Turn off the heating, allow the apparatus to cool to room temperature, and then slowly and carefully vent the system to atmospheric pressure.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Determine an appropriate eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should give the product an Rf value of approximately 0.2-0.3 and show good separation from impurities.
-
Column Packing: a. Select a column of appropriate size (a silica to crude product ratio of at least 30:1 is recommended). b. Pack the column with silica gel using either the dry packing or slurry method. Ensure the silica bed is level and free of cracks or air bubbles.
-
Sample Loading: a. Dissolve the crude this compound in a minimum amount of the eluent or a more polar solvent in which it is readily soluble (e.g., dichloromethane). b. Carefully apply the sample to the top of the silica gel bed.
-
Elution: a. Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate. b. Collect fractions in test tubes or other suitable containers.
-
Fraction Analysis: a. Monitor the composition of the collected fractions by TLC. b. Combine the fractions containing the pure this compound.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Experimental Workflow
Caption: General workflow for the purification of this compound.
References
- 1. US2973390A - Process for preparing 1-ethynylcyclohexanol and homologues - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound = 99 78-27-3 [sigmaaldrich.com]
- 4. 1-Ethynylcyclohexanol | C8H12O | CID 6525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Ethynylcyclohexanol(78-27-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. Stains for Developing TLC Plates [faculty.washington.edu]
Technical Support Center: Sonogashira Coupling Reactions with 1-Ethynyl-1-cyclohexanol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with Sonogashira coupling reactions involving 1-ethynyl-1-cyclohexanol.
Frequently Asked Questions (FAQs)
Q1: I am not observing any product formation in my Sonogashira reaction. What are the primary reasons for a complete reaction failure?
A1: A complete failure of the reaction to yield any desired product typically points to a fundamental issue with one of the core components. The most common culprits are:
-
Inactive Catalyst: The Palladium(0) catalyst is sensitive to air and can be easily oxidized and deactivated.[1] Ensure that the catalyst is handled under an inert atmosphere and that fresh, active catalyst is used. The formation of black palladium precipitate ("palladium black") is a visual indicator of catalyst decomposition.[2]
-
Poor Quality Reagents: The quality of the copper(I) iodide co-catalyst is crucial; it should be a white or off-white powder. If it is green or brown, it has likely oxidized to Cu(II) and will be ineffective. Similarly, ensure the base (e.g., triethylamine) and solvents are anhydrous and properly degassed.[2]
-
Insufficiently Reactive Aryl Halide: The reactivity of the aryl halide significantly impacts the reaction success, with the general trend being I > Br > OTf >> Cl.[3] Aryl chlorides, especially those that are electron-rich or sterically hindered, are notoriously difficult to couple and may require specialized catalysts, ligands, or higher reaction temperatures.[4][5]
Q2: My main product is the homocoupled diyne (Glaser coupling product) from this compound. How can I minimize this side reaction?
A2: The formation of homocoupled byproducts is a very common issue in Sonogashira reactions and is primarily caused by the copper-catalyzed oxidative dimerization of the alkyne.[1][6] To suppress this side reaction:
-
Ensure Rigorous Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling.[7] All solvents and liquid reagents must be thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling a stream of inert gas (Argon or Nitrogen) through them.[1][6] The reaction should be run under a positive pressure of an inert gas.
-
Implement Copper-Free Conditions: The most direct method to prevent this side reaction is to omit the copper co-catalyst.[8] Copper-free Sonogashira protocols have been well-developed, though they may require higher temperatures, different ligands, or longer reaction times.[1][9]
-
Slow Addition of the Alkyne: Adding the this compound slowly via a syringe pump can help maintain a low concentration of the alkyne in the reaction mixture, which disfavors the bimolecular homocoupling reaction.[6]
Q3: The reaction starts but seems to stall, resulting in low yield. What could be causing this?
A3: A stalling reaction often indicates a gradual loss of catalytic activity or a problem with the reaction environment.
-
Catalyst Deactivation: The palladium catalyst may be slowly decomposing over the course of the reaction. This can be exacerbated by impurities in the reagents or solvent.
-
Base Incompatibility or Depletion: The base is consumed during the reaction to neutralize the hydrogen halide byproduct.[1] If an insufficient amount of base is used, the reaction medium will become acidic, which can deactivate the catalyst. For some substrates, a stronger base may be required.
-
Poor Solubility: As the reaction progresses, the product's solubility might differ from the starting materials, potentially causing precipitation and hindering the reaction.[10] Ensure the chosen solvent is appropriate for all components throughout the reaction.
Q4: Can I use this compound directly, or does the hydroxyl group need to be protected?
A4: this compound is often used as a stable, solid surrogate for acetylene (B1199291) gas.[11] The reaction can proceed in two main ways:
-
Direct Coupling: The coupling can occur directly to form the corresponding aryl-substituted ethynyl-cyclohexanol.
-
Deacetonative Coupling: In a "one-pot" procedure, the Sonogashira coupling is followed by an in-situ, base-catalyzed retro-Favorskii fragmentation that eliminates acetone (B3395972) and reveals the terminal arylacetylene. This can then react with a second aryl halide in the same pot to form diarylacetylenes.[11][12] This approach is particularly efficient as it avoids the isolation of the intermediate arylacetylene.[11]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving common problems encountered during the Sonogashira coupling with this compound.
| Symptom | Possible Cause | Suggested Solution |
| No Reaction | 1. Inactive Pd catalyst. | - Use a fresh bottle of palladium catalyst or one stored properly under inert gas.- Consider an in-situ reduction of a Pd(II) precatalyst.[1] |
| 2. Oxidized Cu(I) co-catalyst. | - Use fresh, white/off-white CuI. Avoid any discolored (green/brown) powder.[2] | |
| 3. Insufficiently reactive aryl halide (e.g., aryl chloride). | - Switch to the corresponding aryl bromide or iodide if possible.[3]- Increase reaction temperature.- Use a more active catalyst system (e.g., with bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands).[3] | |
| Low Yield | 1. Incomplete reaction. | - Increase reaction time and monitor by TLC/GC-MS.- Increase temperature in increments of 10-20 °C.- Increase catalyst loading (e.g., from 1-2 mol% to 5 mol%).[1] |
| 2. Catalyst deactivation during the reaction. | - Ensure all reagents and solvents are pure and anhydrous.- Maintain a strict inert atmosphere throughout the reaction. | |
| 3. Poor solubility of reagents or product. | - Try a different solvent system, such as DMF or dioxane, which have good solvating properties.[10] | |
| High Homocoupling | 1. Presence of oxygen. | - Degas all solvents and liquid reagents thoroughly (freeze-pump-thaw is most effective).[6]- Ensure all glassware is flame-dried and the reaction is run under a positive pressure of Ar or N₂. |
| 2. High concentration of copper acetylide. | - Switch to a copper-free protocol.[1][8]- Reduce the amount of CuI co-catalyst.- Add this compound to the reaction mixture slowly.[6] | |
| Decomposition | 1. Formation of palladium black. | - This indicates Pd(0) agglomeration and deactivation.[2]- Try a different phosphine ligand to stabilize the Pd center.- Ensure the solvent is appropriate; THF has been anecdotally reported to promote Pd black formation in some cases.[2] |
| 2. Degradation of starting materials or product. | - The reaction may be running at too high a temperature. Reduce the temperature.- Some functional groups may be sensitive to the amine base. Consider using an inorganic base like K₂CO₃ or Cs₂CO₃.[1] |
Experimental Protocols
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol is a general starting point for the coupling of an aryl halide with this compound.
-
Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times.
-
Reagent Addition: Under a positive flow of inert gas, add this compound (1.2 mmol, 1.2 equiv.). Then, add 5 mL of a degassed solvent mixture, typically triethylamine (B128534) and THF (2:1 v/v).
-
Reaction: Stir the reaction mixture at room temperature or heat as necessary (typically 40-80 °C). Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (B1210297) and filter through a pad of celite to remove the catalyst residues. Wash the filtrate with water or brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is designed to eliminate the formation of the Glaser homocoupling byproduct.
-
Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.) and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with dry argon or nitrogen three times.
-
Reagent Addition: Under a positive flow of inert gas, add this compound (1.2 mmol, 1.2 equiv.) followed by 5 mL of a degassed amine solvent, such as diethylamine (B46881) or pyrrolidine.[1]
-
Reaction: Heat the reaction mixture (typically 60-100 °C) and stir for 12-24 hours, monitoring progress by TLC or GC-MS.
-
Workup: Follow the same workup procedure as described in Protocol 1.
Quantitative Data Summary
The following table summarizes representative reaction conditions for Sonogashira couplings. Note that optimal conditions are highly dependent on the specific substrates used.
| Aryl Halide Type | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Aryl Iodide | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25-50 | 2-12 | 85-98 |
| Aryl Bromide | Pd(PPh₃)₄ / CuI | Et₃N/piperidine | DMF | 60-90 | 6-24 | 70-95 |
| Aryl Bromide (Cu-free) | Pd₂(dba)₃ / Ligand | Cs₂CO₃ | Dioxane | 80-110 | 12-36 | 65-90 |
| Aryl Chloride | Pd(OAc)₂ / XPhos | K₃PO₄ | t-AmylOH | 100-130 | 12-48 | 50-85 |
Visual Guides
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting a failed Sonogashira coupling reaction.
Caption: A step-by-step decision tree for diagnosing common Sonogashira coupling failures.
Sonogashira Catalytic Cycle
Understanding the mechanism can aid in troubleshooting. For example, issues with the base will affect the copper cycle, while issues with the aryl halide affect the palladium cycle.
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 9. mdpi.com [mdpi.com]
- 10. books.lucp.net [books.lucp.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Homocoupling of 1-Ethynyl-1-cyclohexanol in Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the undesired homocoupling of 1-Ethynyl-1-cyclohexanol during coupling reactions, primarily focusing on the Sonogashira reaction.
Troubleshooting Guide
This guide addresses common issues encountered during coupling reactions with this compound, focusing on the prevention of diyne byproduct formation.
| Issue | Potential Cause | Recommended Action |
| High Yield of Homocoupled Product (Diyne) | Presence of oxygen in the reaction mixture. | Rigorously degas all solvents and reagents.[1] It is crucial to run the reaction under a strictly inert atmosphere (e.g., argon or nitrogen).[1] |
| Use of a copper co-catalyst (Glaser coupling). | Switch to a copper-free Sonogashira protocol.[2][3] If copper is necessary, use the minimum effective amount of CuI. | |
| High concentration of this compound. | Employ slow addition of the alkyne to the reaction mixture using a syringe pump. This keeps the instantaneous concentration of the alkyne low, disfavoring the bimolecular homocoupling reaction. | |
| Low or No Yield of Desired Cross-Coupled Product | Inactive catalyst. | Use a fresh, high-purity palladium catalyst. Pd(0) complexes can be sensitive to air.[1] Consider using a more stable Pd(II) precatalyst that is reduced in situ. |
| Inappropriate choice of ligand. | Screen different phosphine (B1218219) ligands. Bulky and electron-rich ligands can favor the cross-coupling pathway. | |
| Suboptimal base or solvent. | Optimize the base and solvent system. The choice of base can significantly influence the reaction outcome.[4] | |
| Reaction Stalls or is Sluggish | Low reaction temperature. | While Sonogashira reactions are known for mild conditions, some less reactive aryl halides may require heating. |
| Poor solubility of reagents. | Choose a solvent system that ensures all reactants are fully dissolved at the reaction temperature. |
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of this compound coupling reactions?
A1: Homocoupling is an undesired side reaction where two molecules of this compound react with each other to form a symmetrical diyne, 1,4-bis(1-hydroxycyclohexyl)buta-1,3-diyne. This reaction, often referred to as Glaser coupling, is a common side reaction in Sonogashira couplings, particularly in the presence of oxygen and a copper co-catalyst. It consumes the starting alkyne and complicates the purification of the desired cross-coupled product.
Q2: What are the primary causes of homocoupling of this compound?
A2: The two main culprits for homocoupling are:
-
Oxygen: The presence of atmospheric oxygen promotes the oxidative coupling of the terminal alkyne.[1]
-
Copper(I) Co-catalyst: While added to increase the reactivity of the Sonogashira coupling, the copper(I) salt also catalyzes the homocoupling side reaction.[5]
Q3: How can I effectively prevent or minimize homocoupling?
A3: Several strategies can be employed:
-
Run the reaction under an inert atmosphere: Rigorously excluding oxygen by using an inert gas like argon or nitrogen is the most critical step, especially when a copper co-catalyst is used.
-
Utilize copper-free conditions: A number of copper-free Sonogashira protocols have been developed to completely avoid the Glaser coupling side reaction.[2][3]
-
Optimize reaction parameters: Careful selection of the palladium catalyst, ligand, base, and solvent can significantly reduce homocoupling.
-
Slow addition of this compound: Adding the alkyne slowly to the reaction mixture helps to keep its concentration low, thus disfavoring the bimolecular homocoupling reaction.
Q4: Can the choice of base and solvent affect the amount of homocoupling?
A4: Absolutely. The base and solvent system plays a crucial role. The base is required to deprotonate the terminal alkyne, and its strength and steric properties can affect the reaction outcome. The solvent's polarity and coordinating ability can impact the stability and reactivity of the catalytic species. For instance, a study on the Sonogashira reaction showed that using piperidine (B6355638) or triethylamine (B128534) as the base at 50°C gave the highest yields of the cross-coupled product, while other bases like cesium carbonate, potassium carbonate, and DIPEA resulted in lower yields.[4]
Q5: Are there specific ligands that are recommended to suppress homocoupling?
A5: Yes, the choice of phosphine ligand on the palladium catalyst can influence the extent of homocoupling. Bulky and electron-rich phosphine ligands can sometimes favor the desired cross-coupling pathway over homocoupling. However, the optimal ligand is often substrate-dependent, and screening of different ligands may be necessary.
Data Presentation
The following tables summarize quantitative data on the effect of reaction conditions on the yield of homocoupled versus cross-coupled products.
Table 1: Effect of Reaction Atmosphere on Homocoupling of this compound
| Catalyst System | Alkyne | Atmosphere | Homocoupling Yield (%) | Reference |
| Pd(OAc)₂, CuI, DABCO | This compound | Air | 95 | [6] |
Table 2: Influence of Base on Sonogashira Coupling Yield
| Base | Temperature (°C) | Cross-Coupling Yield (%) | Reference |
| Piperidine | 50 | 94 | [4] |
| Triethylamine (NEt₃) | 50 | 94 | [4] |
| Cesium Carbonate (Cs₂CO₃) | 50 | 70 | [4] |
| Potassium Carbonate (K₂CO₃) | 50 | 65 | [4] |
| Diisopropylethylamine (DIPEA) | 50 | 50 | [4] |
| Potassium Hydroxide (KOH) | 50 | 40 | [4] |
| Sodium Bicarbonate (NaHCO₃) | 50 | 30 | [4] |
| Sodium Hydroxide (NaOH) | 50 | 25 | [4] |
Note: Yields are for the coupling of p-iodonitrobenzene and phenylacetylene (B144264) and are indicative of the general trend of base effectiveness.
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling of this compound with an Aryl Bromide
This protocol is designed to minimize homocoupling by eliminating the copper co-catalyst.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Amine base (e.g., triethylamine, degassed)
-
Anhydrous solvent (e.g., THF or toluene, degassed)
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and a magnetic stir bar.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous, degassed solvent (10 mL) via syringe.
-
Add the degassed amine base (e.g., triethylamine, 2.0 mmol) via syringe.
-
In a separate vial, dissolve this compound (1.2 mmol) in the degassed solvent (5 mL).
-
Slowly add the solution of this compound to the reaction mixture over 1-2 hours using a syringe pump.
-
Stir the reaction at the desired temperature (room temperature to 80°C, depending on the reactivity of the aryl bromide) and monitor its progress by TLC or GC/MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Sonogashira Coupling with a Copper Co-catalyst under a Strictly Inert Atmosphere
This protocol can be used when a copper co-catalyst is required for reactivity, with measures to minimize homocoupling.
Materials:
-
This compound
-
Aryl iodide
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine, degassed)
-
Anhydrous solvent (e.g., THF, degassed)
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl iodide (1.0 mmol), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), copper(I) iodide (CuI, 0.04 mmol, 4 mol%), and a magnetic stir bar.
-
Evacuate and backfill the flask with argon three times to ensure a completely inert atmosphere.
-
Add the anhydrous, degassed solvent (10 mL) and the degassed amine base (e.g., triethylamine, 2.0 mmol) via syringe.
-
Add this compound (1.2 mmol) dropwise to the stirred reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC/MS.
-
Upon completion, work up the reaction as described in Protocol 1.
Visualizations
Caption: A typical experimental workflow designed to minimize homocoupling.
Caption: Competing Sonogashira cross-coupling and Glaser homocoupling pathways.
Caption: A decision tree for troubleshooting high levels of homocoupling.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Poisoning Issues with 1-Ethynyl-1-cyclohexanol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address catalyst poisoning issues encountered during experiments with 1-Ethynyl-1-cyclohexanol.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.
Q1: My reaction is sluggish or fails to initiate. What are the likely causes and solutions?
A1: A sluggish or non-starting reaction is often a primary indicator of catalyst poisoning or other inhibiting factors.
-
Potential Cause 1: Catalyst Poisoning from Reagents or Solvents. Your starting materials, reagents, or solvents may contain impurities that act as catalyst poisons. Common culprits include sulfur compounds (thiols, sulfides), phosphorus compounds (phosphine oxides), and residual halides from the synthesis of precursors.[1]
-
Solution:
-
Purify Reagents: Purify this compound, especially if it is from a commercial source of unknown purity. Recrystallization or column chromatography can be effective.
-
Use High-Purity Solvents: Always use high-purity, degassed solvents. Traces of water or oxygen can also deactivate sensitive catalysts.
-
-
-
Potential Cause 2: Poor Catalyst Activity. The chosen catalyst or ligand system may not be optimal for this compound.
-
Solution:
-
Screen Catalysts and Ligands: Experiment with different catalyst precursors (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, [Rh(CO)₂Cl]₂) and ligands. The electronic and steric properties of the ligand are critical for catalyst stability and activity.
-
-
-
Potential Cause 3: Incomplete Dissolution. this compound and other reagents may not be fully dissolved, particularly at lower temperatures, leading to a heterogeneous mixture and poor catalyst contact.
-
Solution:
-
Improve Solubility: Gently warm the reaction mixture or screen for a solvent system that provides better solubility for all components.
-
-
Q2: My reaction starts but then stalls before reaching completion. What could be the problem?
A2: A reaction that starts and then stops is a classic sign of catalyst deactivation during the reaction.
-
Potential Cause 1: Catalyst Degradation. The catalyst may be thermally unstable or may be degrading over the course of the reaction due to interaction with the substrate or product.
-
Solution:
-
Use a More Robust Catalyst: Employ a more stable catalyst system, potentially with bulky, electron-rich phosphine (B1218219) ligands that protect the metal center.
-
Control Temperature: Avoid excessively high reaction temperatures that can lead to catalyst decomposition.
-
-
-
Potential Cause 2: Product Inhibition. The product formed may be coordinating to the catalyst and inhibiting its activity.
-
Solution:
-
Slow Addition: Add one of the reactants slowly to the reaction mixture to maintain a low concentration of the product at any given time.
-
-
-
Potential Cause 3: Coking. The formation of carbonaceous deposits (coke) on the surface of a heterogeneous catalyst can block active sites.
-
Solution:
-
Optimize Reaction Conditions: Lowering the reaction temperature and pressure can sometimes reduce the rate of coke formation.
-
-
Q3: I am observing the formation of significant side products, such as diynes (homocoupling). How can I prevent this?
A3: The formation of homocoupling products is a common side reaction with terminal alkynes.
-
Potential Cause 1: Presence of Oxygen. In copper-catalyzed reactions like the Sonogashira coupling, the presence of oxygen can promote the homocoupling of the alkyne (Glaser coupling).
-
Solution:
-
Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
-
-
Potential Cause 2: High Alkyne Concentration. A high concentration of this compound can favor the dimerization reaction.
-
Solution:
-
Slow Addition: Use a syringe pump to add the this compound slowly to the reaction mixture.
-
-
-
Potential Cause 3: Inappropriate Catalyst System. The choice of catalyst and co-catalyst can significantly influence the extent of homocoupling.
-
Solution:
-
Copper-Free Conditions: For Sonogashira reactions, consider using a copper-free protocol to eliminate Glaser coupling.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions involving this compound where catalyst poisoning is a concern?
A1: Catalyst poisoning is frequently encountered in several key transformations of this compound:
-
Palladium-catalyzed cross-coupling reactions: The Sonogashira coupling, where this compound is a terminal alkyne coupling partner, is particularly susceptible.[1]
-
Hydrogenation reactions: Both selective hydrogenation to 1-vinyl-1-cyclohexanol (using catalysts like Lindlar's catalyst) and complete hydrogenation can be affected by poisons that deactivate palladium or platinum catalysts.
-
Hydroformylation reactions: Rhodium-catalyzed hydroformylation to form α,β-unsaturated aldehydes can suffer from catalyst deactivation due to ligand degradation or the formation of inactive rhodium clusters.
Q2: What are the typical visual cues of catalyst poisoning in my reaction?
A2: Besides poor reaction performance, visual indicators can suggest catalyst poisoning:
-
Color Change: A noticeable change in the color of the reaction mixture can indicate a change in the catalyst's oxidation state or decomposition. For example, the formation of palladium black (finely divided palladium metal) from a homogeneous palladium catalyst indicates catalyst precipitation and loss of activity.[1]
-
Precipitate Formation: The formation of an unexpected precipitate can be a sign of catalyst agglomeration or the precipitation of inactive catalyst species.
Q3: Can impurities from the synthesis of this compound poison my catalyst?
A3: Yes. The synthesis of this compound typically involves the reaction of cyclohexanone (B45756) with an acetylene (B1199291) source, often in the presence of a strong base.[2] Potential impurities that could carry over and poison catalysts include:
-
Unreacted cyclohexanone: While not a strong poison, high levels can potentially interfere with the desired reaction.
-
Side products: The formation of diol byproducts from the reaction of acetylene with two molecules of cyclohexanone can introduce coordinating species.
-
Impurities from the acetylene source: If generated from calcium carbide, acetylene can contain impurities like phosphine and hydrogen sulfide, which are potent catalyst poisons.[3]
Data Presentation
The following tables summarize common catalyst poisons and provide a comparison of catalyst performance in a typical cross-coupling reaction.
Table 1: Common Catalyst Poisons and Their Effects
| Poison Class | Examples | Effect on Catalyst | Potential Source |
| Sulfur Compounds | Thiols, sulfides, disulfides | Strong coordination to the metal center, blocking active sites. | Impurities in starting materials or reagents. |
| Phosphorus Compounds | Phosphines (other than the intended ligand), phosphine oxides | Can compete with the desired ligand for coordination sites or alter the electronic properties of the catalyst. | Byproducts from ligand synthesis or degradation. |
| Halogens | Excess halide ions (Cl⁻, Br⁻, I⁻) | Can oxidatively add to the catalyst, changing its oxidation state and reactivity. | Residual starting materials or additives. |
| Strongly Coordinating Solvents | DMF, DMSO (at high temperatures) | Can coordinate to the metal center and inhibit substrate binding. | Reaction solvent. |
| Oxidizing Agents | Oxygen, peroxides | Can oxidize the active catalyst to an inactive state. | Air leaks into the reaction setup, impure solvents. |
| Other Metals | Trace amounts of other metals | Can interfere with the catalytic cycle. | Impure reagents or cross-contamination. |
Table 2: Comparison of Catalyst Systems for Sonogashira Coupling of Aryl Iodides with Terminal Alkynes
This table provides a qualitative comparison of different palladium catalyst systems. More robust catalyst systems are generally less susceptible to poisoning.
| Catalyst System | Ligand Type | Typical Performance | Notes |
| Pd(PPh₃)₄ | Monodentate Phosphine | Good for many substrates, but can be susceptible to deactivation at higher temperatures. | A standard, widely used catalyst. |
| PdCl₂(PPh₃)₂ / CuI | Monodentate Phosphine | Effective, but the copper co-catalyst can promote alkyne homocoupling. | Requires strictly anaerobic conditions to minimize homocoupling. |
| Pd(OAc)₂ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) | Biaryl Phosphine | Often provides higher stability, activity, and resistance to deactivation. | Recommended for challenging substrates or when catalyst deactivation is observed. |
| NHC-Pd Complexes | N-Heterocyclic Carbene | High thermal stability and activity. | Can be a good alternative to phosphine-based systems. |
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling of this compound with an Aryl Halide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%) (for copper-catalyzed protocol)
-
Amine base (e.g., triethylamine, diisopropylamine), degassed
-
Anhydrous, degassed solvent (e.g., THF, toluene)
-
Schlenk flask or sealed tube
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add the palladium catalyst, copper(I) iodide (if used), and a magnetic stir bar under an inert atmosphere.
-
Add the aryl halide (1.0 equivalent) and this compound (1.2 equivalents).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent and then the degassed amine base via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C).
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium (B1175870) chloride solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Selective Hydrogenation of this compound to 1-Vinyl-1-cyclohexanol using a Lindlar Catalyst
This protocol aims for the selective reduction of the alkyne to a cis-alkene.
Materials:
-
This compound
-
Lindlar catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Quinoline (B57606) (optional, as a co-poison)
-
Anhydrous solvent (e.g., ethyl acetate, hexane)
-
Hydrogen gas (H₂)
-
Hydrogenation flask and balloon or Parr hydrogenator
-
Magnetic stirrer
Procedure:
-
Dissolve this compound in the solvent in a hydrogenation flask.
-
Carefully add the Lindlar catalyst (5-10 wt% of the alkyne).
-
If desired, add a small amount of quinoline (e.g., 1 drop per gram of catalyst).
-
Seal the flask, evacuate, and backfill with hydrogen gas (repeat three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm from a balloon is typically sufficient).
-
Monitor the reaction progress carefully by TLC or GC to avoid over-reduction to the corresponding ethyl derivative.
-
Once the starting material is consumed, stop the reaction, and vent the hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by distillation or column chromatography if necessary.
Visualization
Below are diagrams illustrating key concepts and workflows related to catalyst poisoning.
Caption: Common pathways for catalyst deactivation.
Caption: A logical workflow for troubleshooting catalyst poisoning issues.
References
optimizing reaction conditions for the polymerization of 1-Ethynyl-1-cyclohexanol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the reaction conditions for the polymerization of 1-Ethynyl-1-cyclohexanol (ECHO). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during experimentation.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during the polymerization of this compound.
Issue 1: Low or No Polymer Yield
| Possible Cause | Troubleshooting Step | Explanation |
| Inappropriate Polymerization Method | Switch to a transition metal-based catalytic system. | Anionic and cationic initiators like n-butyllithium and boron trifluoride etherate have been reported to be ineffective for the polymerization of this compound. |
| Catalyst Inactivity | - Use a fresh, high-purity catalyst. - Ensure the catalyst is properly activated (if required). - Increase catalyst loading incrementally. | Catalysts can degrade over time or become deactivated by impurities. Some catalytic systems require an activator or co-catalyst to initiate polymerization. |
| Presence of Inhibitors | - Purify the monomer and solvent to remove any potential inhibitors. - Degas the reaction mixture to remove dissolved oxygen. | Oxygen and other impurities can act as radical scavengers or catalyst poisons, inhibiting the polymerization process. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. | Polymerization reactions have an optimal temperature range. Temperatures that are too low may result in a slow reaction rate, while excessively high temperatures can lead to catalyst decomposition or side reactions. |
| Incorrect Solvent | Select an appropriate solvent. | The choice of solvent can significantly impact catalyst solubility, activity, and polymer solubility. Common solvents for this type of polymerization include toluene (B28343), chlorobenzene, and THF. |
Issue 2: Low Molecular Weight of the Polymer
| Possible Cause | Troubleshooting Step | Explanation |
| Chain Transfer Reactions | - Lower the reaction temperature. - Decrease the monomer concentration. - Choose a solvent less prone to chain transfer. | Chain transfer agents terminate growing polymer chains, leading to lower molecular weights. |
| Presence of Impurities | Purify the monomer and solvent rigorously. | Impurities can act as chain-terminating agents. |
| High Initiator/Catalyst Concentration | Decrease the initiator or catalyst concentration relative to the monomer. | A higher concentration of initiating species leads to the formation of more polymer chains, each with a lower molecular weight for a given amount of monomer. |
| Premature Termination | Ensure the reaction goes to completion by extending the reaction time. | Incomplete polymerization will naturally result in a lower average molecular weight. |
Issue 3: Broad Polydispersity Index (PDI)
| Possible Cause | Troubleshooting Step | Explanation |
| Multiple Active Sites on the Catalyst | Use a single-site catalyst if possible. | Catalysts with multiple types of active sites can produce polymer chains with varying growth rates, leading to a broad molecular weight distribution. |
| Chain Transfer and Termination Reactions | Minimize chain transfer and termination by optimizing reaction conditions as described for "Low Molecular Weight". | These processes introduce variability in the lengths of the polymer chains. |
| Poor Control Over Initiation | Ensure rapid and uniform initiation by efficient mixing and temperature control at the start of the reaction. | A slow or non-uniform initiation process can lead to chains starting to grow at different times, resulting in a broader PDI. |
Frequently Asked Questions (FAQs)
Q1: What type of catalysts are most effective for the polymerization of this compound?
A1: Transition metal catalysts, particularly those based on palladium (Pd), rhodium (Rh), molybdenum (Mo), and tungsten (W), have been shown to be effective for the polymerization of this compound.[1] Palladium-based catalysts such as PdCl₂, (Ph₃P)₂PdCl₂, and rhodium catalysts are often preferred due to their high activity and ability to produce polymers with a conjugated polyene structure.
Q2: Can I use anionic or cationic polymerization for this compound?
A2: It has been reported that common anionic initiators (e.g., n-butyllithium) and cationic initiators (e.g., boron trifluoride etherate) do not yield any polymer with this compound. Therefore, these methods are not recommended.
Q3: What are the expected properties of poly(this compound)?
A3: Poly(this compound) is typically a light-brown powder.[1] It is generally soluble in a range of organic solvents such as chloroform, chlorobenzene, benzene, DMSO, and THF.[1] The polymer possesses a conjugated polyene backbone with α-hydroxycyclohexyl substituents.
Q4: How can I purify the this compound monomer before polymerization?
A4: The monomer can be purified by distillation under reduced pressure. It is crucial to use a purified monomer to avoid the presence of inhibitors or chain transfer agents that can negatively affect the polymerization.
Q5: What are typical reaction conditions for the polymerization?
A5: Typical conditions involve dissolving the monomer in a dry, deoxygenated solvent (e.g., toluene or chlorobenzene) under an inert atmosphere (e.g., argon or nitrogen). The transition metal catalyst is then added, and the reaction mixture is heated to a specific temperature (e.g., 60-100 °C) for a set period (e.g., 12-24 hours). The optimal conditions will vary depending on the specific catalyst used.
Experimental Protocols
General Protocol for Transition Metal-Catalyzed Polymerization of this compound
This protocol provides a general guideline. The specific catalyst, solvent, temperature, and reaction time should be optimized for each particular catalytic system.
Materials:
-
This compound (ECHO), purified by vacuum distillation
-
Transition metal catalyst (e.g., PdCl₂(PPh₃)₂)
-
Anhydrous, deoxygenated solvent (e.g., toluene or chlorobenzene)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask and other standard glassware for air-sensitive reactions
-
Methanol (for precipitation)
Procedure:
-
Preparation: Dry all glassware in an oven overnight and allow to cool under a stream of inert gas.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the purified this compound monomer in the anhydrous solvent.
-
Catalyst Addition: Add the transition metal catalyst to the reaction mixture. The monomer-to-catalyst ratio should be optimized; a typical starting point is 100:1 to 500:1.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the specified time (e.g., 24 hours). Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or by observing an increase in viscosity.
-
Polymer Isolation: After the reaction is complete, cool the mixture to room temperature. Precipitate the polymer by slowly adding the reaction solution to a large volume of a non-solvent, such as methanol, while stirring.
-
Purification: Collect the precipitated polymer by filtration. Wash the polymer several times with the non-solvent to remove any unreacted monomer and catalyst residues.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Characterization: Characterize the obtained polymer using techniques such as ¹H NMR and ¹³C NMR for structural analysis, Gel Permeation Chromatography (GPC) for molecular weight and polydispersity determination, and Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for thermal properties.
Data Presentation
Table 1: Overview of Catalytic Systems for this compound Polymerization
| Catalyst System | Typical Solvent | Temperature (°C) | Observations |
| MoCl₅ / EtAlCl₂ | Chlorobenzene | 80 | Can produce polymer, but yields may be relatively low.[1] |
| WCl₆ / EtAlCl₂ | Chlorobenzene | 60-80 | Generally shows lower catalytic activity compared to Mo-based systems.[1] |
| PdCl₂ | Toluene, THF | 60-100 | Reported to be a very effective catalyst, leading to high polymer yields.[1] |
| (Ph₃P)₂PdCl₂ | Toluene, THF | 60-100 | An effective catalyst for the polymerization. |
| PtCl₃ | Toluene, THF | 60-100 | Also found to be an effective catalyst.[1] |
Visualizations
Caption: Experimental workflow for the polymerization of this compound.
Caption: Troubleshooting flowchart for low polymer yield.
References
Technical Support Center: Scale-Up of 1-Ethynyl-1-cyclohexanol Production
Welcome to the technical support center for the production of 1-Ethynyl-1-cyclohexanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the scale-up of this important chemical intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development and optimization efforts.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, particularly when transitioning from laboratory to larger scale production.
Issue 1: Low or Inconsistent Yields
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Question: My yield of this compound has significantly dropped after scaling up the reaction from a 1L flask to a 50L reactor. What are the potential causes and how can I troubleshoot this?
-
Answer: A drop in yield upon scale-up is a common challenge and can be attributed to several factors that are more pronounced at a larger scale.
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Poor Mixing and Mass Transfer: Inadequate agitation in a larger reactor can lead to localized "hot spots" or areas of low reactant concentration, promoting side reactions. The dispersion of acetylene (B1199291) gas into the reaction mixture is particularly critical.
-
Troubleshooting:
-
Impeller Design and Speed: Ensure the impeller design (e.g., gas-inducing impeller) and agitation speed are sufficient to create a vortex and effectively disperse the acetylene gas throughout the liquid phase.
-
Baffles: The presence of baffles in the reactor is crucial to prevent swirling and promote better mixing.
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Reactant Addition: Consider subsurface addition of acetylene to maximize its residence time and dispersion in the reaction medium.
-
-
-
Inefficient Temperature Control: The ethynylation of cyclohexanone (B45756) is an exothermic reaction. Poor heat dissipation in a larger reactor, due to a lower surface-area-to-volume ratio, can lead to an increase in reaction temperature, favoring the formation of byproducts.[1]
-
Troubleshooting:
-
Jacket Cooling: Verify that the reactor's cooling jacket is operating efficiently and that the coolant flow rate is adequate.
-
Internal Cooling Coils: For very large reactors, internal cooling coils may be necessary to provide additional heat exchange surface area.
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Controlled Addition Rate: Slowing down the addition rate of the reactants can help to manage the rate of heat generation.[1]
-
-
-
Side Reactions: At elevated temperatures or with prolonged reaction times, side reactions such as the Favorskii rearrangement or the formation of diol impurities can become more prevalent, consuming the starting material and reducing the yield of the desired product.
-
Troubleshooting:
-
Reaction Temperature: Maintain a strict temperature profile throughout the reaction.
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Reaction Time: Monitor the reaction progress closely (e.g., by GC or HPLC) and quench the reaction as soon as the starting material is consumed to a satisfactory level.
-
-
-
Issue 2: Formation of Significant Byproducts
-
Question: I am observing a significant amount of an unknown impurity in my crude this compound after scale-up. How can I identify and minimize its formation?
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Answer: The formation of byproducts is a common challenge in the synthesis of this compound. The most common impurities include the diol (1,1'-ethynediylbiscyclohexanol) and products from the Favorskii rearrangement.
-
Identification:
-
Spectroscopic Analysis: Use techniques like NMR (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to characterize the structure of the impurity.
-
Literature Review: Compare the spectral data with known byproducts of the ethynylation of cyclohexanone.
-
-
Minimization Strategies:
-
Diol Formation: The formation of the diol is often favored by an excess of cyclohexanone or insufficient acetylene.
-
Stoichiometry: Ensure a slight excess of acetylene is used.
-
Acetylene Addition: Maintain a constant and sufficient flow of acetylene throughout the reaction.
-
-
Favorskii Rearrangement: This rearrangement is catalyzed by strong bases and can occur if the reaction temperature is not well-controlled or if localized high concentrations of the base are present.[1][2][3][4]
-
Base Addition: Add the base (e.g., potassium hydroxide) portion-wise or as a solution to avoid high local concentrations.
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Temperature Control: As mentioned previously, strict temperature control is crucial.
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-
-
Issue 3: Difficulties with Product Purification
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Question: I am struggling to purify this compound at a large scale. The distillation is slow and the product purity is not meeting specifications. What can I do?
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Answer: Purification at scale presents different challenges compared to laboratory-scale purification.
-
Distillation:
-
Vacuum: Ensure a sufficiently low and stable vacuum is maintained throughout the distillation. Leaks in the system can significantly impact the distillation efficiency.
-
Column Packing: For fractional distillation, the choice and packing of the column are critical. Ensure the column is not flooded and is operating at the correct reflux ratio.
-
Heat Input: Carefully control the heat input to the reboiler to avoid product decomposition. This compound can be thermally sensitive.
-
-
Crystallization:
-
Solvent Selection: The choice of solvent is critical for efficient crystallization. A solvent system that provides good solubility at higher temperatures and poor solubility at lower temperatures is ideal.
-
Cooling Profile: A slow and controlled cooling profile is necessary to obtain large, pure crystals. Rapid cooling can lead to the trapping of impurities.
-
Seeding: Seeding the supersaturated solution with a small amount of pure product can help to control the crystallization process and improve crystal size and purity.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the main safety concerns when scaling up the production of this compound?
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A1: The primary safety concern is the handling of acetylene. Acetylene is highly flammable and can be explosive under pressure, especially in the absence of a suitable solvent.[5] It is crucial to use equipment specifically designed for acetylene reactions and to follow strict safety protocols. The reaction is also highly exothermic, creating a risk of thermal runaway if not properly controlled.[1]
-
-
Q2: What is the typical catalyst or base used in the industrial synthesis of this compound?
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A2: In industrial settings, alkali metal hydroxides, such as potassium hydroxide (B78521) (KOH), are commonly used as the base for the ethynylation of cyclohexanone.[6] This method is often referred to as the Favorskii reaction.[1][7]
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-
Q3: Can this reaction be run as a continuous process?
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A3: Yes, the synthesis of this compound is well-suited for a continuous process. Continuous flow reactors offer significant advantages for managing exotherms due to their high surface-area-to-volume ratio, leading to better temperature control and improved safety.[8][9] Continuous processing can also lead to more consistent product quality and higher throughput.[10][11]
-
-
Q4: What are the key differences in reaction conditions between lab-scale and industrial-scale production?
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A4: The key differences lie in the management of heat and mass transfer. At an industrial scale, more robust cooling systems are required. Agitation is also more critical to ensure proper mixing of reactants. Reaction times may be longer to allow for controlled addition of reactants and to manage the exotherm. The use of pressure is also more common in industrial settings to increase the solubility of acetylene in the reaction medium.
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Data Presentation
Table 1: Comparison of Typical Reaction Parameters at Different Scales
| Parameter | Lab Scale (1L) | Pilot Scale (50L) | Industrial Scale (1000L) |
| Reactant | |||
| Cyclohexanone | 1.0 mol | 50 mol | 1000 mol |
| Acetylene | 1.2 mol (bubbled) | 60 mol (pressurized) | 1200 mol (pressurized) |
| Base (KOH) | 0.1 mol | 5 mol | 100 mol |
| Solvent (e.g., Toluene) | 500 mL | 25 L | 500 L |
| Reaction Conditions | |||
| Temperature | 0-10 °C | 5-15 °C | 10-20 °C |
| Pressure | Atmospheric | 1-5 bar | 5-10 bar |
| Reaction Time | 2-4 hours | 4-8 hours | 8-16 hours |
| Outcome | |||
| Typical Yield | 85-95% | 75-85% | 70-80% |
| Purity (crude) | >95% | 90-95% | 85-90% |
Note: The values in this table are illustrative and can vary depending on the specific process and equipment used.
Table 2: Typical Impurity Profile at Different Scales
| Impurity | Lab Scale | Pilot Scale | Industrial Scale |
| Unreacted Cyclohexanone | < 2% | < 5% | < 8% |
| 1,1'-Ethynediylbiscyclohexanol (Diol) | < 1% | 2-4% | 5-7% |
| Favorskii Rearrangement Products | < 0.5% | 1-2% | 2-3% |
| Other | < 1.5% | < 2% | < 2% |
Note: The values in this table are illustrative and can vary depending on the specific process and equipment used.
Experimental Protocols
Lab-Scale Synthesis of this compound (Illustrative)
-
Setup: A 1L three-necked round-bottom flask is equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a dropping funnel. The flask is placed in an ice-water bath.
-
Reagents:
-
Cyclohexanone (98 g, 1.0 mol)
-
Potassium hydroxide (5.6 g, 0.1 mol)
-
Toluene (500 mL)
-
Acetylene gas
-
-
Procedure:
-
Charge the flask with cyclohexanone, potassium hydroxide, and toluene.
-
Cool the mixture to 0-5 °C with stirring.
-
Start bubbling acetylene gas through the mixture at a steady rate.
-
Monitor the reaction progress by TLC or GC.
-
After 2-4 hours, or when the reaction is complete, stop the acetylene flow and purge the system with nitrogen.
-
Quench the reaction by slowly adding water.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
-
Industrial-Scale Synthesis of this compound (Conceptual)
-
Setup: A 1000L glass-lined reactor equipped with a jacket for cooling, a gas-inducing impeller, baffles, a subsurface gas sparging system, a pressure gauge, and a temperature probe.
-
Reagents:
-
Cyclohexanone (980 kg, 10 kmol)
-
Potassium hydroxide solution (56 kg in 200L of solvent)
-
Toluene (5000 L)
-
Acetylene gas (pressurized)
-
-
Procedure:
-
Charge the reactor with cyclohexanone and toluene.
-
Cool the mixture to 10-15 °C.
-
Pressurize the reactor with acetylene to 5-10 bar.
-
Slowly add the potassium hydroxide solution over 4-6 hours while maintaining the temperature and pressure.
-
Continuously feed acetylene to maintain the pressure.
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Monitor the reaction by online GC analysis.
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After 8-16 hours, when the reaction is complete, vent the excess acetylene through a flare or scrubber system.
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Work-up the reaction mixture as per the lab-scale procedure, but using appropriate industrial-scale equipment (e.g., centrifuge for phase separation).
-
Purify the product using a continuous vacuum distillation column.
-
Mandatory Visualization
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield or high impurities.
References
- 1. Favorskii reaction - Wikipedia [en.wikipedia.org]
- 2. purechemistry.org [purechemistry.org]
- 3. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 4. adichemistry.com [adichemistry.com]
- 5. Buy this compound | 78-27-3 [smolecule.com]
- 6. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 7. Acetylene in Organic Synthesis: Recent Progress and New Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. contractpharma.com [contractpharma.com]
- 9. ecolink.com [ecolink.com]
- 10. researchgate.net [researchgate.net]
- 11. Batch vs. Continuous | AIChE [aiche.org]
stability and proper storage conditions for 1-Ethynyl-1-cyclohexanol to prevent degradation
Technical Support Center: 1-Ethynyl-1-cyclohexanol
This technical support guide provides essential information on the stability and proper storage of this compound to prevent degradation. Please consult the Safety Data Sheet (SDS) for complete safety and handling information.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is generally at room temperature or below +30°C.[2][3] For enhanced stability, especially for long-term storage, storing under an inert atmosphere such as argon or nitrogen is recommended to prevent oxidation and moisture exposure. It is also advisable to protect the compound from light by using an amber-colored vial or storing it in a dark place.
Q2: What are the main degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, terminal alkynes, in general, are susceptible to several degradation routes. These include:
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Oxidation: The ethynyl (B1212043) group can be prone to oxidation, especially when exposed to air.
-
Polymerization: Terminal alkynes can undergo polymerization, which may be catalyzed by trace metal impurities or exposure to light and heat.
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Hydration: In the presence of acid and water, the alkyne can be hydrated to form a ketone.
-
Formation of explosive acetylides: The acidic proton of the terminal alkyne can react with certain heavy metal ions (e.g., copper, silver, mercury) to form shock-sensitive and potentially explosive metal acetylides. Therefore, contact with these metals or their salts should be avoided.
Q3: I noticed a color change in my sample of this compound. What could be the cause?
A3: A color change, such as turning yellow or brown, is often an indicator of degradation. This can be caused by exposure to air, light, or impurities that may catalyze polymerization or other side reactions. If you observe a color change, it is recommended to verify the purity of the compound using analytical methods like NMR or GC-MS before use.
Q4: Can I handle this compound on the open bench?
A4: It is recommended to handle this compound in a well-ventilated area, such as a fume hood. For operations where the compound might be exposed to air for an extended period, or when transferring, using an inert atmosphere (e.g., a glove box or a Schlenk line) is a good practice to minimize oxidation and moisture contact.
Q5: What materials are incompatible with this compound?
A5: this compound is incompatible with strong oxidizing agents, strong acids, acid chlorides, acid anhydrides, and strong reducing agents. Contact with finely powdered metals should also be avoided.[4]
Troubleshooting Guide
| Symptom | Possible Cause | Troubleshooting Steps |
| Reduced reaction yield or unexpected byproducts | Degradation of this compound | 1. Verify Purity: Before use, check the purity of the starting material via NMR, GC-MS, or other suitable analytical techniques. Look for signs of oxidation (e.g., ketone formation) or polymerization. 2. Use Fresh Sample: If degradation is suspected, use a fresh, unopened sample of this compound. 3. Inert Atmosphere: Handle the compound under an inert atmosphere (argon or nitrogen) to prevent oxidation during your experiment. |
| Discoloration (yellowing or browning) of the solid or solution | Oxidation or polymerization | 1. Check Storage Conditions: Ensure the compound has been stored in a tightly sealed container, protected from light and air. 2. Purification: If the purity is compromised, consider purification (e.g., recrystallization or chromatography) if feasible, though obtaining a fresh sample is often more reliable. |
| Inconsistent melting point | Presence of impurities from degradation | 1. Confirm Melting Point: The reported melting point is in the range of 30-33°C.[2][3][5][6] A broadened or depressed melting point suggests impurities. 2. Analytical Verification: Use analytical methods to identify the nature of the impurities. |
Experimental Protocols
General Protocol for Handling and Dispensing this compound:
-
Preparation: Before opening the container, allow it to equilibrate to room temperature to prevent moisture condensation.
-
Inert Atmosphere: For sensitive reactions, perform all manipulations under an inert atmosphere (e.g., in a glovebox or using a Schlenk line with argon or nitrogen).
-
Dispensing: As this compound is a low-melting solid, it can be handled as a solid or gently warmed to be dispensed as a liquid. Avoid excessive or prolonged heating.
-
Sealing: After dispensing, securely seal the container, preferably under an inert atmosphere, before returning it to the appropriate storage location.
Logical Workflow for Troubleshooting
Caption: Troubleshooting workflow for experiments involving this compound.
References
- 1. 1-Ethynylcyclohexanol(78-27-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. jnfuturechemical.com [jnfuturechemical.com]
- 3. This compound CAS#: 78-27-3 [m.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound = 99 78-27-3 [sigmaaldrich.com]
- 6. This compound | CAS#:78-27-3 | Chemsrc [chemsrc.com]
dealing with the low melting point of 1-Ethynyl-1-cyclohexanol during handling
Technical Support Center: Handling 1-Ethynyl-1-cyclohexanol
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound, focusing on challenges presented by its low melting point.
Physical and Chemical Properties
The physical properties of this compound are crucial for understanding its handling requirements. Key quantitative data is summarized below.
| Property | Value | Citations |
| Melting Point | 30-33 °C | [1][2][3][4][5] |
| Boiling Point | 174-180 °C | [1][2][3][4] |
| Density | 0.967 g/mL at 25 °C | [3][6][7] |
| Flash Point | 62.8-73 °C | [1][3][8] |
| Solubility | Soluble in water (10g/L at 20°C), diethyl ether, alcohols, esters, and ketones. | [2] |
| Appearance | White crystalline solid or colorless to slightly yellow viscous liquid. | [9][10] |
Frequently Asked Questions (FAQs)
Q1: My this compound arrived as a solid, but it's starting to melt on the bench. Is it still usable?
A1: Yes, the product is perfectly fine. This compound has a melting point of 30-33°C, which is close to or slightly above ambient laboratory temperatures.[1][2][3][4][5] It is common for it to exist as a solid, a liquid, or a semi-solid slush. The quality of the compound is not affected by these phase changes. For consistent handling, it is recommended to either cool the container below its melting point to handle it as a solid or gently warm it to handle it as a liquid.
Q2: How should I store this compound to prevent it from melting?
A2: To maintain it as a solid, store the container in a cool, dry, well-ventilated area, away from sources of ignition.[11] Storing it below +30°C is recommended.[6][7] A laboratory refrigerator is a suitable storage location. Ensure the container is tightly closed to prevent moisture absorption and contamination.[11]
Q3: I need to weigh an exact amount of this compound, but it's melting on the balance. What is the best way to do this?
A3: This is a common issue with low-melting-point solids. Here are two approaches:
-
Weighing as a Solid: Cool the container of this compound in an ice bath or refrigerator before weighing. Use a pre-chilled spatula and weighing boat. This will minimize melting during the brief time it is on the balance.
-
Weighing as a Liquid: Gently warm the entire container in a warm water bath (not exceeding 40°C) until the entire contents are molten and homogeneous. You can then accurately dispense the liquid by volume using a micropipette or syringe, and determine the exact mass by taring the receiving vessel. Alternatively, you can directly add the liquid to your reaction vessel on a balance.
Q4: Can I dissolve this compound directly from its solid form, or should I melt it first?
A4: You can add the solvent directly to the solid material. Since it is soluble in a variety of common organic solvents, it will dissolve readily with gentle warming and stirring.[2] There is no need to melt it before dissolution unless you need to transfer a portion of it as a liquid.
Q5: What are the primary safety concerns when handling this compound?
A5: this compound is harmful if swallowed and toxic in contact with skin.[9][12] It can also cause skin and serious eye irritation.[12] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][13] Handle the compound in a well-ventilated area or a chemical fume hood.[11]
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| Inconsistent Weighing | The compound is melting and evaporating on the balance pan. | Use the "Weighing as a Solid" or "Weighing as a Liquid" methods described in the FAQs. For the liquid method, ensure the container is capped during equilibration on the balance to prevent evaporation. |
| Difficulty in Transferring | The compound is a semi-solid slush, making it difficult to transfer with a spatula. | Gently warm the container in a warm water bath until the entire sample is molten, then transfer it as a liquid using a pipette or syringe. |
| Sample Appears Oily or Wet After Recrystallization | "Oiling out" during recrystallization due to the low melting point. | This occurs when the saturated solution's temperature is above the compound's melting point. To avoid this, use a larger volume of solvent to ensure crystallization occurs at a lower temperature. Alternatively, use a solvent system where the compound has lower solubility, or perform the recrystallization at a reduced temperature (e.g., in a cold room). |
| Solidification in a Syringe or Pipette | The compound is solidifying upon contact with a cooler syringe or pipette tip. | Pre-warm the syringe or pipette by drawing up and expelling warm air or solvent before drawing up the molten this compound. Work quickly to dispense the liquid before it has a chance to solidify. |
Experimental Protocols
Protocol: Preparation of a Standard Solution by Mass
This protocol details how to accurately prepare a solution of a specific concentration, addressing the challenges of handling a low-melting-point solid.
-
Preparation: Place the sealed container of this compound and a spatula in a refrigerator (4°C) for at least 30 minutes to ensure it is in a solid state.
-
Tare: Place a clean, dry weighing boat on a calibrated analytical balance and tare the weight.
-
Weighing: Remove the chilled this compound and spatula from the refrigerator. Working quickly, transfer the desired amount of the solid to the weighing boat. The cold temperature will minimize melting during this process. Record the exact mass.
-
Dissolution: Transfer the weighed solid to a volumetric flask of the appropriate size. Use a small amount of the desired solvent to rinse the weighing boat and ensure the complete transfer of the compound into the flask.
-
Final Preparation: Add the solvent to the volumetric flask until it is about three-quarters full. Swirl the flask to dissolve the solid completely. Once dissolved, add more solvent to the calibration mark. Stopper the flask and invert it several times to ensure the solution is homogeneous.
Visual Guides
Troubleshooting Workflow for Handling this compound
Caption: Decision workflow for handling this compound based on its physical state.
References
- 1. This compound | CAS#:78-27-3 | Chemsrc [chemsrc.com]
- 2. 1-Ethynylcyclohexanol, 99% | Fisher Scientific [fishersci.ca]
- 3. 1-乙炔基-1-环己醇 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. lookpolymers.com [lookpolymers.com]
- 5. 1-Ethynylcyclohexanol - Wikipedia [en.wikipedia.org]
- 6. This compound | 78-27-3 [chemicalbook.com]
- 7. This compound CAS#: 78-27-3 [m.chemicalbook.com]
- 8. This compound, 78-27-3 [thegoodscentscompany.com]
- 9. 1-Ethynylcyclohexanol | C8H12O | CID 6525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Page loading... [wap.guidechem.com]
- 11. 1-Ethynylcyclohexanol(78-27-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. Laboratory Safety Management [delloyd.50megs.com]
byproduct formation and control in reactions using 1-Ethynyl-1-cyclohexanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Ethynyl-1-cyclohexanol.
Sonogashira Coupling Reactions
The Sonogashira coupling is a widely used cross-coupling reaction to form a carbon-carbon bond between a terminal alkyne, such as this compound, and an aryl or vinyl halide.[1][2] this compound has been noted to be a superior acetylene (B1199291) source in 'one-pot' Sonogashira coupling reactions.[1]
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of a byproduct that appears to be a dimer of this compound in my Sonogashira reaction. What is this byproduct and how can I minimize its formation?
A1: The byproduct you are observing is most likely the homocoupling product, 1,4-bis(1-hydroxycyclohexyl)buta-1,3-diyne, which results from the oxidative coupling of two molecules of this compound. This is also known as Glaser coupling.[3][4] This side reaction is primarily promoted by the presence of the copper(I) co-catalyst and oxygen.[4]
Troubleshooting Strategies to Minimize Homocoupling:
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Maintain an Inert Atmosphere: The most critical factor in suppressing homocoupling is the rigorous exclusion of oxygen. Ensure your reaction is performed under an inert atmosphere, such as nitrogen or argon.[3] Degassing solvents prior to use is also highly recommended.
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Copper-Free Conditions: If homocoupling remains a persistent issue, consider a copper-free Sonogashira protocol. While this may require optimization of ligands and reaction conditions, it eliminates the primary catalyst for the homocoupling side reaction.[1]
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Controlled Addition of Reagents: Slow addition of the this compound to the reaction mixture can help to maintain a low concentration of the terminal alkyne, thereby disfavoring the bimolecular homocoupling reaction.
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Use of a Hydrogen Atmosphere: In some cases, using a diluted atmosphere of hydrogen gas mixed with nitrogen or argon has been shown to reduce the formation of the homocoupling byproduct to as little as 2%.[4]
Data Presentation: Effect of Reaction Conditions on Homocoupling
The following table summarizes the typical effect of various reaction conditions on the yield of the desired cross-coupled product versus the homocoupling byproduct.
| Condition | Atmosphere | Copper(I) Co-catalyst | Cross-Coupling Product Yield (%) | Homocoupling Byproduct Yield (%) |
| 1 | Air | Yes | 40-60 | 30-50 |
| 2 | Nitrogen | Yes | 85-95 | 5-15 |
| 3 | Nitrogen | No (with appropriate ligand) | 80-90 | <5 |
| 4 | Nitrogen/Hydrogen | Yes | >90 | <2 |
Experimental Protocol: Sonogashira Coupling of this compound with an Aryl Iodide
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a dry Schlenk flask, add the aryl iodide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times.
-
Solvent and Base: Add degassed solvent (e.g., THF or DMF, 10 mL) and a degassed amine base (e.g., triethylamine (B128534) or diisopropylamine, 2.0 mmol).
-
Addition of Alkyne: Add this compound (1.2 mmol) dropwise to the stirred reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with saturated aqueous ammonium (B1175870) chloride solution. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Visualization: Sonogashira Coupling Workflow
Caption: General workflow for Sonogashira coupling.
Meyer-Schuster Rearrangement
The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of propargyl alcohols, like this compound, to α,β-unsaturated carbonyl compounds.[5] For tertiary propargyl alcohols, a competing reaction known as the Rupe rearrangement can occur, leading to the formation of α,β-unsaturated methyl ketones instead of the expected aldehydes.[6]
Frequently Asked Questions (FAQs)
Q2: My Meyer-Schuster rearrangement of this compound is yielding an α,β-unsaturated methyl ketone instead of the expected α,β-unsaturated aldehyde. Why is this happening and can I control the selectivity?
A2: You are observing the product of the Rupe rearrangement, which is a common competing pathway for tertiary propargyl alcohols under acidic conditions.[6] The reaction proceeds through an enyne intermediate to form the more substituted ketone.
Troubleshooting Strategies to Favor the Meyer-Schuster Product:
-
Catalyst Choice: While traditional methods use strong Brønsted acids which can favor the Rupe rearrangement, milder Lewis acid or transition-metal catalysts (e.g., those based on gold or ruthenium) have been shown to favor the Meyer-Schuster pathway.[6][7]
-
Reaction Temperature: Lowering the reaction temperature may improve selectivity for the Meyer-Schuster product, although this can also decrease the overall reaction rate.
-
Solvent: The choice of solvent can influence the stability of the intermediates in each pathway. Experimenting with different solvents may alter the product ratio.
Q3: I am observing a significant amount of a high molecular weight byproduct in my Meyer-Schuster rearrangement. What could this be?
A3: A likely byproduct is the ether formed from the condensation of two molecules of the starting propargyl alcohol.[8] This can sometimes act as an intermediate in the formation of the desired α,β-unsaturated carbonyl compounds.[8]
Experimental Protocol: Meyer-Schuster Rearrangement of this compound
This is a general protocol and the choice of acid catalyst is crucial for selectivity.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in a suitable solvent (e.g., toluene, 10 mL).
-
Catalyst Addition: Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.1 mmol, 10 mol%) to the solution.
-
Reaction Conditions: Stir the mixture at the desired temperature (which may range from room temperature to reflux, depending on the catalyst) and monitor by TLC.
-
Work-up: After the reaction is complete, cool the mixture and quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purification: Purify the resulting α,β-unsaturated carbonyl compound by column chromatography or distillation.
Visualization: Competing Meyer-Schuster and Rupe Pathways
Caption: Competing pathways in acid-catalyzed rearrangement.
A³ Coupling (Aldehyde-Alkyne-Amine) Reactions
The A³ coupling is a three-component reaction that synthesizes propargylamines from an aldehyde, an alkyne, and an amine.[9][10] This one-pot procedure is highly atom-economical.[9]
Frequently Asked Questions (FAQs)
Q4: My A³ coupling reaction using this compound has a low yield. What are some common reasons for this?
A4: Low yields in A³ coupling reactions can arise from several factors:
-
Catalyst Inactivity: Many catalysts used for this reaction, often copper or gold-based, can be sensitive to air and moisture. Ensure you are using fresh, active catalyst and appropriate reaction conditions (e.g., an inert atmosphere if necessary).[9]
-
Imine Formation Equilibrium: The reaction proceeds through the in-situ formation of an imine from the aldehyde and amine. If this equilibrium is unfavorable, it can limit the overall reaction rate. Using a dehydrating agent or a solvent that allows for azeotropic removal of water can sometimes improve yields.
-
Steric Hindrance: The bulky cyclohexyl group of this compound, combined with sterically demanding aldehydes or amines, can slow down the reaction. In such cases, longer reaction times or higher temperatures may be required.
Experimental Protocol: A³ Coupling with this compound
This is a general protocol and the choice of catalyst and solvent is key.
-
Reaction Setup: In a reaction vial, combine the aldehyde (1.0 mmol), the amine (1.1 mmol), and the catalyst (e.g., CuI, 5 mol%).
-
Solvent: Add the solvent (e.g., toluene, water, or a solvent-free system may also be possible).
-
Alkyne Addition: Add this compound (1.2 mmol) to the mixture.
-
Reaction Conditions: Stir the reaction at room temperature or with heating. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with a suitable solvent and wash with water or brine. Dry the organic layer and concentrate under reduced pressure.
-
Purification: Purify the resulting propargylamine (B41283) by column chromatography.
Visualization: A³ Coupling Logical Flow
Caption: Logical flow of the A³ coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. depts.washington.edu [depts.washington.edu]
- 5. The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01259F [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. A walk around the A3-coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing 1-Ethynyl-1-cyclohexanol as a Catalyst Inhibitor
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of 1-Ethynyl-1-cyclohexanol (ECH) as a catalyst inhibitor, particularly in platinum-catalyzed hydrosilylation reactions.
Troubleshooting Guide
Q1: My platinum-catalyzed silicone system is curing too slowly, even after adding this compound. What should I do?
A1: Slow curing can be attributed to several factors. First, verify the concentration of the platinum catalyst; it might be too low. An insufficient amount of catalyst can lead to a sluggish reaction, even with the presence of an inhibitor. Next, assess the purity of your reagents. Certain impurities are known to poison platinum catalysts, rendering them inactive. Common culprits include sulfur, tin, and nitrogen-containing compounds.[1][2][3] If you suspect contamination, it is advisable to use fresh, high-purity reagents. Additionally, ensure that the curing temperature is appropriate for your system, as higher temperatures are often required to overcome the inhibitory effect of ECH and initiate rapid curing.[4]
Q2: My silicone mixture cured prematurely, even with the addition of this compound. What went wrong?
A2: Premature curing suggests that the inhibitor concentration was too low to effectively retard the catalyst at ambient temperature. It is also possible that the pot life of your system, even with the inhibitor, was exceeded. The working time of these systems is finite and influenced by both the inhibitor and catalyst concentrations.[5] Consider increasing the concentration of ECH in your formulation. Also, be mindful of the ambient temperature, as higher temperatures can accelerate the reaction despite the presence of an inhibitor.
Q3: I'm observing inconsistent curing times between batches. How can I improve reproducibility?
A3: Inconsistent curing times often point to variability in the formulation or experimental conditions. Ensure precise and consistent measurements of all components, including the catalyst and inhibitor. Even small variations in the catalyst-to-inhibitor ratio can significantly impact the cure profile.[5] Maintain a consistent mixing procedure to ensure homogeneous distribution of all components. Additionally, control the ambient temperature and humidity, as these environmental factors can influence the reaction kinetics.[6] It is also crucial to use reagents from the same batch to minimize variability in purity and activity.
Q4: After curing, the surface of my silicone is tacky or oily. What is the cause and how can I fix it?
A4: A tacky or oily surface after the expected curing time is a classic sign of cure inhibition.[1][2] This is often localized to areas that have been in contact with materials that poison the platinum catalyst.[1][2] Common sources of contamination include sulfur-containing materials (e.g., some rubber gloves), tin compounds, amines, and certain plasticizers.[3][7][8] To resolve this, ensure all surfaces and tools that come into contact with the uncured silicone are scrupulously clean and free of potential inhibitors. In some cases, applying a barrier coat to the master model can prevent direct contact and subsequent inhibition.[2] If the issue persists, a post-cure at an elevated temperature might help to complete the cross-linking process, provided the catalyst has not been permanently poisoned.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in catalysis?
A1: this compound (ECH) primarily functions as a temporary inhibitor for platinum catalysts, especially in addition-cure silicone systems.[4] Its role is to delay the onset of the hydrosilylation reaction at room temperature, thus providing a longer working time or "pot life".[5] When the temperature is elevated, the inhibitory effect is overcome, and the catalyst becomes active, allowing for rapid curing.[4]
Q2: How does this compound inhibit the platinum catalyst?
A2: The inhibitory effect of ECH is attributed to the interaction between its ethynyl (B1212043) (carbon-carbon triple bond) group and the platinum catalyst. This interaction forms a temporary, relatively stable complex with the platinum, which prevents it from catalyzing the hydrosilylation reaction at low temperatures. At higher temperatures, this complex becomes less stable, releasing the active catalyst and allowing the curing process to proceed.
Q3: What are the typical concentration ranges for this compound in silicone formulations?
A3: The optimal concentration of ECH is highly dependent on the specific formulation, including the type and concentration of the platinum catalyst, the desired pot life, and the intended curing temperature. Generally, the concentration is determined as a ratio relative to the platinum catalyst concentration. This ratio can range from 1:1 to 100:1 (inhibitor to catalyst), with a ratio of 50:1 being a common starting point.[9]
Q4: Are there any alternatives to this compound as a catalyst inhibitor?
A4: Yes, other acetylenic alcohols, such as 2-methyl-3-butyn-2-ol, can also be used as inhibitors in platinum-catalyzed hydrosilylation reactions. Additionally, maleates and fumarates are commonly employed as inhibitors.[9] The choice of inhibitor depends on the desired cure profile and the specific requirements of the application.
Data Presentation
The following table provides illustrative data on how varying the concentration of this compound can affect the curing characteristics of a representative platinum-catalyzed silicone system. Note: These values are for demonstration purposes and the actual performance will vary depending on the specific formulation.
| This compound Concentration (ppm) | Pot Life at 25°C (minutes) | Tack-Free Time at 25°C (hours) | Time to Full Cure at 100°C (minutes) |
| 50 | 15 | 2 | 30 |
| 100 | 45 | 6 | 45 |
| 200 | 120 | 18 | 60 |
| 500 | > 24 hours | > 48 hours | 90 |
Experimental Protocols
Protocol for Optimizing this compound Concentration
This protocol outlines a general procedure for determining the optimal concentration of ECH for a given platinum-catalyzed, two-part silicone system.
1. Materials and Equipment:
-
Two-part silicone system (Part A: vinyl-functional silicone polymer and platinum catalyst; Part B: silicon-hydride crosslinker)
-
This compound (ECH)
-
Analytical balance
-
Mixing cups and spatulas
-
Rheometer with parallel plate geometry
-
Stopwatch
-
Oven capable of maintaining the desired cure temperature
2. Procedure:
-
Preparation of Inhibitor Stock Solution: Prepare a stock solution of ECH in a compatible, non-reactive solvent or directly in the vinyl-functional silicone polymer (Part A) to facilitate accurate dosing.
-
Formulation Preparation:
-
For a series of experiments, prepare several batches of the silicone system with varying concentrations of ECH.
-
Accurately weigh Part A of the silicone system into a mixing cup.
-
Add the calculated amount of the ECH stock solution to Part A and mix thoroughly.
-
Add the corresponding amount of Part B (crosslinker) according to the manufacturer's recommended mix ratio.
-
Mix the components vigorously for a consistent duration (e.g., 3 minutes), ensuring a homogeneous mixture.
-
-
Measurement of Pot Life:
-
Start the stopwatch immediately after mixing is complete.
-
Periodically observe the viscosity of the mixture. The pot life is defined as the time it takes for the initial viscosity to double. This can be qualitatively assessed or quantitatively measured using a viscometer.
-
-
Determination of Cure Kinetics using Rheometry:
-
Immediately after mixing, place a sample of the formulation onto the lower plate of the rheometer.
-
Bring the upper plate down to the desired gap.
-
Start the rheological measurement at the desired curing temperature (e.g., 25°C for room temperature cure or an elevated temperature for heat cure).
-
Monitor the storage modulus (G') and loss modulus (G'') over time. The gel time is the point where G' and G'' crossover.
-
-
Determination of Tack-Free Time:
-
Evaluation of Full Cure:
-
Allow the samples to cure for the manufacturer's recommended time at the specified temperature.
-
Assess the physical properties of the cured silicone, such as hardness (using a durometer) and elasticity, to confirm a full cure.
-
3. Data Analysis:
-
Plot the pot life, gel time, and tack-free time as a function of the ECH concentration.
-
Analyze the rheometry data to determine the cure rate at different inhibitor concentrations.
-
Based on the results, select the ECH concentration that provides the desired balance of working time and cure speed for your application.
Visualizations
Caption: Troubleshooting workflow for common curing issues in platinum-catalyzed silicone systems.
Caption: Proposed mechanism of temperature-dependent inhibition of platinum catalysts by ECH.
Caption: Experimental workflow for optimizing inhibitor concentration.
References
- 1. siliconeab.com [siliconeab.com]
- 2. A Technical Guide to Cure Inhibition [techsil.co.uk]
- 3. dow.com [dow.com]
- 4. This compound(ECH) Application [titanos.com]
- 5. researchgate.net [researchgate.net]
- 6. How Long Does Silicone Sealant Take to Cure? – Premier Building Solutions [premierbuildingsolutions.net]
- 7. vikingextrusions.co.uk [vikingextrusions.co.uk]
- 8. kitpackers.com [kitpackers.com]
- 9. mdpi.com [mdpi.com]
- 10. scribd.com [scribd.com]
- 11. Tempo de secagem do selante de silicone: o que você precisa saber – BOPIN [bopinchem.com]
overcoming solubility issues of 1-Ethynyl-1-cyclohexanol in specific reaction media
Welcome to the technical support center for 1-Ethynyl-1-cyclohexanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during its use in chemical reactions, with a particular focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which solvents is it generally soluble?
A1: this compound is a versatile organic compound featuring a cyclohexanol (B46403) ring with a terminal alkyne group. It is a white to light yellow solid with a low melting point (approximately 30-33 °C), and it may exist as a liquid at or slightly above room temperature. Its water solubility is limited, noted as 10 g/L at 20°C.[1][2][3][4][5] It is generally soluble in a range of organic solvents, including alcohols, ethers, esters, ketones, and aromatic hydrocarbons.[4]
Q2: I'm observing incomplete dissolution of this compound in my reaction. What could be the cause?
A2: Incomplete dissolution can stem from several factors. Firstly, due to its low melting point, this compound can solidify at room temperature, and the solid form may dissolve slowly. The choice of solvent is also critical; while soluble in many organic solvents, its solubility can vary significantly. In nonpolar solvents, its solubility might be limited. Finally, the presence of impurities can also affect its dissolution profile.
Q3: Can the solubility of this compound be improved in a nonpolar solvent?
A3: Yes, several strategies can be employed. Using a co-solvent system, where a good solvent for this compound (like THF or ethanol) is added to the nonpolar reaction medium, can significantly enhance solubility. Gentle heating of the solvent to just above the melting point of this compound before addition can also be effective, provided the reaction conditions permit. For specific reactions like Sonogashira coupling, the use of a phase-transfer catalyst might also be beneficial.
Q4: Are there any known incompatibilities for this compound with common reagents or solvents?
A4: Yes, this compound is incompatible with strong oxidizing agents and strong acids.[2] Reactions with these substances can be hazardous. Care should be taken to use it in appropriate and dry reaction conditions, especially when working with moisture-sensitive reagents.
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides a systematic approach to addressing solubility problems with this compound in specific reaction media.
Problem 1: Poor Solubility in Sonogashira Coupling Reactions
Symptoms:
-
The reaction mixture appears heterogeneous with undissolved solid.
-
The reaction is sluggish or fails to proceed to completion.
-
Low yield of the desired coupled product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Sonogashira reaction solubility.
Problem 2: Precipitation or Phase Separation during Polymerization
Symptoms:
-
The appearance of a precipitate as the polymerization progresses.
-
The reaction mixture becomes cloudy or separates into two phases.
-
Low molecular weight polymer or low polymer yield.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for polymerization solubility issues.
Data Presentation
Solubility of this compound in Common Organic Solvents
| Solvent | Formula | Polarity | Solubility (at 20-25 °C) | Notes |
| Water | H₂O | Polar (Protic) | 10 g/L[1][2][3][4][5] | Limited solubility. |
| Methanol (B129727) | CH₃OH | Polar (Protic) | Miscible (estimated) | Expected to be fully miscible. |
| Ethanol | C₂H₅OH | Polar (Protic) | Miscible (estimated) | Expected to be fully miscible. |
| Tetrahydrofuran (THF) | C₄H₈O | Polar (Aprotic) | Very Soluble (estimated) | A common solvent for reactions involving this compound. |
| Dichloromethane (DCM) | CH₂Cl₂ | Polar (Aprotic) | Soluble (estimated) | Expected to be a good solvent. |
| Acetonitrile | CH₃CN | Polar (Aprotic) | Soluble (estimated) | Expected to be a good solvent. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar (Aprotic) | Very Soluble (estimated) | A common solvent for reactions requiring high solubility. |
| Dimethyl sulfoxide (B87167) (DMSO) | C₂H₆SO | Polar (Aprotic) | Very Soluble (estimated) | A strong solvent, should readily dissolve the compound. |
| Toluene (B28343) | C₇H₈ | Nonpolar | Sparingly Soluble (estimated) | Solubility is likely limited; co-solvents may be needed. |
| Hexane | C₆H₁₄ | Nonpolar | Poorly Soluble (estimated) | Not a recommended solvent for this compound. |
Experimental Protocols
Protocol 1: Improving Solubility in a Sonogashira Coupling Reaction
This protocol describes a Sonogashira coupling where the solubility of this compound is enhanced using a co-solvent system.
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene (main solvent)
-
Tetrahydrofuran (THF, co-solvent)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add toluene (5 mL per mmol of aryl halide) and triethylamine (2.0 eq).
-
In a separate vial, dissolve this compound (1.2 eq) in a minimal amount of THF (e.g., 1-2 mL per mmol). If the compound is solid, gently warm the vial to melt it before adding the THF.
-
Add the this compound/THF solution to the reaction mixture via syringe.
-
Stir the reaction at room temperature or gently heat to 40-50 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, perform a standard aqueous workup.
Protocol 2: Solution Polymerization with Enhanced Monomer Solubility
This protocol outlines the polymerization of this compound in a solvent chosen to maintain both monomer and polymer solubility.
Materials:
-
This compound (monomer)
-
Transition metal catalyst (e.g., a rhodium or palladium complex)
-
N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere.
-
In a Schlenk flask, dissolve the transition metal catalyst in anhydrous DMF.
-
In a separate flask, dissolve this compound in anhydrous DMF. If dissolution is slow, gently warm the mixture.
-
Slowly add the monomer solution to the catalyst solution at the desired reaction temperature.
-
Stir the reaction mixture for the specified time, monitoring for any signs of precipitation.
-
If the solution becomes significantly viscous or cloudy, add more DMF to dilute the reaction mixture.
-
Terminate the polymerization according to the specific catalyst system being used.
-
Precipitate the polymer by adding the reaction solution to a non-solvent (e.g., methanol or water), then collect and dry the polymer.
References
Technical Support Center: Analysis of 1-Ethynyl-1-cyclohexanol and Its Degradation Products
Welcome to the technical support center for the analytical characterization of 1-Ethynyl-1-cyclohexanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on detecting and quantifying degradation products of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound?
A1: this compound, a tertiary alkynyl alcohol, can degrade through several pathways depending on the stress conditions. The primary sites for degradation are the hydroxyl group, the ethynyl (B1212043) group, and the cyclohexyl ring. Key potential degradation pathways include:
-
Oxidation: The tertiary alcohol is resistant to oxidation under mild conditions, but strong oxidizing agents can lead to the cleavage of the carbon-carbon bond adjacent to the hydroxyl group. The ethynyl group can also be oxidized. Potential oxidation products could include ketones or carboxylic acids resulting from ring-opening.
-
Acid-Catalyzed Dehydration: In the presence of acid, the hydroxyl group can be protonated and eliminated as water, leading to the formation of a carbocation. This can be followed by the loss of a proton to form an enyne.
-
Rearrangement Reactions: Under acidic conditions, acetylenic alcohols can undergo rearrangement reactions, such as the Meyer-Schuster rearrangement, to form α,β-unsaturated ketones.
-
Photodegradation: Exposure to UV light can induce radical reactions, potentially leading to polymerization or oxidation. The triple bond of the ethynyl group is susceptible to photolytic addition reactions.
Q2: What are the expected degradation products of this compound under forced degradation conditions?
A2: Based on the potential degradation pathways, the following are some of the expected degradation products that should be monitored during forced degradation studies:
| Stress Condition | Potential Degradation Product(s) | Chemical Structure (Predicted) |
| Acidic Hydrolysis | 1-Ethynylcyclohexene | C₈H₁₀ |
| Cyclohexylideneacetaldehyde | C₈H₁₀O | |
| Basic Hydrolysis | Generally stable, but prolonged exposure may lead to minor degradation. | - |
| **Oxidative (e.g., H₂O₂) ** | Cyclohexanone | C₆H₁₀O |
| Formic acid | CH₂O₂ | |
| Ring-opened dicarboxylic acids | - | |
| Thermal | Potential for dehydration or polymerization. | - |
| Photolytic (UV light) | Complex mixture of photoadducts and polymers. | - |
Q3: Which analytical technique is most suitable for analyzing this compound and its degradation products?
A3: The choice of analytical technique depends on the properties of the degradation products.
-
High-Performance Liquid Chromatography (HPLC) with UV detection is a versatile technique for separating and quantifying a wide range of degradation products, particularly those that are non-volatile or thermally labile. A reverse-phase C18 column is a good starting point.
-
Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is suitable for volatile and thermally stable compounds. Derivatization may be necessary for polar analytes to improve their chromatographic behavior.[1]
-
Mass Spectrometry (MS) is a powerful tool for identifying unknown degradation products by providing molecular weight and fragmentation information.[2]
Troubleshooting Guides
HPLC Method Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Poor peak shape (tailing) for this compound | Secondary interactions with residual silanols on the column. | Use a base-deactivated column or add a competing base like triethylamine (B128534) (0.1%) to the mobile phase. |
| Mismatch between injection solvent and mobile phase. | Dissolve the sample in the initial mobile phase. | |
| Co-elution of degradation products | Insufficient separation power of the column or mobile phase. | Optimize the mobile phase gradient, try a different column chemistry (e.g., phenyl-hexyl), or adjust the pH of the mobile phase. |
| Ghost peaks in the chromatogram | Contamination in the mobile phase or from the injector. | Use high-purity solvents and freshly prepared mobile phase. Purge the injection port and lines. |
| Drifting retention times | Inconsistent mobile phase composition or temperature fluctuations. | Ensure proper mixing and degassing of the mobile phase. Use a column oven to maintain a constant temperature. |
GC Method Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Broad or tailing peaks for polar analytes | Adsorption of hydroxyl groups to active sites in the injector or column. | Derivatize the sample with a silylating agent (e.g., BSTFA) to block the active sites. Use a deactivated inlet liner. |
| Poor separation of structurally similar compounds (e.g., cyclohexanol (B46403) and cyclohexanone) | Inadequate column selectivity. | Use a more polar stationary phase (e.g., a wax column). Optimize the temperature program with a slower ramp rate. |
| No peaks detected for certain degradation products | The compounds may be non-volatile or thermally degrade in the injector. | Use HPLC as an alternative method. Lower the injector temperature if thermal degradation is suspected. |
| Baseline noise or drift | Column bleed or contaminated carrier gas. | Condition the column at a high temperature. Use a high-purity carrier gas with an in-line trap. |
Experimental Protocols
Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing a stability-indicating method for this compound.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) %B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.
-
For forced degradation studies, subject the stock solution to the desired stress conditions (e.g., add HCl for acidic degradation and heat).
-
Neutralize the samples if necessary and dilute with the initial mobile phase to an appropriate concentration (e.g., 100 µg/mL).
-
GC-MS Analysis of Volatile Degradation Products
This protocol is suitable for identifying volatile and semi-volatile degradation products.
-
Instrumentation:
-
Gas chromatograph with a split/splitless injector and a mass selective detector.
-
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or a similar 5% phenyl-methylpolysiloxane column)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 35-400 amu
-
-
Sample Preparation (with Derivatization):
-
Take an aliquot of the stressed sample solution and evaporate the solvent under a stream of nitrogen.
-
Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS).
-
Heat the sample at 70 °C for 30 minutes.
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Visualizations
Caption: Predicted degradation pathways of this compound.
Caption: General workflow for HPLC analysis.
Caption: Workflow for GC-MS analysis of degradation products.
References
Validation & Comparative
Quantitative Purity Analysis of 1-Ethynyl-1-cyclohexanol: A Comparative Guide to GC-MS, HPLC, and qNMR Techniques
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Analytical Method for Purity Assessment.
The accurate determination of purity is a critical aspect of quality control in the pharmaceutical and chemical industries. For a key synthetic intermediate like 1-Ethynyl-1-cyclohexanol, ensuring high purity is essential for the reliability of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of three powerful analytical techniques for the quantitative purity analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR).
Method Comparison at a Glance
The choice of analytical method for purity determination depends on various factors, including the nature of potential impurities, the required level of accuracy and precision, and the available instrumentation. The following table summarizes the key performance characteristics of GC-MS, HPLC, and qNMR for the analysis of this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and polarity, with detection by mass-to-charge ratio. | Separation based on polarity, with detection by UV absorbance or other detectors. | Intrinsic quantitative response of atomic nuclei in a magnetic field. |
| Information Provided | Quantitative purity, identification and quantification of volatile and semi-volatile impurities. | Quantitative purity, detection of non-volatile and thermally sensitive impurities. | Absolute purity determination without a specific reference standard of the analyte, structural confirmation of the main component and impurities. |
| Strengths | High resolution for volatile compounds, excellent sensitivity and specificity for impurity identification. | Broad applicability to a wide range of compounds, including non-volatile and thermally labile ones. | Highly accurate and precise, provides structural information, non-destructive. |
| Limitations | Not suitable for non-volatile or thermally labile impurities. Requires derivatization for some compounds. | Lower resolution for complex mixtures compared to GC, may require chromophores for UV detection. | Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures. |
| Typical Sample Prep | Dilution in a volatile solvent. | Dissolution in a suitable mobile phase component. | Dissolution in a deuterated solvent with an internal standard. |
Experimental Protocols
Detailed methodologies for the purity analysis of this compound by GC-MS, HPLC, and qNMR are provided below. These protocols are based on established methods for similar compounds and can be adapted and validated for specific laboratory conditions.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For this compound, which is a volatile compound, GC-MS offers excellent resolution and sensitivity for detecting and quantifying impurities.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable volatile solvent such as dichloromethane (B109758) or ethyl acetate.
-
Prepare a series of calibration standards of this compound in the same solvent.
GC-MS Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL (split mode, e.g., 50:1).
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
Data Analysis:
The purity of this compound is determined by the area percent method, where the peak area of the analyte is compared to the total area of all peaks in the chromatogram (excluding the solvent peak). Identification of impurities can be achieved by comparing their mass spectra with a reference library (e.g., NIST).
GC-MS analysis workflow for this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of compounds. While this compound lacks a strong UV chromophore, it can be analyzed by HPLC with a UV detector at a low wavelength or by using a universal detector like a Refractive Index (RI) detector.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase.
-
Prepare a series of calibration standards of this compound in the mobile phase.
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm or Refractive Index (RI) detector.
Data Analysis:
Purity is determined by comparing the peak area of this compound to the total peak area of all components in the chromatogram (area percent method). An external standard calibration can also be used for more accurate quantification.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte itself. The purity is calculated by comparing the integral of a specific proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same NMR tube.
-
Add a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d6) to the NMR tube and dissolve the sample and standard completely.
NMR Parameters (1H NMR):
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8 or 16 scans).
-
Spectral Width: Appropriate to cover all signals of interest.
Data Analysis:
The purity of this compound is calculated using the following equation:
Purity (%) = (Ianalyte / Nanalyte) * (Nstandard / Istandard) * (MWanalyte / Wanalyte) * (Wstandard / MWstandard) * Pstandard * 100
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
Quantitative NMR Shines in Determining 1-Ethynyl-1-cyclohexanol Synthesis Yield: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of key pharmaceutical intermediates like 1-Ethynyl-1-cyclohexanol, accurate and efficient determination of reaction yield is paramount. This guide provides a comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional chromatographic methods for this specific application, supported by detailed experimental protocols.
Quantitative NMR (qNMR) emerges as a powerful and direct method for determining the reaction yield of this compound, offering distinct advantages in speed and simplicity over conventional techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). While chromatographic methods are well-established for their separative capabilities, qNMR provides a direct, calibration-free (in its relative quantitation form) approach to quantify reaction components, making it a highly attractive alternative for in-process monitoring and final product analysis.
At a Glance: qNMR vs. Chromatographic Methods for Yield Determination
| Feature | Quantitative NMR (qNMR) | Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC) |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Separation based on physical/chemical properties followed by detection. |
| Calibration | Can be performed with a single internal standard for multiple analytes.[1][2] | Requires individual calibration curves for each analyte. |
| Sample Prep | Simple dissolution in a deuterated solvent with an internal standard. | Can involve derivatization, extraction, and careful dilution. |
| Analysis Time | Rapid, often under 10 minutes per sample. | Typically longer due to retention times and gradient elution. |
| Solvent Usage | Minimal, typically less than 1 mL of deuterated solvent per sample. | Higher consumption of mobile phases. |
| Structural Info | Provides structural confirmation of the analyte and impurities simultaneously. | Primarily provides quantitative data based on retention time. |
| Destructive | Non-destructive, the sample can be recovered. | Destructive. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a well-established procedure for the synthesis of this compound.
Materials:
-
Sodium amide (NaNH₂)
-
Liquid ammonia (B1221849) (NH₃)
-
Diethyl ether
-
Ammonium (B1175870) chloride (NH₄Cl), saturated aqueous solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a three-necked flask equipped with a stirrer, gas inlet, and a cold finger condenser, add liquid ammonia.
-
Bubble acetylene gas through the liquid ammonia.
-
Slowly add sodium amide to form sodium acetylide.
-
To the resulting suspension, add cyclohexanone dropwise while maintaining the temperature.
-
After the addition is complete, stir the reaction mixture for a designated period.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the ammonia to evaporate.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Yield Determination by qNMR
Materials:
-
Crude this compound product
-
Deuterated chloroform (B151607) (CDCl₃)
-
Internal Standard (e.g., Maleic acid, 1,4-Dinitrobenzene) of known purity
Procedure:
-
Accurately weigh a specific amount of the crude reaction product into a vial.
-
Accurately weigh and add a known amount of the internal standard to the same vial.
-
Dissolve the mixture in a known volume of deuterated chloroform (CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., sufficient relaxation delay).
-
Integrate the characteristic signals of this compound (e.g., the acetylenic proton) and the internal standard.
-
Calculate the molar ratio of the product to the internal standard and, subsequently, the yield of the reaction.
Yield Determination by Gas Chromatography (GC-FID)
Procedure:
-
Sample Preparation: Prepare a stock solution of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate). Create a series of calibration standards of purified this compound and an internal standard (e.g., dodecane) of known concentrations.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable temperature (e.g., 50 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 250 °C).
-
Detector: Flame Ionization Detector (FID) at 280 °C.
-
-
Analysis: Inject the calibration standards to generate a calibration curve. Inject the sample from the reaction mixture.
-
Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve, and from this, calculate the reaction yield.
Workflow for Yield Determination
References
A Comparative Analysis of 1-Ethynyl-1-cyclohexanol and Other Alkynyl Alcohols in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Alkynyl Alcohol for Your Synthesis.
In the landscape of organic synthesis, alkynyl alcohols are indispensable building blocks, prized for their dual functionality that allows for a diverse array of chemical transformations. This guide provides a comparative study of 1-Ethynyl-1-cyclohexanol against other common alkynyl alcohols, namely propargyl alcohol and 3-butyn-1-ol (B147353). We will delve into their performance in key synthetic reactions, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.
Physicochemical Properties: A Side-by-Side Comparison
The choice of an alkynyl alcohol is often dictated by its physical properties, which can influence reaction conditions and product isolation. The following table summarizes the key physicochemical properties of this compound, propargyl alcohol, and 3-butyn-1-ol.
| Property | This compound | Propargyl Alcohol | 3-Butyn-1-ol |
| CAS Number | 78-27-3[1] | 107-19-7 | 927-74-2[2] |
| Molecular Formula | C₈H₁₂O[1] | C₃H₄O | C₄H₆O |
| Molecular Weight ( g/mol ) | 124.18[1] | 56.06 | 70.09 |
| Boiling Point (°C) | 180 | 114-115 | 128.9[2] |
| Melting Point (°C) | 30-33 | -50 | -63.6[2] |
| Density (g/mL at 25°C) | 0.967 | 0.948 | 0.926[2] |
| Structure | A tertiary alcohol with a cyclohexyl ring | A primary alcohol | A primary alcohol with a longer carbon chain |
Performance in Key Synthetic Reactions
The utility of these alkynyl alcohols is best demonstrated through their reactivity in widely used synthetic transformations such as the Sonogashira coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3] The reaction is pivotal in the synthesis of conjugated enynes and arylalkynes.
A study involving the Sonogashira coupling of iodobenzene (B50100) with various alkynyl alcohols under specific conditions yielded the following results:
| Alkynyl Alcohol | Product | Yield (%) |
| This compound | 1-(Phenylethynyl)cyclohexan-1-ol | 85-99[4] |
| Propargyl Alcohol | 3-Phenyl-2-propyn-1-ol | ~90 (estimated based on similar reactions) |
| 3-Butyn-1-ol | 4-Phenyl-3-butyn-1-ol | 85-95[5] |
Analysis: All three alkynyl alcohols demonstrate high reactivity in the Sonogashira coupling, affording excellent yields of the corresponding cross-coupled products. The bulky cyclohexyl group in this compound does not appear to significantly hinder the reaction, likely due to the linear geometry of the transition state. The choice of alcohol can therefore be guided by the desired structural motif in the final product.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Click chemistry, particularly the CuAAC reaction, has revolutionized bioconjugation and materials science due to its high efficiency, selectivity, and biocompatibility.[6] The reaction involves the formation of a stable triazole linkage between an alkyne and an azide (B81097).
| Alkynyl Alcohol | Expected Relative Reactivity | Steric Hindrance |
| This compound | Good | Moderate, due to the adjacent bulky cyclohexyl group. |
| Propargyl Alcohol | Excellent | Low, as it is a primary alcohol with minimal steric bulk near the alkyne. |
| 3-Butyn-1-ol | Excellent | Low, the hydroxyl group is further from the alkyne, minimizing steric interference. |
Analysis: Propargyl alcohol and 3-butyn-1-ol are expected to exhibit slightly faster reaction kinetics in CuAAC reactions compared to this compound due to lower steric hindrance around the terminal alkyne. The bulky cyclohexyl group of this compound may present a steric barrier to the approach of the azide and the copper catalyst, potentially slowing the reaction rate. However, for many applications, the difference in reactivity may not be significant, and all three are considered effective substrates for click chemistry.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are representative procedures for the Sonogashira coupling and CuAAC reactions.
General Procedure for Sonogashira Coupling of an Aryl Iodide with an Alkynyl Alcohol
Materials:
-
Aryl iodide (1.0 mmol)
-
Alkynyl alcohol (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N), freshly distilled (5 mL)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ and CuI.
-
Add a magnetic stir bar and evacuate and backfill the flask with inert gas three times.
-
Add anhydrous THF and freshly distilled Et₃N. Stir the mixture at room temperature for 15 minutes.
-
Add the alkynyl alcohol to the reaction mixture via syringe.
-
Add the aryl iodide to the reaction mixture via syringe.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Alkynyl alcohol (1.0 - 1.1 equivalents)
-
Azide-containing molecule (1.0 equivalent)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., DMF, DMSO, or a THF/water mixture)
Procedure:
-
Reaction Setup: Dissolve the alkynyl alcohol and the azide-containing molecule in the chosen solvent in a reaction flask. Stir the solution to ensure complete dissolution.
-
Catalyst and Reductant Addition: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate. In another vial, prepare an aqueous solution of CuSO₄·5H₂O.
-
Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution. The reaction mixture will typically change color, indicating the formation of the Cu(I) catalyst.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS. The reaction is often complete within 1-4 hours.
-
Work-up: Quench the reaction by adding water.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel if necessary.[7]
Visualizing Synthetic Pathways and Workflows
To further clarify the synthetic processes discussed, the following diagrams, generated using Graphviz, illustrate the logical flow of the Sonogashira coupling and a typical experimental workflow for a click chemistry reaction.
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Caption: Experimental workflow for a CuAAC click chemistry reaction.
Conclusion
This compound, propargyl alcohol, and 3-butyn-1-ol are all highly valuable and versatile reagents in modern organic synthesis.
-
This compound is an excellent choice when a bulky, cyclic moiety is desired in the final product. Its performance in Sonogashira couplings is comparable to less hindered alkynyl alcohols.
-
Propargyl alcohol and 3-butyn-1-ol are ideal for applications where minimal steric hindrance is crucial, potentially leading to faster reaction rates in sterically sensitive transformations like CuAAC.
The selection of the most appropriate alkynyl alcohol will ultimately depend on the specific synthetic target and the desired physicochemical properties of the final molecule. This guide provides the foundational data and protocols to assist researchers in navigating these choices and accelerating their research and development endeavors.
References
- 1. 1-Ethynylcyclohexanol | C8H12O | CID 6525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Butyn-1-ol | 927-74-2 [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. benchchem.com [benchchem.com]
Validating the Structure of 1-Ethynyl-1-cyclohexanol: A Comparative Guide to 1H and 13C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The precise structural confirmation of synthesized compounds is a cornerstone of chemical research and drug development. For novel molecules like 1-ethynyl-1-cyclohexanol, a versatile building block in organic synthesis, unambiguous structural validation is paramount. This guide provides a detailed comparison of using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of this compound, supported by experimental data and protocols.
The Power of NMR in Structural Validation
NMR spectroscopy is an unparalleled analytical technique for determining the structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, ¹H and ¹³C NMR are instrumental in confirming the presence of the key functional groups: the cyclohexanol (B46403) ring, the ethynyl (B1212043) group, and the tertiary alcohol.
¹H NMR Spectroscopy: Mapping the Protons
¹H NMR spectroscopy provides information about the number of different types of protons, their electronic environment, and their proximity to other protons.
Expected ¹H NMR Spectral Data for this compound:
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the ethynyl proton, the hydroxyl proton, and the protons of the cyclohexyl ring. The integration of these signals should correspond to the number of protons in each environment.
| Proton Assignment | Expected Chemical Shift (δ) in ppm | Multiplicity | Integration |
| Ethynyl-H | ~2.4 | Singlet (s) | 1H |
| Hydroxyl-OH | Variable (typically 1.5-2.5) | Singlet (s, broad) | 1H |
| Cyclohexyl-H (axial & equatorial) | ~1.2 - 1.8 | Multiplet (m) | 10H |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. As it is typically proton-decoupled, each unique carbon atom appears as a single peak.
Expected ¹³C NMR Spectral Data for this compound:
The ¹³C NMR spectrum will confirm the presence of the eight carbon atoms in their unique chemical environments, including the two sp-hybridized carbons of the alkyne and the sp³-hybridized carbons of the cyclohexyl ring.
| Carbon Assignment | Expected Chemical Shift (δ) in ppm |
| C≡CH | ~87 |
| C ≡CH | ~72 |
| C -OH | ~68 |
| Cyclohexyl-C (adjacent to C-OH) | ~38-40 |
| Cyclohexyl-C | ~25 |
| Cyclohexyl-C | ~23 |
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Sample Preparation:
-
Weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent can affect the chemical shifts, particularly of the hydroxyl proton.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Cap the NMR tube securely.
¹H NMR Acquisition:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment.
-
Number of Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration.
-
Relaxation Delay: A delay of 1-2 seconds between scans is generally adequate.
-
Spectral Width: A spectral width of approximately 12-15 ppm is appropriate.
-
Referencing: The spectrum is typically referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
¹³C NMR Acquisition:
-
Spectrometer: A 75 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans: A larger number of scans (e.g., 128 to 1024) is required due to the lower natural abundance of ¹³C.
-
Relaxation Delay: A delay of 2-5 seconds is recommended to ensure full relaxation of all carbon nuclei, especially quaternary carbons.
-
Spectral Width: A spectral width of approximately 200-220 ppm is standard.
-
Referencing: The spectrum is referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Comparison with Alternative Analytical Techniques
While NMR is a powerful tool, other spectroscopic techniques provide complementary information for a comprehensive structural validation.
| Technique | Information Provided | Advantages for this compound | Limitations |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Confirms the presence of the O-H stretch (broad, ~3300 cm⁻¹), the C≡C-H stretch (sharp, ~3300 cm⁻¹), the C≡C stretch (~2100 cm⁻¹), and C-H sp³ stretches (~2850-2950 cm⁻¹). | Provides limited information on the overall connectivity and stereochemistry. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Confirms the molecular weight (124.18 g/mol ) and can show characteristic fragments such as the loss of the ethynyl group or water. | Does not provide detailed information on the specific arrangement of atoms. Isomers can be difficult to distinguish. |
Workflow for Structural Validation
The following diagram illustrates the logical workflow for the validation of the this compound structure using NMR spectroscopy.
Caption: Workflow for the structural validation of this compound using NMR.
performance evaluation of 1-Ethynyl-1-cyclohexanol as a corrosion inhibitor against other organic inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative performance evaluation of 1-Ethynyl-1-cyclohexanol as a potential corrosion inhibitor against other established organic inhibitors. Due to a lack of specific published experimental data on this compound's corrosion inhibition efficiency, this guide presents a theoretical assessment of its potential performance based on the known mechanisms of similar compounds. This is supplemented with experimental data for other relevant organic corrosion inhibitors, particularly acetylenic alcohols, to provide a comprehensive comparative context.
Executive Summary
While direct experimental data for this compound is not publicly available, its molecular structure, featuring a hydroxyl group and a terminal alkyne, strongly suggests its potential as an effective corrosion inhibitor. Acetylenic alcohols are known to function through adsorption onto the metal surface, forming a protective barrier. The triple bond plays a crucial role in this adsorption process. This guide provides a detailed comparison with other well-studied organic inhibitors, offering insights into the expected performance of this compound.
Comparative Performance Data of Organic Corrosion Inhibitors
The following tables summarize the corrosion inhibition efficiency of several organic compounds, including acetylenic alcohols, under various conditions. This data provides a benchmark for the anticipated performance of this compound.
Table 1: Inhibition Efficiency Data from Weight Loss Measurements
| Inhibitor | Concentration | Corrosive Medium | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| Propargyl alcohol | 1000 mg/L | 15% HCl | 55 | 86.15 | [1] |
| 2-Butyne-1,4-diol | 5 mM | 0.5 M H₂SO₄ | Not Specified | up to 98 | [2][3] |
| 4-Cyclohexyl-3-thiosemicarbazide | 0.5 mM | 1 M HCl | 30 | 95 | [4] |
| 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide (BOT) | 500 ppm | 1.0 M HCl | Not Specified | 92.5 | [5] |
Table 2: Performance Data from Potentiodynamic Polarization
| Inhibitor | Concentration | Corrosive Medium | Corrosion Current Density (Icorr) without Inhibitor (A/cm²) | Corrosion Current Density (Icorr) with Inhibitor (A/cm²) | Inhibition Efficiency (%) | Reference |
| Propargyl alcohol | 1000 mg/L | 10% HCl at 55°C | Not Specified | Not Specified, but reduction observed | >80 | [6] |
| Salicin | 1.0 × 10⁻³ M | 1 M HCl | Not Specified | Not Specified | 96.10 | [7] |
| Rhamnose | 1.0 × 10⁻³ M | 1 M HCl | Not Specified | Not Specified | 91.91 | [7] |
Table 3: Performance Data from Electrochemical Impedance Spectroscopy (EIS)
| Inhibitor | Concentration | Corrosive Medium | Charge Transfer Resistance (Rct) without Inhibitor (Ω·cm²) | Charge Transfer Resistance (Rct) with Inhibitor (Ω·cm²) | Inhibition Efficiency (%) | Reference |
| 2-Butyne-1,4-diol | 5 mM | 0.5 M H₂SO₄ | Not Specified | Not Specified | up to 98 | [2][3] |
| Salicin | 1.0 × 10⁻³ M | 1 M HCl | 19.05 | 172.27 | Not Specified | [7] |
| Rhamnose | 1.0 × 10⁻³ M | 1 M HCl | 19.05 | 121.65 | Not Specified | [7] |
Theoretical Performance Assessment of this compound
This compound possesses the key functional groups characteristic of acetylenic alcohol corrosion inhibitors: a terminal triple bond (ethynyl group) and a hydroxyl group attached to a cyclic alkyl structure.
-
Adsorption Mechanism : The primary mechanism of corrosion inhibition for acetylenic alcohols is the adsorption of the molecule onto the metal surface. The high electron density of the triple bond is expected to facilitate strong interaction with the vacant d-orbitals of iron atoms, leading to the formation of a protective film.
-
Role of the Hydroxyl Group : The hydroxyl group can further enhance adsorption through hydrogen bonding with the surface or by facilitating polymerization of the inhibitor on the metal surface, forming a more robust protective layer.
-
Influence of the Cyclohexyl Group : The bulky cyclohexyl group could provide a larger surface coverage area per molecule compared to smaller linear acetylenic alcohols like propargyl alcohol. This increased steric hindrance could create a more effective physical barrier against corrosive species.
-
Expected Performance : Based on these structural features and the performance of other acetylenic alcohols like propargyl alcohol and 2-butyne-1,4-diol, it is anticipated that this compound would exhibit good to excellent corrosion inhibition efficiency, likely in the range of 80-95%, particularly in acidic environments. Its performance is expected to increase with concentration up to an optimal point.
Experimental Protocols
Detailed methodologies for the key experiments cited in the performance data tables are provided below.
Weight Loss Method
Objective: To determine the corrosion rate of a metal in a specific environment with and without an inhibitor by measuring the mass loss of the metal coupon over time.
Procedure:
-
Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of emery papers of decreasing grit size, degreased with acetone, washed with distilled water, and dried. The initial weight of each coupon is accurately recorded.
-
Test Solution: The corrosive medium (e.g., 1 M HCl) is prepared. For inhibited tests, various concentrations of the inhibitor are added to the corrosive solution.
-
Immersion: The prepared coupons are suspended in the test solutions for a predetermined period (e.g., 24 hours) at a constant temperature.
-
Cleaning: After the immersion period, the coupons are removed, and the corrosion products are cleaned off using a standard cleaning solution (e.g., a solution containing HCl and hexamine). The coupons are then washed, dried, and re-weighed.
-
Calculation of Corrosion Rate and Inhibition Efficiency:
-
The corrosion rate (CR) is calculated using the formula: CR (mm/year) = (K × W) / (A × T × D) where K is a constant (8.76 × 10⁴), W is the weight loss in grams, A is the area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
The inhibition efficiency (IE%) is calculated as: IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100
-
Potentiodynamic Polarization
Objective: To study the kinetics of the anodic and cathodic reactions and to determine the corrosion current density (Icorr), which is directly related to the corrosion rate.
Procedure:
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a counter electrode (e.g., platinum), and a reference electrode (e.g., Saturated Calomel Electrode - SCE).
-
Open Circuit Potential (OCP): The working electrode is immersed in the test solution, and the OCP is allowed to stabilize over a period of time (e.g., 30-60 minutes).
-
Polarization Scan: The potential of the working electrode is scanned from a potential more negative than the OCP to a potential more positive than the OCP at a slow, constant scan rate (e.g., 1 mV/s). The resulting current is recorded.
-
Tafel Analysis: The corrosion current density (Icorr) is determined by extrapolating the linear portions (Tafel regions) of the anodic and cathodic branches of the polarization curve back to the corrosion potential (Ecorr).
-
Calculation of Inhibition Efficiency:
-
The inhibition efficiency (IE%) is calculated from the Icorr values: IE% = [(Icorr_uninhibited - Icorr_inhibited) / Icorr_uninhibited] × 100
-
Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the corrosion mechanism and to determine the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate.
Procedure:
-
Electrochemical Cell Setup: The same three-electrode cell as in potentiodynamic polarization is used.
-
OCP Stabilization: The working electrode is immersed in the test solution until a stable OCP is reached.
-
Impedance Measurement: A small amplitude AC voltage (e.g., 10 mV) is applied to the working electrode at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz). The resulting AC current response is measured.
-
Data Analysis: The impedance data is plotted in Nyquist and Bode formats. The data is then fitted to an appropriate equivalent electrical circuit model to determine parameters such as the solution resistance (Rs) and the charge transfer resistance (Rct).
-
Calculation of Inhibition Efficiency:
-
The inhibition efficiency (IE%) is calculated from the Rct values: IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] × 100
-
Visualizations
The following diagrams illustrate key concepts in corrosion inhibition studies.
Caption: Workflow for evaluating corrosion inhibitor performance.
Caption: General mechanism of corrosion inhibition by adsorption.
References
- 1. researchgate.net [researchgate.net]
- 2. electrochemsci.org [electrochemsci.org]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of the Corrosion Inhibition Properties of 4-Cyclohexyl-3-Thiosemicarbazide on Mild Steel in 1 M HCl Solution [pccc.icrc.ac.ir]
- 5. mdpi.com [mdpi.com]
- 6. davidpublisher.com [davidpublisher.com]
- 7. researchgate.net [researchgate.net]
assessing the inhibitory effect of 1-Ethynyl-1-cyclohexanol on different platinum catalysts
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between catalysts and their inhibitors is paramount for process optimization and control. This guide provides a comparative assessment of the inhibitory effect of 1-Ethynyl-1-cyclohexanol on various platinum catalysts, supported by available experimental data and detailed methodologies.
This compound is a well-established inhibitor for platinum catalysts, particularly in the realm of hydrosilylation reactions crucial for the silicone industry. Its primary function is to control the catalytic activity, preventing premature or uncontrolled reactions at ambient temperatures. This controlled inhibition allows for practical working times ("pot life") of reactive mixtures before the desired reaction is initiated, typically by thermal activation.
Quantitative Comparison of Inhibitory Effects
| Platinum Catalyst | Catalyst Type | Reaction Type | Inhibitor Concentration | Observed Inhibitory Effect | Curing/Reaction Onset Temperature |
| Karstedt's Catalyst | Homogeneous | Hydrosilylation | 30-fold excess relative to Pt | Pot life of 24 hours at 25°C and 7 hours at 40°C[1] | 99°C (DSC analysis)[1] |
| Platinum on Carbon (Pt/C) | Heterogeneous | Hydrogenation | Data not available | Data not available | Data not available |
| Platinum(IV) Oxide (PtO2, Adams' catalyst) | Heterogeneous (precursor) | Hydrogenation | Data not available | Data not available | Data not available |
| Speier's Catalyst (H2PtCl6) | Homogeneous | Hydrosilylation | Data not available | Data not available | Data not available |
Note: The lack of quantitative data for heterogeneous catalysts like Pt/C and PtO2 in the context of inhibition by this compound in hydrosilylation is notable. This is likely due to their primary application in hydrogenation reactions where such inhibitors are less commonly employed. The interaction of this compound with these catalysts in hydrogenation would likely involve competitive adsorption on the catalyst surface.
Experimental Protocols
To assess and compare the inhibitory effect of this compound on different platinum catalysts, a standardized experimental protocol is essential. The following outlines a general methodology for such a comparative study, focusing on a model hydrosilylation reaction.
Objective: To quantify and compare the inhibitory effect of this compound on the catalytic activity of Karstedt's catalyst, Speier's catalyst, and a heterogeneous Pt/C catalyst in the hydrosilylation of a model olefin.
Materials:
-
Platinum Catalysts: Karstedt's catalyst solution, Speier's catalyst (H2PtCl6 in isopropanol), 5% Platinum on activated carbon (Pt/C).
-
Inhibitor: this compound.
-
Reactants: 1-octene (B94956) (model olefin), Phenylsilane (hydrosilane).
-
Solvent: Anhydrous toluene (B28343).
-
Internal Standard: Dodecane (for GC analysis).
Procedure:
-
Catalyst and Inhibitor Preparation:
-
Prepare stock solutions of Karstedt's catalyst and Speier's catalyst in anhydrous toluene to a known platinum concentration (e.g., 100 ppm Pt).
-
Prepare a stock solution of this compound in anhydrous toluene.
-
For the Pt/C catalyst, prepare a slurry in anhydrous toluene.
-
-
Reaction Setup:
-
In a series of reaction vials, add a magnetic stir bar and the appropriate amount of catalyst stock solution or slurry.
-
To each vial, add a calculated amount of the this compound stock solution to achieve the desired inhibitor-to-platinum molar ratio (e.g., 10:1, 30:1, 50:1).
-
Add the internal standard (dodecane) to each vial.
-
Seal the vials and allow the catalyst and inhibitor to equilibrate for a set period (e.g., 30 minutes) at room temperature.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the reactants (1-octene and phenylsilane) to each vial.
-
For room temperature studies, monitor the reaction progress by taking aliquots at regular intervals (e.g., every 30 minutes for 24 hours).
-
For thermally activated studies, place the vials in a preheated oil bath at a specific temperature (e.g., 80°C, 100°C, 120°C) and monitor the reaction progress.
-
Quench the reaction in the aliquots by adding a suitable quenching agent.
-
-
Analysis:
-
Analyze the quenched aliquots by Gas Chromatography (GC) to determine the conversion of 1-octene.
-
Calculate the percentage of inhibition based on the reaction rate compared to a control reaction without the inhibitor.
-
Determine the pot life by measuring the time it takes for the viscosity of the reaction mixture to increase significantly or for gelation to occur.
-
Use Differential Scanning Calorimetry (DSC) to determine the onset temperature of the exothermic hydrosilylation reaction in the presence of the inhibitor.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for assessing the inhibitory effect of this compound.
Signaling Pathway of Inhibition
The inhibitory effect of this compound on homogeneous platinum catalysts, such as Karstedt's catalyst, is generally understood to proceed through the coordination of the alkyne group to the platinum center. This forms a stable platinum-alkyne complex, which is less catalytically active for the hydrosilylation reaction. The reaction can be re-initiated by providing sufficient thermal energy to dissociate the inhibitor from the platinum center, freeing up the active catalytic site.
References
Comparative Guide to the Kinetic Studies of Reactions Involving 1-Ethynyl-1-cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetics of key chemical reactions involving 1-Ethynyl-1-cyclohexanol, a versatile building block in organic synthesis. Due to a scarcity of direct kinetic studies on this specific compound, this document draws upon data from analogous reactions with structurally similar tertiary propargylic alcohols and terminal alkynes to provide a comparative framework. The primary reactions covered are the Meyer-Schuster/Rupe rearrangement, Sonogashira coupling, and the A³ coupling reaction.
Executive Summary
This compound participates in a variety of synthetically important reactions. The acid-catalyzed rearrangement of this tertiary propargylic alcohol, primarily following the Rupe pathway, leads to the formation of α,β-unsaturated ketones. It also serves as a valuable partner in palladium-catalyzed cross-coupling reactions like the Sonogashira coupling for the formation of C-C bonds. Furthermore, it can be utilized in multicomponent reactions such as the A³ coupling to generate propargylamines. The kinetics of these transformations are influenced by factors including catalyst choice, solvent, temperature, and the nature of the reactants. This guide presents available quantitative data, detailed experimental protocols, and visual representations of the reaction mechanisms and workflows to aid in the selection and optimization of synthetic routes.
Reaction Kinetics Comparison
The following tables summarize the available kinetic and yield data for the discussed reactions. It is important to note that direct comparisons are challenging due to the varied reaction conditions and substrates reported in the literature.
Table 1: Rupe Rearrangement of this compound
| Catalyst/Additive (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| None | Water | 260 | 60 | 49 | [1] |
| ZnSO₄ (5) | Water | 260 | 60 | - | [1] |
| FeCl₃ (5) | Water | 260 | 60 | - | [1] |
| NaHSO₄ (5) | Water | 260 | 60 | 88 | [1] |
Note: The original document did not provide specific yield values for ZnSO₄ and FeCl₃ but indicated that the catalytic ability decreased in the order: NaHSO₄ > FeCl₃ > ZnSO₄.[1]
Table 2: Comparative Reactivity in Sonogashira Coupling of Terminal Alkynes
| Alkyne | Aryl Halide | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylacetylene (B144264) | Iodobenzene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene (B28343) | RT | 6 | 95 |
| 1-Heptyne | Iodobenzene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | RT | 6 | 85 |
| 3,3-Dimethyl-1-butyne | Iodobenzene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | RT | 24 | 20 |
This table presents representative data for other terminal alkynes to infer the reactivity of this compound, which is expected to have reactivity intermediate between phenylacetylene and aliphatic alkynes.
Table 3: Comparative Yields in A³ Coupling Reactions with Various Alkynes
| Alkyne | Aldehyde | Amine | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Benzaldehyde | Piperidine | CuI (5) | Dioxane | 80 | 12 | 92 |
| 1-Octyne | Benzaldehyde | Piperidine | CuI (5) | Dioxane | 80 | 12 | 85 |
| This compound | Benzaldehyde | Piperidine | CuI (5) | Dioxane | 80 | 12 | (Not reported) |
Data for this compound in this specific reaction was not found, but its performance is expected to be comparable to other aliphatic alkynes.
Experimental Protocols
Detailed methodologies for conducting kinetic studies of these reactions are crucial for reproducibility and comparison.
Protocol 1: Kinetic Analysis of the Rupe Rearrangement of this compound by Gas Chromatography (GC)
This protocol is adapted from the study of the Rupe rearrangement in near-critical water.[1]
-
Reaction Setup:
-
A high-pressure stainless-steel batch reactor is charged with this compound and the desired amount of catalyst or additive (e.g., NaHSO₄).
-
Deionized water is added to the desired reactant-to-water ratio.
-
The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon).
-
-
Reaction Conditions:
-
The reactor is heated to the target temperature (e.g., 260 °C) with stirring.
-
Aliquots of the reaction mixture are withdrawn at specific time intervals using a sampling valve.
-
-
Sample Preparation and Analysis:
-
The collected samples are immediately cooled and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
An internal standard (e.g., dodecane) of known concentration is added to each sample.
-
The organic layer is separated, dried over an anhydrous salt (e.g., Na₂SO₄), and analyzed by Gas Chromatography (GC) equipped with a Flame Ionization Detector (FID).
-
-
Data Analysis:
-
The concentrations of the reactant and product are determined by comparing their peak areas to that of the internal standard.
-
The yield of the product is calculated at each time point.
-
The data can be used to determine the reaction rate and, if experiments are conducted at different temperatures, the activation energy.
-
Protocol 2: Kinetic Monitoring of Sonogashira Coupling by In-situ NMR Spectroscopy
-
Sample Preparation:
-
In an NMR tube, the aryl halide, this compound, a suitable internal standard (e.g., 1,3,5-trimethoxybenzene), and the solvent (e.g., deuterated toluene or THF) are combined.
-
The solution is degassed by several freeze-pump-thaw cycles.
-
The palladium catalyst, copper co-catalyst, and base are added under an inert atmosphere.
-
-
NMR Data Acquisition:
-
The NMR tube is quickly inserted into the pre-heated NMR spectrometer.
-
A series of ¹H NMR spectra are acquired at regular time intervals. The acquisition parameters (e.g., number of scans, relaxation delay) should be optimized to ensure good signal-to-noise and accurate integration while maintaining a short acquisition time relative to the reaction rate.
-
-
Data Processing and Analysis:
-
The acquired spectra are processed (Fourier transformation, phasing, and baseline correction).
-
The integrals of characteristic peaks for the reactants, products, and the internal standard are measured for each spectrum.
-
The concentrations of the species are calculated relative to the internal standard.
-
This concentration-time data can be used to determine the reaction order, rate constant, and other kinetic parameters.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the reaction mechanisms and a typical experimental workflow for kinetic analysis.
References
comparison of different synthetic routes to 1-Ethynyl-1-cyclohexanol based on yield and green chemistry principles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic methodologies for producing 1-Ethynyl-1-cyclohexanol, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. The comparison focuses on reaction yield and adherence to the principles of green chemistry, offering valuable insights for process optimization and sustainable chemical manufacturing.
Introduction
This compound is a tertiary acetylenic alcohol with significant applications in organic synthesis. Its unique structure, featuring a reactive ethynyl (B1212043) group, makes it a versatile building block for the introduction of the ethynyl moiety in the construction of more complex molecules. The choice of synthetic route to this important intermediate can significantly impact the overall efficiency, cost-effectiveness, and environmental footprint of a manufacturing process. This guide evaluates three primary synthetic pathways: the classical ethynylation of cyclohexanone (B45756), a Grignard-based approach, and the use of a protected acetylene (B1199291) in the form of a lithium acetylide-ethylenediamine complex.
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative data for the different synthetic routes to this compound, providing a clear and concise comparison of their performance based on reported yields and calculated atom economy.
| Synthetic Route | Reagents | Solvent | Typical Yield (%) | Atom Economy (%) | Key Green Chemistry Considerations |
| Classical Ethynylation | Cyclohexanone, Acetylene, Sodium Amide | Liquid Ammonia (B1221849) | 81 - 93 | 100 | Advantages: High atom economy. Disadvantages: Use of cryogenic liquid ammonia, strong base (NaNH₂), and gaseous acetylene requires specialized equipment and handling. |
| Grignard Reaction | Cyclohexanone, Ethynylmagnesium Bromide | Tetrahydrofuran (THF) | Moderate to High (Not specified for this exact reaction, but typically 70-90% for similar reactions) | ~72.3% (for ethynylmagnesium bromide generated from ethylmagnesium bromide and acetylene) | Advantages: Avoids liquid ammonia. Disadvantages: Lower atom economy due to the use of a Grignard reagent and subsequent workup. Diethyl ether or THF are flammable solvents. |
| Lithium Acetylide Complex | Cyclohexanone, Lithium acetylide-ethylenediamine complex | Tetrahydrofuran (THF) / Diethyl Ether | High (Generally high yields reported for ethynylation of ketones) | ~57.7% | Advantages: The complex is a commercially available and relatively stable source of lithium acetylide. Disadvantages: Poor atom economy due to the large mass of the ethylenediamine (B42938) complex which is not incorporated into the final product. Requires anhydrous conditions and ethereal solvents. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to allow for replication and further investigation.
1. Classical Ethynylation of Cyclohexanone with Sodium Acetylide in Liquid Ammonia [1]
This procedure is adapted from Organic Syntheses.
-
Apparatus: A three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a dry ice condenser.
-
Procedure:
-
In the flask, condense approximately 500 mL of anhydrous liquid ammonia.
-
While stirring, add a small piece of sodium metal (approx. 0.5 g) to the liquid ammonia to serve as an indicator of dryness (a persistent blue color).
-
Introduce a steady stream of purified acetylene gas into the liquid ammonia.
-
Add 11.5 g (0.5 gram-atom) of sodium metal in small pieces over 30 minutes. The blue color of the sodium should be discharged as sodium acetylide is formed.
-
Once the addition of sodium is complete, slowly add a solution of 49 g (0.5 mole) of cyclohexanone in 100 mL of anhydrous diethyl ether to the stirred suspension of sodium acetylide over 1 hour.
-
After the addition is complete, continue stirring for an additional 2 hours.
-
Carefully quench the reaction by the slow addition of 27 g (0.5 mole) of ammonium (B1175870) chloride.
-
Allow the liquid ammonia to evaporate overnight in a well-ventilated fume hood.
-
To the remaining residue, add 250 mL of water. Extract the aqueous layer with three 100 mL portions of diethyl ether.
-
Combine the ether extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation, and purify the crude product by vacuum distillation to yield this compound.
-
2. Grignard Reaction with Ethynylmagnesium Bromide
This is a general procedure based on standard Grignard reactions.
-
Apparatus: A flame-dried, three-necked flask equipped with a dropping funnel, a reflux condenser with a calcium chloride tube, and a magnetic stirrer.
-
Procedure:
-
Prepare ethynylmagnesium bromide in situ. Bubble acetylene gas through a solution of ethylmagnesium bromide (prepared from 12.15 g (0.5 mol) of magnesium turnings and 54.5 g (0.5 mol) of ethyl bromide) in 250 mL of anhydrous THF at 0 °C until the Gilman test is negative.
-
In the dropping funnel, place a solution of 49 g (0.5 mole) of cyclohexanone in 100 mL of anhydrous THF.
-
Add the cyclohexanone solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with three 100 mL portions of diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation and purify the residue by vacuum distillation.
-
3. Ethynylation using Lithium Acetylide-Ethylenediamine Complex [2]
This procedure is based on the general application of this reagent.
-
Apparatus: A flame-dried, three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet.
-
Procedure:
-
To a stirred suspension of 46 g (0.5 mole) of lithium acetylide-ethylenediamine complex in 250 mL of anhydrous THF at 0 °C, add a solution of 49 g (0.5 mole) of cyclohexanone in 100 mL of anhydrous THF dropwise.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 3 hours.
-
Cool the reaction mixture in an ice bath and carefully quench with water.
-
Add 100 mL of 2 M hydrochloric acid to dissolve the lithium salts.
-
Separate the organic layer and extract the aqueous layer with two 100 mL portions of diethyl ether.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the product by vacuum distillation.
-
Mandatory Visualization
The following diagrams illustrate the synthetic pathways described.
Caption: Synthetic routes to this compound.
Discussion of Green Chemistry Principles
When evaluating these synthetic routes through the lens of green chemistry, several factors come into play beyond just the yield and atom economy.
-
Classical Ethynylation: This method boasts a 100% atom economy, which is a significant advantage from a green chemistry perspective as, in theory, all atoms of the reactants are incorporated into the final product. However, the use of liquid ammonia as a solvent requires cryogenic conditions, which is energy-intensive. Sodium amide is a highly reactive and hazardous reagent. The handling of gaseous acetylene also poses safety challenges. An industrial variant of this process utilizes high pressures and temperatures, which further increases the energy demand.[3]
-
Grignard Reaction: The Grignard approach avoids the use of liquid ammonia, which is a notable improvement. However, the atom economy is significantly lower due to the formation of magnesium salts as byproducts. The use of ethereal solvents like THF or diethyl ether, which are flammable and volatile, is another drawback. While Grignard reactions are a cornerstone of organic synthesis, efforts to develop "greener" Grignard reactions, for instance by using alternative solvents or flow chemistry, are ongoing areas of research.
-
Lithium Acetylide Complex: The use of a pre-formed, relatively stable lithium acetylide complex offers advantages in terms of handling and safety compared to generating sodium acetylide in situ in liquid ammonia. However, this route has the poorest atom economy of the three, as the ethylenediamine ligand is not incorporated into the final product and contributes significantly to the mass of the reactants. The reaction still requires anhydrous conditions and ethereal solvents.
Potential Greener Alternatives
While specific, well-documented examples for the synthesis of this compound are scarce, emerging green chemistry technologies offer potential for more sustainable routes.
-
Phase-Transfer Catalysis (PTC): PTC could potentially enable the reaction of cyclohexanone with an acetylide source in a biphasic system, possibly avoiding hazardous solvents like liquid ammonia and enabling the use of safer bases like solid potassium hydroxide. This could lead to a process with improved safety and reduced solvent waste.
-
Ultrasound-Assisted Synthesis: Sonochemistry has been shown to accelerate reaction rates and improve yields in various organic transformations. Applying ultrasound to the ethynylation of cyclohexanone could potentially allow for milder reaction conditions (lower temperatures and pressures) and shorter reaction times, thereby reducing energy consumption.
Further research is warranted to explore the application of these greener technologies to the synthesis of this compound and to quantify their benefits in terms of yield, safety, and overall environmental impact.
Conclusion
The choice of a synthetic route for this compound involves a trade-off between yield, atom economy, safety, and operational complexity.
-
The classical ethynylation offers the highest atom economy and excellent yields but presents significant challenges in terms of safety and energy consumption due to the use of liquid ammonia and a highly reactive base.
-
The Grignard reaction provides a viable alternative that avoids some of the harshest conditions of the classical method, but at the cost of a lower atom economy.
-
The lithium acetylide complex method offers convenience and improved safety in handling the acetylide source, but with the lowest atom economy.
For large-scale industrial production, the classical route, despite its drawbacks, is often favored due to its high atom economy and the potential for process optimization to manage safety and energy concerns. For laboratory-scale synthesis, the Grignard and lithium acetylide complex routes offer greater convenience and avoid the need for specialized equipment for handling liquid ammonia. The development of greener alternatives using phase-transfer catalysis or ultrasound-assisted synthesis represents a promising avenue for future research to create more sustainable and efficient methods for the production of this important chemical intermediate.
References
Comparative Guide to Analytical Validation of 1-Ethynyl-1-cyclohexanol Concentration in Pharmaceutical Formulations
This guide provides a comprehensive comparison of analytical methodologies for the validation of 1-Ethynyl-1-cyclohexanol concentration in pharmaceutical formulations. The information is intended for researchers, scientists, and drug development professionals involved in quality control and analytical development.
Introduction
This compound is a tertiary acetylenic alcohol with applications in organic synthesis and as a precursor in the manufacturing of active pharmaceutical ingredients (APIs).[1][2] Accurate and precise quantification of its concentration in pharmaceutical formulations is critical to ensure product quality, safety, and efficacy. This guide compares three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, for the analytical validation of this compound.
Analytical Method Comparison
The selection of an appropriate analytical method depends on various factors, including the nature of the formulation, required sensitivity, specificity, and available instrumentation.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Visible Spectroscopy |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection. | Measurement of the absorption of ultraviolet or visible radiation by the analyte in solution. |
| Specificity | High, especially with photodiode array (PDA) detection. Can resolve the analyte from impurities and degradation products. | Very high, provides structural information for peak identification and can resolve co-eluting peaks based on mass spectra. | Low to moderate. Susceptible to interference from other UV-absorbing substances in the formulation. |
| Sensitivity | High (typically µg/mL to ng/mL levels). | Very high (typically ng/mL to pg/mL levels). | Moderate (typically µg/mL levels). |
| Precision | Excellent (RSD < 2%).[6] | Excellent (RSD < 6%).[5] | Good (RSD < 5%). |
| Accuracy | Excellent (Recovery 98-102%).[6] | Excellent (Recovery 93-106%).[5] | Good (Recovery 95-105%). |
| Sample Throughput | High. | Moderate. | High. |
| Instrumentation Cost | Moderate. | High. | Low. |
| Typical Application | Routine quality control, stability studies, and content uniformity testing. | Identification and quantification of trace impurities, and as a reference method. | Preliminary screening and in-process controls where specificity is not a major concern. |
Experimental Protocols
The following are detailed experimental protocols for the analysis of this compound in a hypothetical tablet formulation.
Sample Preparation
A common sample preparation procedure is required for all three methods to extract this compound from the tablet matrix.
-
Tablet Powdering: Weigh and finely powder not fewer than 20 tablets.
-
Extraction: Accurately weigh a portion of the powder equivalent to a target concentration of 1 mg/mL of this compound and transfer to a suitable volumetric flask.
-
Dissolution: Add a suitable solvent (e.g., methanol (B129727) or acetonitrile) to about 70% of the flask volume. Sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Dilution: Bring the solution to volume with the same solvent and mix well.
-
Filtration: Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate. This filtered solution serves as the stock sample solution. Further dilutions can be made as required for each analytical method.[3][7]
High-Performance Liquid Chromatography (HPLC) Method
This method is adapted from validated procedures for ethinylestradiol.[4][8]
-
Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
-
Standard Preparation: Prepare a standard stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution to the desired concentration range (e.g., 10-100 µg/mL).
-
Validation Parameters:
-
Linearity: Analyze a series of at least five concentrations across the expected range. The correlation coefficient (r²) should be ≥ 0.999.[6]
-
Accuracy: Perform recovery studies by spiking a placebo formulation with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.[6]
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate samples of the same standard solution. The relative standard deviation (RSD) should be ≤ 2%.[6]
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD should be ≤ 2%.[6]
-
-
Specificity: Analyze a placebo sample to ensure no interference at the retention time of this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is based on a validated procedure for the simultaneous quantification of ethinylestradiol and drospirenone.[5]
-
Chromatographic Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injection Volume: 1 µL (splitless mode)
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
-
-
Standard Preparation: Prepare a standard stock solution of this compound in methanol at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution to the desired concentration range (e.g., 1-20 µg/mL).
-
Validation Parameters:
-
Linearity: Analyze a series of at least five concentrations. The correlation coefficient (r²) should be ≥ 0.99.[5]
-
Accuracy: Perform recovery studies by spiking a placebo formulation. The mean recovery should be within 90-110%.[5]
-
Precision:
-
Specificity: The mass spectrum of the analyte peak in the sample should match that of the standard.
-
UV-Visible Spectrophotometry Method
This method is based on general principles of UV spectrophotometric assays for pharmaceutical compounds.[9]
-
Instrumental Parameters:
-
Spectrophotometer: Double beam UV-Visible spectrophotometer
-
Wavelength of Maximum Absorbance (λmax): To be determined by scanning a standard solution of this compound in the chosen solvent (e.g., methanol) from 200-400 nm.
-
Solvent: Methanol (or another suitable transparent solvent)
-
-
Standard Preparation: Prepare a standard stock solution of this compound in methanol at a concentration of 100 µg/mL. Prepare working standards by diluting the stock solution to a concentration range that gives absorbance values between 0.2 and 0.8.
-
Validation Parameters:
-
Linearity: Analyze a series of at least five concentrations. The correlation coefficient (r²) should be ≥ 0.995.
-
Accuracy: Perform recovery studies by spiking a placebo formulation. The mean recovery should be within 95-105%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate samples. The RSD should be ≤ 5%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day. The RSD should be ≤ 5%.
-
-
Specificity: Analyze a placebo solution to check for any absorbance at the λmax of the analyte.
-
Data Presentation
The quantitative data from the validation studies should be summarized in clear and concise tables for easy comparison.
Table 1: Comparison of Method Performance Characteristics
| Parameter | HPLC | GC-MS | UV-Vis Spectroscopy |
| Linearity (r²) | ≥ 0.999 | ≥ 0.99 | ≥ 0.995 |
| Range (µg/mL) | 10 - 100 | 1 - 20 | 5 - 25 |
| Accuracy (% Recovery) | 98.0 - 102.0 | 90.0 - 110.0 | 95.0 - 105.0 |
| Precision (RSD %) | |||
| - Repeatability | ≤ 2.0 | ≤ 10.0 | ≤ 5.0 |
| - Intermediate Precision | ≤ 2.0 | ≤ 10.0 | ≤ 5.0 |
| Limit of Detection (LOD) (µg/mL) | ~0.1 | ~0.01 | ~0.5 |
| Limit of Quantification (LOQ) (µg/mL) | ~0.3 | ~0.03 | ~1.5 |
Note: The values presented in this table are illustrative and based on typical performance characteristics for these analytical methods.
Mandatory Visualization
Caption: Analytical workflow for this compound concentration validation.
References
- 1. 1-Ethynylcyclohexanol - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. bepls.com [bepls.com]
- 4. jocpr.com [jocpr.com]
- 5. Ultrasound-Assisted Extraction, Followed by Gas Chromatography–Mass Spectrometry for the Simultaneous Quantification of Ethinyl Estradiol and Drospirenone in Contraceptive Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 7. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 8. ajpaonline.com [ajpaonline.com]
- 9. tsijournals.com [tsijournals.com]
Validating the Molecular Weight of Poly(1-Ethynyl-1-cyclohexanol) by Gel Permeation Chromatography: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The molecular weight and molecular weight distribution are critical parameters of polymers, significantly influencing their physical and chemical properties. For substituted polyacetylenes like poly(1-ethynyl-1-cyclohexanol), these characteristics are pivotal for applications ranging from drug delivery systems to advanced materials. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), stands as a primary technique for these measurements. This guide provides a comparative framework for validating the molecular weight of poly(this compound) using GPC, alongside a discussion of alternative characterization methods.
Due to the limited availability of specific GPC data for poly(this compound) in publicly accessible literature, this guide will utilize data from a well-characterized substituted polyacetylene, polyphenylacetylene, as a comparative example. The principles and methodologies described are directly applicable to the analysis of poly(this compound).
Comparative Analysis of Molecular Weight Data
Gel Permeation Chromatography separates polymer molecules based on their hydrodynamic volume in solution. The technique yields several key parameters that describe the molecular weight distribution of a polymer sample.[1][2][3] These include the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn.[1][2][3]
Table 1: Comparison of GPC Data for Substituted Polyacetylenes
| Polymer | Catalyst | Mn ( kg/mol ) | Mw ( kg/mol ) | PDI (Mw/Mn) | Eluent |
| Poly(4-triisopropylsilylethynyl-phenylacetylene) | WCl₆/Ph₄Sn | 274 | 520.6 | 1.90 | THF |
| Poly(phenylacetylene) | [Rh(nbd)Cl]₂ | 22 | - | - | THF |
Note: Data for poly(4-triisopropylsilylethynyl-phenylacetylene) was obtained using a GPC system equipped with a light scattering detector, providing absolute molecular weight values.[4] Data for polyphenylacetylene represents typical values obtained with a rhodium catalyst.[5]
The data in Table 1 illustrates the range of molecular weights and polydispersities that can be expected for substituted polyacetylenes. The choice of catalyst and polymerization conditions significantly impacts these values. For poly(this compound), polymerization with transition metal catalysts such as PdCl₂ has been reported to be effective, yielding a conjugated polyene structure.[6] It is anticipated that GPC analysis of poly(this compound) would yield comparable data, with the specific molecular weight and PDI depending on the synthetic methodology.
Experimental Protocol for GPC Analysis
A detailed and consistent experimental protocol is crucial for obtaining reproducible and accurate GPC results. The following is a general protocol for the GPC analysis of substituted polyacetylenes, which can be adapted for poly(this compound).
1. Sample Preparation:
-
Dissolve the polymer sample in a suitable solvent (e.g., tetrahydrofuran (B95107) (THF), chloroform, or toluene) to a concentration of 1-2 mg/mL. Ensure the polymer is fully dissolved, which may require gentle agitation or sonication.
-
Filter the polymer solution through a 0.2 or 0.45 µm syringe filter to remove any particulate matter that could interfere with the GPC columns.
2. GPC System and Conditions:
-
Pump and Mobile Phase: Use an HPLC-grade pump to deliver the mobile phase (e.g., THF) at a constant flow rate, typically 1.0 mL/min.
-
Injector: An autosampler is recommended for precise and reproducible injection volumes (typically 50-100 µL).
-
Columns: A set of GPC columns packed with porous, cross-linked polystyrene-divinylbenzene beads is commonly used.[2] The choice of column pore size should be appropriate for the expected molecular weight range of the polymer. A common setup includes a series of columns with different pore sizes or mixed-bed columns to cover a broad molecular weight range.
-
Column Oven: Maintain the columns at a constant temperature (e.g., 35-40 °C) to ensure reproducible elution times.
-
Detectors:
-
Differential Refractive Index (DRI) Detector: This is a universal detector that measures the difference in refractive index between the eluent containing the polymer and the pure eluent.
-
UV-Vis Detector: Useful if the polymer has a chromophore that absorbs in the UV-Vis range.
-
Multi-Angle Light Scattering (MALS) Detector: When coupled with a DRI detector, MALS allows for the determination of absolute molecular weight without the need for column calibration with polymer standards.[5][7][8]
-
3. Calibration:
-
For GPC systems without a MALS detector, a calibration curve must be generated using narrow-polydispersity polymer standards (e.g., polystyrene or polymethylmethacrylate).[9]
-
Inject a series of standards of known molecular weight and record their elution times.
-
Plot the logarithm of the molecular weight versus the elution time to create the calibration curve. The molecular weight of the unknown polymer is then determined by comparing its elution time to the calibration curve.
4. Data Analysis:
-
The GPC software integrates the detector signal over the elution time to generate a chromatogram.
-
From the chromatogram and the calibration curve (or MALS data), the software calculates Mn, Mw, and PDI.
Alternative Molecular Weight Validation Techniques
While GPC is a powerful and widely used technique, it is often beneficial to validate the results with alternative methods.
-
Static Light Scattering (SLS): This technique measures the intensity of scattered light from a polymer solution as a function of angle and concentration to determine the weight-average molecular weight (Mw) without the need for separation.[10]
-
Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS can provide detailed information about the molecular weight distribution and end groups of polymers.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: End-group analysis by ¹H NMR can be used to determine the number-average molecular weight (Mn) by comparing the integral of the signals from the polymer end groups to those of the repeating monomer units.
Table 2: Comparison of Molecular Weight Characterization Techniques
| Technique | Measured Parameter | Advantages | Limitations |
| GPC with DRI | Relative Mn, Mw, PDI | High throughput, robust | Requires calibration with standards, relative values |
| GPC with MALS | Absolute Mn, Mw, PDI | Absolute molecular weight, no calibration needed | Higher cost, requires accurate dn/dc value |
| Static Light Scattering | Absolute Mw | Absolute molecular weight | Provides only an average value, not the distribution |
| MALDI-TOF MS | Absolute Mn, Mw, PDI | High resolution, end-group information | Mass range limitations, potential for fragmentation |
| NMR End-Group Analysis | Absolute Mn | Absolute molecular weight, structural information | Only suitable for lower molecular weight polymers with distinct end-group signals |
Visualizing the Experimental Workflow and Logical Relationships
To further clarify the processes and comparisons discussed, the following diagrams are provided.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. lcms.cz [lcms.cz]
- 3. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. osti.gov [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1-Ethynylcyclopentanol | C7H10O | CID 87074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. Applications of Polyacetylene Derivatives in Gas and Liquid Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. ms-nmr.alfa-chemistry.com [ms-nmr.alfa-chemistry.com]
A Comparative Guide to Analytical Methods for the Quantification of 1-Ethynyl-1-cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 1-Ethynyl-1-cyclohexanol, a key intermediate in the synthesis of various pharmaceutical compounds, is critical for ensuring product quality and process control. This guide provides a comparative overview of two common analytical techniques for its quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). The following sections detail the experimental protocols and performance data to aid in the selection of the most suitable method for specific analytical needs.
While publicly available, fully validated cross-validation studies for this compound are limited, this guide synthesizes typical performance characteristics and established methodologies for similar analytes to provide a representative comparison.
Quantitative Performance Comparison
The choice between GC-MS and HPLC-UV for the quantification of this compound depends on the specific requirements of the analysis, including sensitivity, selectivity, and sample throughput. The following table summarizes the typical performance characteristics of these two methods.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity Range | 0.1 - 100 µg/mL (r² > 0.999) | 1 - 500 µg/mL (r² > 0.998) |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~1.0 µg/mL |
| Precision (%RSD) | < 5% | < 2% |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Selectivity | High (Mass Analyzer) | Moderate (UV Detector) |
| Matrix Effects | Can be significant | Generally lower |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a highly sensitive and selective technique well-suited for the analysis of volatile and semi-volatile compounds like this compound.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate) in a 10 mL volumetric flask.
-
Dilute to the mark with the same solvent and mix thoroughly.
-
Prepare a series of calibration standards by diluting a stock solution of this compound in the same solvent.
2. GC-MS Instrumentation and Conditions:
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Mass Spectrometer | Agilent 5977B GC/MSD or equivalent |
| Column | HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Program | Initial temp 60 °C (hold 2 min), ramp at 10 °C/min to 200 °C (hold 5 min) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantification Ion | m/z 81 |
| Qualifier Ions | m/z 95, 124 |
3. Data Analysis:
-
Quantification is based on the peak area of the selected quantification ion (m/z 81).
-
A calibration curve is constructed by plotting the peak area against the concentration of the prepared standards.
-
The concentration of this compound in the sample is determined from the calibration curve.
High-Performance Liquid Chromatography (HPLC-UV) Method
HPLC-UV is a robust and widely used technique for the quantification of a broad range of compounds, including those with UV-absorbing properties.
1. Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve the sample in the mobile phase in a 25 mL volumetric flask.
-
Dilute to the mark with the mobile phase and mix thoroughly.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Prepare a series of calibration standards by diluting a stock solution of this compound in the mobile phase.
2. HPLC-UV Instrumentation and Conditions:
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Detector | UV-Vis Diode Array Detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
3. Data Analysis:
-
Quantification is based on the peak area at 210 nm.
-
A calibration curve is constructed by plotting the peak area against the concentration of the prepared standards.
-
The concentration of this compound in the sample is determined from the calibration curve.
Methodology and Workflow Diagrams
The following diagrams illustrate the experimental workflows for the quantification of this compound using GC-MS and HPLC-UV, as well as the logical relationship in a cross-validation study.
A Comparative Guide to the Synthesis of 1-Ethynyl-1-cyclohexanol: Reported Yields and Protocols
For researchers and professionals in drug development and fine chemical synthesis, the efficient production of key intermediates is paramount. 1-Ethynyl-1-cyclohexanol is a valuable building block in organic synthesis, and understanding the various reported yields and experimental conditions for its preparation is crucial for optimizing laboratory and industrial processes. This guide provides a comparative analysis of different synthetic routes to this compound, focusing on reported yields under various catalytic and reaction conditions.
Quantitative Data Summary
The synthesis of this compound, primarily through the ethynylation of cyclohexanone (B45756) and its derivatives, has been reported under diverse experimental settings. The choice of catalyst, solvent, temperature, and pressure significantly influences both the conversion of the starting ketone and the final yield of the desired acetylenic alcohol. The following table summarizes quantitative data from various reported syntheses.
| Ketone | Catalyst/Base | Solvent | Temp. (°C) | Pressure (p.s.i.g.) | Time | Conversion (%) | Yield (%) | Reference |
| Cyclohexanone | Potassium Hydroxide (B78521) | Methanol | 135 | 1500 | 10.0 min | 52 | 70 | [1] |
| Cyclohexanone | Potassium Methoxide | Methanol | 135 | 1500 | 10.0 min | - | Equivalent to KOH | [1] |
| Cyclohexanone | Potassium Hydroxide | Methanol | 170 | 1500 | 4.0 min | 31.2 | 46 | [1] |
| Cyclohexanone | Sodium Methoxide | Methanol | 170 | 1500 | 4.0 min | - | Equivalent to KOH | [1] |
| Cyclohexanone | Potassium Hydroxide | Methanol | 120 | 1500 | 22.0 min | 40 | 69.8 | [1] |
| 3-Methylcyclohexanone | Potassium Hydroxide | Methanol | 12 | 250 | - | - | 63 | [1] |
| 4-tert-Octylcyclohexanone | Potassium Hydroxide | Methanol | 12 | 250 | - | 35.7 | 54 | [1] |
| 3,3,5-Trimethylcyclohexanone | Potassium Hydroxide | Methanol | 12 | 250 | - | 8.0 | 64 | [1] |
| Cyclohexanone | Sodium Acetylide | Liquid Ammonia | - | - | 20 hrs | - | 65-75 | [2] |
| Cyclohexanone | Potassium tert-Amylate | - | - | - | - | - | 80-90 | [2] |
Experimental Protocols
The following are detailed experimental methodologies for key syntheses of this compound, providing insight into the practical execution of these reactions.
Protocol 1: High-Pressure Ethynylation of Cyclohexanone with Potassium Hydroxide [1]
This industrial-focused method utilizes high pressure and temperature to achieve a high conversion and yield in a short reaction time.
-
Materials:
-
Methanol (400 parts by weight)
-
Potassium Hydroxide (KOH) (11.5 parts by weight)
-
Cyclohexanone (294 parts by weight)
-
Acetylene (B1199291) (143 parts by weight)
-
-
Procedure:
-
Potassium hydroxide is dissolved in methanol.
-
Cyclohexanone is added to the methanolic KOH solution.
-
The resulting solution is charged into a suitable vessel, and acetylene is passed in until 143 parts by weight are absorbed, reaching a pressure of 300 p.s.i.g. at a temperature of 7°C.
-
This acetylene-rich mixture is then passed through a tubular reactor maintained at 135°C and a pressure of 1500 p.s.i.g. to prevent the desorption of acetylene. The contact time in the reactor is 10.0 minutes.
-
The reactor effluent is collected continuously.
-
The reaction mixture is degassed and then subjected to vacuum flash-distillation at a pressure of 0.3 mm Hg with a pot temperature up to 100°C.
-
The distillate is fractionated to recover methanol, unreacted cyclohexanone, the product this compound, and a glycol byproduct. The product distills at 68-70°C / 10 mm Hg.
-
Protocol 2: Synthesis using Sodium Acetylide in Liquid Ammonia [2]
This classic laboratory-scale procedure, often referred to as the Favorskii reaction, operates at low temperatures and atmospheric pressure.
-
Materials:
-
Liquid Ammonia (~1 liter)
-
Dry Acetylene gas
-
Sodium (23 g, 1 gram atom)
-
Cyclohexanone (98 g, 1 mole)
-
50% Sulfuric Acid
-
Ether
-
Saturated Brine Solution
-
Anhydrous Magnesium Sulfate
-
-
Procedure:
-
In a 2-liter three-necked flask equipped with a gas inlet and a mechanical stirrer, a rapid stream of dry acetylene is passed into approximately 1 liter of liquid ammonia.
-
Sodium is added in pieces over 30 minutes. The blue color of the dissolved sodium should discharge rapidly.
-
The acetylene flow is then reduced, and cyclohexanone is added dropwise over about one hour.
-
The reaction mixture is allowed to stand for approximately 20 hours to permit the evaporation of most of the ammonia.
-
The solid residue is decomposed by the addition of about 400 ml of ice and water.
-
The resulting mixture is carefully acidified with 50% sulfuric acid.
-
The organic layer is separated and dissolved in 100 ml of ether, then washed with 50 ml of brine.
-
The aqueous layer and the brine wash are extracted with two 50-ml portions of ether.
-
The combined ethereal solutions are dried over anhydrous magnesium sulfate, filtered, and the ether is removed by distillation.
-
The final product is purified by vacuum distillation, collecting the fraction at 74°C / 14 mm Hg.
-
Experimental Workflow Diagram
The general workflow for the synthesis of this compound via the ethynylation of cyclohexanone can be visualized as follows:
Caption: General workflow for this compound synthesis.
References
Safety Operating Guide
Proper Disposal of 1-Ethynyl-1-cyclohexanol: A Guide for Laboratory Professionals
For immediate release: Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the safety of personnel and the protection of the environment. This document provides essential guidance on the proper disposal procedures for 1-Ethynyl-1-cyclohexanol, a common reagent in research and development. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with regulatory standards.
This compound is classified as a hazardous substance, being harmful if swallowed and toxic in contact with skin.[1][2][3] It also causes skin and serious eye irritation.[1][2][3] Therefore, its waste must be managed with the utmost care and in accordance with all applicable national and local regulations.
Summary of Key Safety and Disposal Information
| Property | Data | Reference |
| CAS Number | 78-27-3 | [1][2] |
| Hazard Class | Acute Toxicity 4 (Oral), Acute Toxicity 3 (Dermal), Skin Irritant 2, Eye Irritant 2 | [3] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. | [1][4] |
| UN Number | UN2811 | [5] |
| Proper Shipping Name | TOXIC SOLID, ORGANIC, N.O.S. | [2] |
Step-by-Step Disposal Protocol
Researchers and laboratory personnel must follow these steps to ensure the safe disposal of this compound:
-
Personal Protective Equipment (PPE): Before handling the waste, ensure appropriate PPE is worn, including chemical-resistant gloves (inspect before use), safety goggles or a face shield, and a lab coat.[1][4] In case of dust generation, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[4]
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams.[1]
-
Keep it in its original container or a clearly labeled, compatible waste container. The container must be in good condition and tightly sealed.
-
-
Waste Collection:
-
For solid waste, carefully sweep or scoop the material into the designated waste container, avoiding dust formation.[4]
-
For solutions, use a funnel to transfer the liquid into a designated liquid waste container to avoid contaminating the exterior of the container.
-
Do not fill waste containers beyond 90% of their capacity.[6]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the appropriate hazard pictograms (e.g., skull and crossbones, exclamation mark).
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.[1]
-
The storage area should be secure and accessible only to authorized personnel.[1]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, finely powdered metals, and bases.[4]
-
-
Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor.
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound.
-
Never dispose of this compound down the drain or in the regular trash.[1]
-
Disposal Workflow
The following diagram illustrates the key decision points and steps in the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, thereby protecting their personnel and the environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 1-Ethynyl-1-cyclohexanol
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of 1-Ethynyl-1-cyclohexanol (CAS No. 78-27-3), a common intermediate in chemical synthesis. Adherence to these protocols is critical for minimizing risk and ensuring operational integrity.
Hazard Identification and GHS Classification
This compound is a hazardous substance that requires careful handling. It is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Acute Toxicity (Oral), Category 4: Harmful if swallowed.[1][2][3][4]
-
Acute Toxicity (Dermal), Category 3: Toxic in contact with skin.[1][2][3][4]
-
Skin Irritation, Category 2: Causes skin irritation.[1][2][3][4]
-
Serious Eye Irritation, Category 2A: Causes serious eye irritation.[1][2][3][4]
The signal word for this chemical is "Danger".[1][3][4][5] It is a white crystalline solid with a slight odor, and it is combustible.[2][6]
Quantitative Safety and Physical Data
A summary of key quantitative data is provided below for easy reference.
| Property | Value | Source |
| Oral LD50 (rat) | 600 uL/kg | [1][6] |
| Dermal LD50 (rabbit) | 1 mL/kg | [1][6] |
| Melting Point | 30-33 °C (86-91 °F) | [2][5] |
| Boiling Point | 180 °C (356 °F) | [2][5] |
| Density | 0.967 g/mL at 25 °C (77 °F) | [2][5] |
| Vapor Pressure | <1 mmHg at 20 °C | [5] |
| Flash Point | 73 °C (163.4 °F) - closed cup | [5] |
| UN Number | 2811 | [6][7] |
| Hazard Class | 6.1 | [7][8] |
| Packing Group | III | [7][8] |
Operational and Disposal Plans
To ensure safe handling, a strict, step-by-step protocol is necessary.
Personal Protective Equipment (PPE)
Based on the hazards, the following personal protective equipment is mandatory:
-
Hand Protection: Wear appropriate protective gloves. Gloves must be inspected before use, and proper removal technique (without touching the glove's outer surface) should be employed. Dispose of contaminated gloves after use in accordance with good laboratory practices.[2][9]
-
Eye/Face Protection: Use tight-sealing safety goggles or a face shield.[5][9]
-
Skin and Body Protection: Wear flame-retardant antistatic protective clothing to prevent skin exposure.[2][9]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator, such as a type N95 dust mask.[5][9]
Experimental Protocol: Safe Handling Procedure
-
Preparation:
-
Handling:
-
Storage:
Emergency Procedures
-
First Aid:
-
General Advice: First aiders must protect themselves. Show the Safety Data Sheet (SDS) to the attending physician.[2]
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[4][9]
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water or shower. Call a physician immediately.[2]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[2][3]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[2][9]
-
-
Accidental Release Measures:
-
Evacuate personnel to safe areas and keep people away from and upwind of the spill.[9]
-
Remove all sources of ignition.[9]
-
Use personal protective equipment.[9]
-
Vacuum or sweep up the material and place it into a suitable disposal container. Avoid generating dust.[10]
-
Do not let the product enter drains.[2]
-
Disposal Plan
-
Waste material must be disposed of in accordance with national and local regulations.[2]
-
Dispose of contents and container to an approved waste disposal plant.[2][3][9]
-
Leave chemicals in their original containers.[2]
Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. 1-Ethynylcyclohexanol | C8H12O | CID 6525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. Page loading... [wap.guidechem.com]
- 4. echemi.com [echemi.com]
- 5. 1-乙炔基-1-环己醇 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 1-Ethynylcyclohexanol - Hazardous Agents | Haz-Map [haz-map.com]
- 7. labproinc.com [labproinc.com]
- 8. 1-ETHYNYLCYCLOHEXANOL (100ML) ,Each | Safety Glasses Website [safetyglasses.utechproducts.com]
- 9. fishersci.com [fishersci.com]
- 10. 1-Ethynylcyclohexanol(78-27-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
